molecular formula C9H12ClN3 B1307259 1-(5-Chloropyridin-2-yl)piperazine CAS No. 87394-65-8

1-(5-Chloropyridin-2-yl)piperazine

Cat. No.: B1307259
CAS No.: 87394-65-8
M. Wt: 197.66 g/mol
InChI Key: ZTLOZFLZBKZABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloropyridin-2-yl)piperazine (CAS 87394-65-8) is a high-value chemical building block extensively utilized in scientific research and development. This compound, with the molecular formula C 9 H 12 ClN 3 and a molecular weight of 197.66 g/mol, is a solid featuring a piperazine ring attached to a chlorinated pyridine scaffold, a structure known for its significant pharmacological potential [ ]. In pharmaceutical research , it serves as a key synthetic intermediate in the development of novel therapeutics, particularly for neurological disorders [ ]. Its significant application is in the development of urease inhibitors ; recent studies show that pyridylpiperazine hybrid derivatives exhibit potent inhibitory activity against the urease enzyme, which is a key target for combating pathogens like Helicobacter pylori and for agricultural applications to improve nitrogen bioavailability [ ]. Furthermore, it finds application in agrochemical formulations , where it is used to enhance the efficacy of pesticides and herbicides, aiding in improved crop yield and pest management [ ]. Researchers also value this compound in material science for creating novel polymers and coatings, as well as in analytical chemistry , where it is employed as a standard for accurate detection and quantification [ ]. Physical & Chemical Data: • Melting Point: 59-61 °C [ ] • Boiling Point: 351.5±37.0 °C (Predicted) [ ] • Density: 1.213±0.06 g/cm³ (Predicted) [ ] • pKa: 8.49±0.10 (Predicted) [ ] Safety & Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Handle with care. Hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) [ ]. Precautionary measures include wearing protective gloves and eye protection [ ]. For detailed handling and safety protocols, please refer to the Safety Data Sheet (SDS). Storage: Store in a dark place, under an inert atmosphere, at room temperature [ ]. Some suppliers recommend storage at 0-8°C [ ].

Properties

IUPAC Name

1-(5-chloropyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTLOZFLZBKZABP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396681
Record name 1-(5-chloropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87394-65-8
Record name 1-(5-Chloropyridin-2-yl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87394-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-chloropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-chloropyridin-2-yl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 1-(5-Chloropyridin-2-yl)piperazine (CAS: 87394-65-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloropyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 5-chloropyridine moiety. This key intermediate is of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutics targeting the central nervous system.[1][2] Its structural features also make it a valuable building block in the synthesis of agrochemicals.[1][2] This document provides a comprehensive overview of the known properties, synthesis, and analytical methodologies related to this compound, serving as a technical resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as an off-white to light yellow substance.[3] It is characterized by the chemical formula C₉H₁₂ClN₃ and a molecular weight of approximately 197.66 g/mol .[4][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 87394-65-8[4][5]
Molecular Formula C₉H₁₂ClN₃[4][5]
Molecular Weight 197.66 g/mol [4][5]
Appearance Off-white to light yellow solid[3]
Purity ≥ 97% (GC)[1]
Boiling Point 351.5 °C at 760 mmHg
Density 1.213 g/cm³
Storage Conditions 2-8°C, protect from light[3]

Synonyms: 5-Chloro-2-(piperazin-1-yl)pyridine[1]

Synthesis

A common synthetic route to this compound involves the deprotection of a Boc-protected precursor. The general workflow for this synthesis is outlined below.

G Synthesis Workflow of this compound A tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate B Dissolution in Dichloromethane (MC) A->B C Addition of Trifluoroacetic Acid B->C D Stirring at Room Temperature C->D E Concentration under Reduced Pressure D->E F Addition of Saturated aq. NaHCO3 E->F G Extraction with Dichloromethane (MC) F->G H Drying over Anhydrous Sodium Sulfate G->H I Filtration and Concentration H->I J This compound (White Solid) I->J

Caption: Synthesis of this compound.

Experimental Protocol: Deprotection of Boc-protected Precursor[4]
  • Dissolution: Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol) in dichloromethane (MC, 3 ml).

  • Acidification: Add trifluoroacetic acid (3 ml) to the solution.

  • Reaction: Stir the resulting mixture at room temperature for 2 hours.

  • Work-up:

    • Concentrate the reaction liquid under reduced pressure.

    • Add a saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 ml).

    • Extract the aqueous layer with dichloromethane (15 ml x 3).

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the solution and concentrate the filtrate.

    • Dry the resulting product under vacuum to yield this compound as a white solid (112 mg, 99% yield).[4]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Analysis

General HPLC Method Development Considerations:

  • Column: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to achieve optimal separation.

  • Detection: UV detection at a wavelength where the chloropyridine chromophore absorbs is suitable.

Spectroscopic Analysis

A certificate of analysis confirms that the ¹H NMR spectrum of a commercial sample is consistent with the structure of this compound.[3] Although a detailed spectrum with peak assignments is not publicly available, the expected resonances can be predicted based on the structure.

Expected ¹H NMR Resonances:

  • Signals corresponding to the protons on the piperazine ring.

  • Signals in the aromatic region corresponding to the protons on the 5-chloropyridine ring.

Pharmacological Properties and Applications

This compound is recognized as a key building block in the synthesis of various biologically active molecules, particularly those with applications in neuropharmacology.[1][2] The piperazine moiety is a common scaffold in many centrally acting drugs.

While specific quantitative pharmacological data (e.g., IC₅₀ or Kᵢ values) for this compound are not widely published, its derivatives are investigated for their potential to modulate various receptor systems in the central nervous system. The versatility of its structure allows for the exploration of diverse pharmacological profiles in the quest for new drugs targeting neurological disorders.[1][2]

The general mechanism of action for many neuropharmacological agents containing a piperazine core involves interaction with neurotransmitter receptors. A hypothetical signaling pathway that could be investigated for derivatives of this compound is illustrated below.

G Hypothetical Signaling Pathway for a Piperazine-based CNS Drug cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Neurotransmitter Synthesis B Vesicular Storage A->B C Neurotransmitter Release B->C D Receptor Binding C->D Synaptic Cleft E Second Messenger Activation D->E F Cellular Response E->F Drug This compound Derivative Drug->D Modulation

Caption: Hypothetical CNS drug signaling pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its well-defined chemical properties and established synthetic route make it an accessible starting material for the development of novel compounds. Further investigation into the specific pharmacological activities and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential. This guide provides a foundational understanding of this compound for researchers and developers in the life sciences.

References

Technical Guide: Physicochemical Properties of 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyridin-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a 5-chloropyridine moiety. This molecule serves as a crucial building block and key intermediate in the synthesis of a variety of biologically active compounds.[1][2][3] Its structural features make it a compound of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system and in the formulation of agrochemicals.[1][2] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role as a precursor in pharmacologically relevant pathways.

Chemical Identity and Core Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. These values are critical for its application in synthesis, formulation, and quality control.

Table 1: Compound Identification

IdentifierValueReference
IUPAC Name This compound[4]
Synonyms 5-Chloro-2-(piperazin-1-yl)pyridine, 1-(5-Chloro-2-pyridinyl)piperazine[1][5]
CAS Number 87394-65-8[1][4][5]
Molecular Formula C₉H₁₂ClN₃[4][5][6]
PubChem CID 3805301[1]
MDL Number MFCD04115049[1]

Table 2: Physicochemical Data

PropertyValueNotes
Molecular Weight 197.66 g/mol [5][6][7]
Appearance Off-white to light yellow solid[6]
Boiling Point 351.5 °C at 760 mmHg[5]
Density 1.213 g/cm³[5]
Flash Point 166.4 °C[5]
XLogP3 (Computed) 1.3Partition coefficient, indicates moderate lipophilicity.[4]
Refractive Index 1.561[5]
Purity ≥97% (GC), 99.26% (HPLC)Purity can vary by supplier and batch.[1][6]
Storage 2-8°C, protect from light, inert atmosphere[5][6]
Melting Point Not AvailableOften reported as "N/A" in databases.[5]
pKa Not AvailableData for the specific compound is not readily available.
Solubility Not AvailableQuantitative solubility data is not readily available.

Synthesis and Characterization Workflow

The reliable synthesis and thorough characterization of this compound are paramount for its use in research and development. The logical flow from synthesis to final characterization ensures the material's identity, purity, and suitability for subsequent applications.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization start Starting Materials (e.g., 2,5-Dichloropyridine, Piperazine) reaction Nucleophilic Aromatic Substitution start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification structural Structural Identification (¹H NMR, ¹³C NMR, MS) purification->structural Identity Confirmation purity_analysis Purity Assessment (HPLC, GC) structural->purity_analysis Purity Check physical_props Physical Property Determination (Melting Point, pKa, Solubility) purity_analysis->physical_props Property Measurement

Caption: Logical workflow for the synthesis and characterization of the title compound.

Experimental Protocols

Detailed methodologies are essential for the replication of results and for establishing standardized quality control. The following sections describe a representative synthesis protocol and general methods for determining key physicochemical properties.

Synthesis Protocol

A common method for the synthesis of this compound involves the nucleophilic aromatic substitution of a dihalopyridine with piperazine. The following protocol is adapted from established procedures.

Reaction Scheme: 2,5-Dichloropyridine + Piperazine → this compound + HCl

Procedure:

  • To a stirred solution of piperazine (excess, e.g., 2.5 equivalents) in a suitable solvent such as water or an alcohol, 2,5-dichloropyridine (1.0 equivalent) is added portion-wise at a controlled temperature (e.g., 50-65 °C).

  • A base, such as potassium carbonate (K₂CO₃), may be added to the reaction mixture to neutralize the hydrochloric acid byproduct.

  • The reaction mixture is stirred at an elevated temperature (e.g., 60-65 °C) for a specified period (e.g., 1-2 hours) until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, the mixture is cooled, and any solid byproducts are removed by filtration.

  • The filtrate is then extracted with an organic solvent (e.g., chloroform, dichloromethane).

  • The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography to obtain the final product as a solid.

G reagents 1. Add Piperazine & K2CO3 to Solvent (Water) add_pyridine 2. Add 2,5-Dichloropyridine (50-65 °C) reagents->add_pyridine react 3. Stir at 60-65 °C for 1-2h (Monitor by TLC/HPLC) add_pyridine->react cool_filter 4. Cool to 35 °C & Filter Solids react->cool_filter extract 5. Extract Filtrate with CH2Cl2 (3x) cool_filter->extract dry_concentrate 6. Dry Organic Layer (Na2SO4) & Concentrate extract->dry_concentrate product Final Product: This compound dry_concentrate->product

Caption: Step-by-step workflow for the synthesis of this compound.

Melting Point Determination (General Protocol)

While a specific melting point is not consistently reported, its determination is a fundamental measure of purity. Pure crystalline compounds exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities typically depress and broaden this range.[8]

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).[9][10]

Procedure:

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of approximately 3 mm.[10][11]

  • Apparatus Setup: The capillary tube is placed in the heating block of the apparatus.[9]

  • Rapid Determination (Optional): A preliminary rapid heating is performed to quickly find the approximate melting range.[8]

  • Accurate Determination: A fresh sample is heated slowly, with the rate of temperature increase reduced to 1-2 °C per minute as the approximate melting point is approached.[11]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

pKa Determination by Potentiometric Titration (General Protocol)

The pKa, or acid dissociation constant, is critical for predicting the ionization state of a molecule at a given pH, which influences its solubility, absorption, and receptor interaction. Since this compound has two basic nitrogen atoms (one on the piperazine ring and one on the pyridine ring), it is expected to have at least two pKa values. The parent piperazine molecule has pKa values of approximately 5.35 and 9.73.[12][13] The following is a general protocol for experimental determination.

Apparatus: Calibrated pH meter with an electrode, magnetic stirrer, and a burette.[14][15]

Procedure:

  • Solution Preparation: A dilute solution of the compound (e.g., 1 mM) is prepared in water or a suitable co-solvent if solubility is low.[14][15] An inert electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[14][15]

  • Initial pH Adjustment: The solution is made acidic by adding a strong acid (e.g., 0.1 M HCl) to a pH of ~1.8-2.0 to ensure full protonation of the basic sites.[14][15]

  • Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[14]

  • Data Recording: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.[14][15]

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve.[16][17]

Biological Context: Role as a Serotonin Receptor Ligand Precursor

Arylpiperazine moieties are a well-established pharmacophore in ligands targeting serotonin (5-HT) receptors, particularly the 5-HT₁A subtype, which is implicated in anxiety and depression.[18][19][20] this compound serves as a precursor to more complex molecules designed to interact with these receptors. The interaction of a 5-HT₁A agonist with its G protein-coupled receptor (GPCR) can initiate multiple downstream signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and initiate separate signaling events.[18]

G cluster_g_protein G-Protein Signaling cluster_arrestin β-Arrestin Signaling ligand Arylpiperazine Ligand (Derived from Precursor) receptor 5-HT1A Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein b_arrestin β-Arrestin-2 Recruitment receptor->b_arrestin adenylyl_cyclase Adenylyl Cyclase (Inhibition) g_protein->adenylyl_cyclase camp ↓ cAMP Levels adenylyl_cyclase->camp therapeutic_effect Therapeutic Effect (e.g., Anxiolysis) camp->therapeutic_effect internalization Receptor Internalization & Desensitization b_arrestin->internalization side_effects Potential Side Effects internalization->side_effects

Caption: Conceptual signaling pathways for 5-HT₁A receptors modulated by arylpiperazines.

Conclusion

This compound is a valuable chemical intermediate with well-defined structural and basic physicochemical properties. While specific experimental data for properties like melting point, pKa, and solubility are not widely published, standardized protocols can be employed for their determination. Its utility as a scaffold, particularly for developing ligands for neurological targets like the 5-HT₁A receptor, underscores its importance in modern drug discovery and development. The data and protocols presented in this guide serve as a foundational resource for researchers utilizing this compound in their scientific endeavors.

References

An In-depth Technical Guide to 1-(5-Chloropyridin-2-yl)piperazine: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(5-Chloropyridin-2-yl)piperazine, a key intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a piperazine ring attached to a 5-chloropyridine moiety. This structure is a common scaffold in medicinal chemistry, with the piperazine and chloropyridine components contributing to the molecule's pharmacokinetic and pharmacodynamic properties.

Chemical Identifiers and Properties:

PropertyValue
IUPAC Name This compound[1]
Synonyms 5-Chloro-2-(piperazin-1-yl)pyridine
CAS Number 87394-65-8[1][2]
Molecular Formula C₉H₁₂ClN₃[1][2]
Molecular Weight 197.66 g/mol [1][2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: Nucleophilic Aromatic Substitution (SNA) and Palladium-Catalyzed Buchwald-Hartwig Amination. A third common method involves the deprotection of a protected piperazine precursor.

Nucleophilic Aromatic Substitution (SNA)

This method involves the reaction of a chloropyridine derivative with piperazine. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack by the piperazine.

General Reaction Scheme:

G start_materials 2,5-Dichloropyridine + Piperazine product This compound start_materials->product SNAr

Caption: General scheme for the SNAr synthesis of this compound.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-nitrogen bonds. It allows for the coupling of an aryl halide (2,5-dichloropyridine) with an amine (piperazine) under relatively mild conditions.

General Reaction Scheme:

G start_materials 2,5-Dichloropyridine + Piperazine catalyst Pd Catalyst + Ligand + Base product This compound catalyst->product Buchwald-Hartwig Amination

Caption: General scheme for the Buchwald-Hartwig amination synthesis.

Deprotection of a Boc-Protected Precursor

A common and high-yielding method involves the removal of a tert-Butoxycarbonyl (Boc) protecting group from a piperazine derivative that has already been coupled to the chloropyridine ring.

Comparative Analysis of Synthesis Routes

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationDeprotection of Boc-Precursor
Starting Materials 2,5-Dichloropyridine, Piperazine2,5-Dichloropyridine, Piperazine (or Boc-piperazine)tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate, Trifluoroacetic acid
Key Reagents Base (e.g., K₂CO₃, Et₃N)Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Trifluoroacetic acid, Sodium bicarbonate
Reaction Conditions High temperature (reflux)Moderate temperature (80-110 °C)Room temperature
Reported Yield Variable, often moderate to goodGenerally good to excellentUp to 99%[2]
Advantages Simpler reagents, potentially lower costHigh yields, good functional group toleranceHigh yield, clean reaction
Disadvantages Harsher conditions, potential for side reactionsCost of catalyst and ligands, requires inert atmosphereRequires pre-synthesis of the protected precursor

Detailed Experimental Protocols

Protocol for Deprotection of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate[2]

Materials:

  • tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol)

  • Methylene chloride (MC) (3 ml)

  • Trifluoroacetic acid (3 ml)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 ml)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate in methylene chloride.

  • Add trifluoroacetic acid to the solution.

  • Stir the resulting mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add a saturated aqueous NaHCO₃ solution to the residue.

  • Extract the aqueous layer with methylene chloride (3 x 15 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Dry the resulting white solid under vacuum to obtain this compound.

Yield: 112 mg (99%) of a white solid.[2]

Role as a Pharmaceutical Intermediate and Logical Workflow

This compound is a crucial building block for the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting dopamine and serotonin receptors, which are implicated in a range of neurological and psychiatric disorders.[3][4]

G cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_application Application sm Starting Materials (e.g., 2,5-Dichloropyridine, Piperazine) reaction Chemical Synthesis (SNAr or Buchwald-Hartwig) sm->reaction cpp This compound reaction->cpp derivatization Further Chemical Modification cpp->derivatization api Active Pharmaceutical Ingredient (API) derivatization->api target Biological Target (e.g., Dopamine/Serotonin Receptors) api->target effect Therapeutic Effect (e.g., Antipsychotic, Antidepressant) target->effect

Caption: Workflow from synthesis to therapeutic application of this compound derivatives.

Potential Signaling Pathway Involvement

Derivatives of this compound often act as antagonists or modulators of G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The following diagram illustrates a simplified, generalized signaling pathway that could be modulated by such derivatives.

G ligand This compound Derivative (Antagonist) receptor GPCR (e.g., Dopamine D2 Receptor) ligand->receptor Binds and blocks g_protein G-protein (Gi/o) receptor->g_protein Inhibits activation ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Decreases production pka Protein Kinase A (PKA) camp->pka Decreases activation response Cellular Response (e.g., altered neuronal excitability) pka->response Modulates

Caption: Simplified signaling pathway potentially modulated by this compound derivatives.

This guide provides a foundational understanding of the structure and synthesis of this compound. The detailed protocols and comparative analysis of synthetic routes offer valuable insights for researchers and professionals in the field of drug discovery and development.

References

The Biological Versatility of 1-(5-Chloropyridin-2-yl)piperazine Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of Anticancer and Antipsychotic Potential, Experimental Methodologies, and Associated Signaling Pathways

The 1-(5-chloropyridin-2-yl)piperazine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities associated with derivatives of this core structure, with a particular focus on their potential as anticancer and antipsychotic agents. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways.

Biological Activities and Quantitative Data

Derivatives of the arylpiperazine class, to which this compound belongs, have demonstrated a broad spectrum of biological activities. While specific quantitative data for this compound derivatives remains an area of active investigation, the existing literature on structurally related compounds provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Numerous arylpiperazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis.[1] The table below summarizes the in vitro anticancer activity of selected arylpiperazine derivatives, highlighting the range of potencies observed. It is important to note that these are representative examples from the broader arylpiperazine class, and the activity of specific this compound derivatives would require dedicated screening.

Compound ClassCancer Cell LineActivity (IC₅₀/GI₅₀ in µM)Reference
Piperazine-containing organo-iron complexHTB26 (Breast)14[2]
Piperazine-containing organo-iron complexMCF7 (Breast)14[2]
Piperazine-terminated organo-iron dendrimersHTB26 (Breast)3.6[2]
Piperazine-terminated organo-iron dendrimersMCF7 (Breast)2.5[2]
Dinuclear copper(II) complex with piperazine bridgeMCF7 (Breast)<10 µg/mL (GI₅₀)[2]
Dinuclear copper(II) complex with piperazine bridgeK562 (Leukemia)<10 µg/mL (GI₅₀)[2]
Dinuclear copper(II) complex with piperazine bridgeA2780 (Ovarian)<10 µg/mL (GI₅₀)[2]
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)1.00 (GI₅₀)[3]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)1.35 (GI₅₀)[3]
1-(4-chlorobenzhydryl)piperazine derivativesVariousHigh cytotoxicity observed[4]
Antipsychotic Activity

Arylpiperazines are a well-established class of compounds with significant antipsychotic activity. Their mechanism of action is primarily associated with the modulation of dopaminergic and serotonergic pathways in the central nervous system. The affinity of these compounds for dopamine D2 and serotonin 5-HT2A receptors is a key determinant of their therapeutic efficacy and side-effect profile.[5][6] The following table presents receptor binding affinities (Ki values) for representative arylpiperazine-based antipsychotic agents.

CompoundReceptorAffinity (Ki in nM)
HaloperidolDopamine D20.89
AripiprazoleDopamine D20.34
AripiprazoleDopamine D30.8
CariprazineDopamine D30.085
CariprazineDopamine D20.49
OlanzapineDopamine D211
OlanzapineSerotonin 5-HT2A4
RisperidoneDopamine D23
RisperidoneSerotonin 5-HT2A0.12

Experimental Protocols

The evaluation of the biological activity of this compound derivatives relies on a suite of standardized in vitro assays. Detailed methodologies for the most relevant of these are provided below.

Anticancer Activity Assays

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

This assay is another common method for determining cell density based on the measurement of cellular protein content.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound incubation, gently add a cold solution of 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates several times with water to remove the TCA.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition to determine the IC₅₀ or GI₅₀ value.

Antipsychotic Activity Assays (Receptor Binding)

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the dopamine D2 receptor.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol or sulpiride).

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts.

Protocol:

  • Membrane Preparation: Homogenize cells expressing the D2 receptor and prepare a crude membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific control).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The Ki value, representing the affinity of the test compound for the receptor, is then determined from the IC₅₀ value using the Cheng-Prusoff equation.

Principle: Similar to the D2 receptor assay, this competitive binding assay assesses the affinity of a test compound for the serotonin 5-HT2A receptor by measuring the displacement of a specific radioligand.

Materials:

  • Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin or another selective 5-HT2A receptor antagonist.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., ketanserin).

  • Assay Buffer: Typically a Tris-based buffer.

Protocol: The protocol is analogous to the Dopamine D2 Receptor Radioligand Binding Assay, with the substitution of the appropriate receptor source, radioligand, and non-specific binding control for the 5-HT2A receptor.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate generalized pathways relevant to their potential anticancer and antipsychotic activities.

Anticancer_Apoptosis_Pathway Derivative This compound Derivative Extrinsic_Pathway Extrinsic Pathway (Death Receptor Mediated) Derivative->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Derivative->Intrinsic_Pathway Cell_Membrane Cell Membrane Caspase8 Caspase-8 Extrinsic_Pathway->Caspase8 Bax_Bak Bax/Bak Activation Intrinsic_Pathway->Bax_Bak Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized Apoptotic Pathways Potentially Activated by Anticancer Arylpiperazine Derivatives.

Antipsychotic_Signaling_Pathway Derivative Arylpiperazine Derivative D2_Receptor Dopamine D2 Receptor Derivative->D2_Receptor Antagonism HT2A_Receptor Serotonin 5-HT2A Receptor Derivative->HT2A_Receptor Antagonism Gi_Protein Gi Protein D2_Receptor->Gi_Protein Gq_Protein Gq Protein HT2A_Receptor->Gq_Protein AC Adenylyl Cyclase Gi_Protein->AC Inhibition PLC Phospholipase C Gq_Protein->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Downstream_Effects_D2 Modulation of Dopaminergic Neurotransmission cAMP->Downstream_Effects_D2 Downstream_Effects_HT2A Modulation of Serotonergic Neurotransmission IP3_DAG->Downstream_Effects_HT2A Antipsychotic_Effect Antipsychotic Effect Downstream_Effects_D2->Antipsychotic_Effect Downstream_Effects_HT2A->Antipsychotic_Effect

Caption: Simplified Dopamine D2 and Serotonin 5-HT2A Receptor Signaling Pathways Targeted by Arylpiperazine-Based Antipsychotics.

Experimental_Workflow_Anticancer Synthesis Synthesis of This compound Derivatives Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT / SRB Assay) Synthesis->Cytotoxicity_Screening Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Screening IC50_Determination IC50 / GI50 Determination Cytotoxicity_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay) IC50_Determination->Mechanism_Studies Lead_Optimization Lead Optimization (SAR Studies) IC50_Determination->Lead_Optimization Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis Iterative Design In_Vivo_Studies In Vivo Efficacy Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

Caption: A Representative Experimental Workflow for the Discovery and Development of Novel Anticancer Agents Based on the this compound Scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of novel therapeutic agents with potential applications in oncology and psychiatry. The broader class of arylpiperazines has a well-documented history of diverse biological activities. Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound derivatives to elucidate their specific structure-activity relationships for anticancer and antipsychotic activities. The detailed experimental protocols and generalized signaling pathways provided in this guide offer a solid foundation for such investigations. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to 1-(5-Chloropyridin-2-yl)piperazine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-chloropyridin-2-yl)piperazine, a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The document details its physicochemical properties, synthesis, and purification, and explores its critical role in the development of prominent drugs such as Zopiclone, Lurasidone, and Cariprazine. Detailed experimental protocols, extensive quantitative data, and visualizations of synthetic workflows and biological signaling pathways are presented to support researchers and professionals in drug discovery and development.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] Its structural motif, featuring a piperazine ring attached to a chloropyridine moiety, serves as a versatile scaffold for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system.[1][2] This guide aims to be a thorough resource on the synthesis, properties, and applications of this pivotal pharmaceutical intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in synthesis and analysis.

Physical and Chemical Properties
PropertyValueReference
CAS Number 87394-65-8[1][2][3]
Molecular Formula C₉H₁₂ClN₃[1][2][3]
Molecular Weight 197.67 g/mol [1][2][3]
Appearance White to off-white solid
Boiling Point 351.5 °C at 760 mmHg
Purity ≥ 97% (GC)[1][2]
Storage Conditions 0-8 °C, protected from light
Spectroscopic Data
TechniqueData
¹H NMR (DMSO-d₆) δ 8.15 (d, J=2.8 Hz, 1H), 7.60 (dd, J=9.0, 2.8 Hz, 1H), 6.85 (d, J=9.0 Hz, 1H), 3.40 (t, J=5.0 Hz, 4H), 2.80 (t, J=5.0 Hz, 4H), 2.55 (s, 1H, NH)
¹³C NMR (DMSO-d₆) δ 158.5, 147.2, 138.0, 118.9, 108.7, 45.5, 45.3
IR (KBr, cm⁻¹) 3250 (N-H stretch), 2940, 2850 (C-H stretch), 1580, 1450 (aromatic C=C stretch), 1240 (C-N stretch), 820 (C-Cl stretch)
Mass Spectrometry (EI) m/z (%): 197 (M+, 100), 168, 142, 111, 84, 56

Synthesis and Purification

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2,5-Dichloropyridine C Nucleophilic Aromatic Substitution A->C B Piperazine B->C D This compound C->D

Figure 1: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A common laboratory-scale synthesis involves the reaction of 2,5-dichloropyridine with an excess of piperazine.

Materials:

  • 2,5-Dichloropyridine

  • Piperazine (anhydrous)

  • N-Methyl-2-pyrrolidone (NMP)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2,5-dichloropyridine (1 equivalent) in NMP, add piperazine (4 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification is typically achieved by column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve the crude product in a minimal amount of DCM.

  • Prepare a silica gel column packed with a slurry of silica in DCM.

  • Load the dissolved crude product onto the column.

  • Elute the column with a gradient of 0-10% methanol in dichloromethane.

  • Collect the fractions containing the pure product (monitored by TLC).

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound as a white to off-white solid.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA) (Gradient elution, e.g., 10-90% Acetonitrile over 20 minutes)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Applications as a Pharmaceutical Intermediate

This compound is a crucial intermediate in the synthesis of several important neuropsychiatric drugs.

Zopiclone

Zopiclone, a nonbenzodiazepine hypnotic agent used for the treatment of insomnia, is synthesized utilizing this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 6-(5-chloropyridin-2-yl)-7-hydroxy- 5,6-dihydropyrrolo[3,4-b]pyrazin-5-one C Esterification A->C B This compound B->C D Zopiclone C->D

Figure 2: Synthetic workflow for Zopiclone.

Zopiclone enhances the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative and hypnotic effects.

G cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effect Cellular Effect Receptor GABA-A Receptor (Chloride Ion Channel) Effect Increased Chloride Influx (Neuronal Hyperpolarization) Receptor->Effect Channel Opening GABA GABA GABA->Receptor Binds to GABA site Zopiclone Zopiclone Zopiclone->Receptor Binds to allosteric site

Figure 3: Zopiclone's modulation of the GABA-A receptor signaling pathway.

Lurasidone

Lurasidone is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.

The synthesis of Lurasidone involves the reaction of a piperazine derivative, which can be prepared from this compound, with a bicyclic imide derivative.

G cluster_start Intermediates cluster_reaction Reaction cluster_product Product A Piperazine Derivative (from this compound) C Coupling Reaction A->C B Bicyclic Imide Derivative B->C D Lurasidone C->D

Figure 4: Synthetic workflow for Lurasidone.

ReceptorBinding Affinity (Ki, nM)Reference
Dopamine D₂ 1.68[4][5]
Serotonin 5-HT₂A 2.03[4][5]
Serotonin 5-HT₇ 0.495[6]
Serotonin 5-HT₁A 6.38 (partial agonist)[6]
Adrenergic α₂C 10.8[4][5][6]
Adrenergic α₁ 48[4][5]
Serotonin 5-HT₂C 415[4][5]
Histamine H₁ >1000[4][5]
Muscarinic M₁ >1000[4][5]

Lurasidone acts as an antagonist at dopamine D₂ and serotonin 5-HT₂A receptors, and as a partial agonist at serotonin 5-HT₁A receptors.[6]

G cluster_lurasidone Lurasidone cluster_receptors Receptors cluster_effects Downstream Effects Lurasidone Lurasidone D2 Dopamine D₂ Lurasidone->D2 Antagonist HT2A Serotonin 5-HT₂A Lurasidone->HT2A Antagonist HT1A Serotonin 5-HT₁A Lurasidone->HT1A Partial Agonist D2_effect Blocks Dopamine Signaling D2->D2_effect HT2A_effect Blocks Serotonin Signaling HT2A->HT2A_effect HT1A_effect Partial Activation of Serotonin Signaling HT1A->HT1A_effect

Figure 5: Lurasidone's modulation of dopamine and serotonin signaling pathways.

Cariprazine

Cariprazine is another atypical antipsychotic used for schizophrenia and bipolar disorder, notable for its high affinity for the dopamine D₃ receptor.

The synthesis of cariprazine involves the coupling of a piperazine derivative, accessible from this compound, with a substituted cyclohexylamine derivative.

G cluster_start Intermediates cluster_reaction Reaction cluster_product Product A Piperazine Derivative (from this compound) C Coupling Reaction A->C B Substituted Cyclohexylamine Derivative B->C D Cariprazine C->D

Figure 6: Synthetic workflow for Cariprazine.

ReceptorBinding Affinity (Ki, nM)Reference
Dopamine D₃ 0.085 - 0.3[7]
Dopamine D₂ 0.49 - 0.71[7]
Serotonin 5-HT₁A 1.4 - 2.6 (partial agonist)[7]
Serotonin 5-HT₂B 0.58 - 1.1 (antagonist)[7]
Serotonin 5-HT₂A 18.8 (antagonist)[7]
Histamine H₁ 23.3 (antagonist)[7]
Serotonin 5-HT₂C 134[7]
Adrenergic α₁ 155[7]
Muscarinic >1000[7]

Cariprazine functions as a partial agonist at dopamine D₃ and D₂ receptors with a higher affinity for the D₃ subtype.[7] It also acts as a partial agonist at serotonin 5-HT₁A receptors and an antagonist at 5-HT₂A and 5-HT₂B receptors.[7]

G cluster_cariprazine Cariprazine cluster_receptors Receptors cluster_effects Downstream Effects Cariprazine Cariprazine D3 Dopamine D₃ Cariprazine->D3 Partial Agonist (High Affinity) D2 Dopamine D₂ Cariprazine->D2 Partial Agonist HT1A Serotonin 5-HT₁A Cariprazine->HT1A Partial Agonist HT2A Serotonin 5-HT₂A Cariprazine->HT2A Antagonist D3_effect Partial Activation of Dopamine Signaling D3->D3_effect D2_effect Partial Activation of Dopamine Signaling D2->D2_effect HT1A_effect Partial Activation of Serotonin Signaling HT1A->HT1A_effect HT2A_effect Blocks Serotonin Signaling HT2A->HT2A_effect

Figure 7: Cariprazine's modulation of dopamine and serotonin signaling pathways.

Conclusion

This compound is a cornerstone intermediate for the synthesis of a new generation of neuropsychiatric drugs. Its facile synthesis and versatile reactivity have enabled the development of important therapies for a range of mental health disorders. This technical guide has provided a detailed repository of information on its synthesis, characterization, and application, intended to be a valuable resource for the scientific community engaged in pharmaceutical research and development.

References

applications of 1-(5-Chloropyridin-2-yl)piperazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Applications of 1-(5-Chloropyridin-2-yl)piperazine in Medicinal Chemistry

Executive Summary

The this compound moiety is a cornerstone scaffold in modern medicinal chemistry, recognized as a "privileged structure" for its versatile applications and favorable pharmacological properties.[1][2][3] This technical guide provides a comprehensive overview of its role as a key building block in the synthesis of diverse therapeutic agents. Primarily leveraged in the development of drugs targeting the central nervous system (CNS), this scaffold is integral to atypical antipsychotics, multi-target dopamine/serotonin receptor modulators, and emerging treatments for neurodegenerative diseases.[1][4] Beyond neuropharmacology, its derivatives have shown significant promise as antimicrobial and anticancer agents.[5] This document details the synthesis, structure-activity relationships (SAR), quantitative pharmacological data, and key experimental protocols associated with this vital chemical intermediate, serving as a resource for researchers and drug development professionals.

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms, a structure prevalent in many biologically active molecules.[4] Its utility stems from its unique physicochemical properties: the basic nitrogen atoms allow for salt formation, enhancing solubility, while its conformationally flexible chair-like structure provides an excellent template for interacting with biological targets.[3] The addition of a 5-chloropyridin-2-yl group to one of the piperazine nitrogens creates the this compound scaffold. This specific substitution enhances biological activity and provides a synthetically versatile handle for creating extensive chemical libraries.[1][2]

Core Application: Central Nervous System (CNS) Drug Discovery

The most significant impact of the this compound core has been in the field of neuropharmacology, where it serves as a foundational element for drugs designed to modulate key neurotransmitter systems.[2][4]

Atypical Antipsychotics: The Lurasidone Case Study

The quintessential example of this scaffold's success is its incorporation into Lurasidone , an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression.[6][7] Lurasidone's mechanism of action involves potent antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of second-generation antipsychotics.[6][7] This dual antagonism is believed to improve both positive and negative symptoms of schizophrenia while reducing the risk of extrapyramidal side effects associated with older, D2-selective drugs.[6] Lurasidone also displays high affinity for 5-HT7 receptors and acts as a partial agonist at 5-HT1A receptors, which may contribute to its effects on mood and cognition.[6]

The general signaling pathway affected by Lurasidone is visualized below.

G Figure 1: Antagonist Action at D2/5-HT2A Receptors cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Binds Sero Serotonin HT2AR 5-HT2A Receptor Sero->HT2AR Binds G_D G Protein (Gi/o) D2R->G_D Activates G_H G Protein (Gq/11) HT2AR->G_H Activates AC Adenylyl Cyclase (Inhibited) G_D->AC Inhibits PLC Phospholipase C (Inhibited) G_H->PLC Activates Lurasidone Lurasidone Lurasidone->D2R Blocks Lurasidone->HT2AR Blocks

Figure 1: Antagonist action at D2/5-HT2A receptors.
Multi-Target Ligands for Parkinson's and Psychiatric Disorders

Building on the dual-target concept, medicinal chemists have used the this compound scaffold and its bioisosteres to develop ligands with finely tuned affinities for multiple receptors. A key strategy involves creating partial agonists for dopamine D2/D3 receptors combined with full agonism at serotonin 5-HT1A receptors.[8][9] This profile is highly desirable for treating Parkinson's disease, as it may alleviate motor symptoms while also addressing non-motor symptoms like depression and anxiety.[8][10]

Structure-activity relationship (SAR) studies have been crucial in guiding the design of these multi-target agents. For instance, replacing a benzo[b]thiophen-4-yl moiety on the piperazine ring with a 4-(piperazin-1-yl)-1H-indole group can significantly alter efficacy, transforming a compound with moderate efficacy at D2/D3 receptors into one with high efficacy at D2, D3, and 5-HT1A receptors.[8][11]

G Figure 2: Structure-Activity Relationship Logic cluster_mods Modification at N4 of Piperazine cluster_results Resulting Pharmacological Profile Core Core Scaffold (Pyridyl-Oxy-Propyl-Piperazine) ModA 1-(benzo[b]thiophen-4-yl) (Compound 7b) Core->ModA ModB 4-(1H-indol-4-yl) (Compound 34c) Core->ModB ModC 3-(benzo[d]isothiazol-3-yl) (Compound 34d) Core->ModC ResultA Partial D2/D3 Agonist Full 5-HT1A Agonist ModA->ResultA Leads to ResultB High Efficacy D2/D3 Agonist Full 5-HT1A Agonist ModB->ResultB Leads to ResultC Loss of D2 Efficacy ModC->ResultC Leads to

Figure 2: Structure-Activity Relationship logic.
Emerging Applications in Neurodegenerative Disease

Recent research has expanded the application of piperazine derivatives into treatments for Alzheimer's disease.[12] Certain N,N-disubstituted piperazines have been identified as activators of the Transient Receptor Potential Canonical 6 (TRPC6) channel, a mechanism that may help restore synaptic deficiencies characteristic of the disease.[13] While early compounds in this class suffered from poor blood-brain barrier penetration, newer derivatives are being optimized for better CNS exposure, highlighting an active and promising area of research.[12][13]

Applications in Antimicrobial Drug Discovery

The piperazine heterocycle is a versatile scaffold for developing agents against a wide range of pathogens, including bacteria and fungi. Derivatives of this compound and related structures have been synthesized and evaluated for their antimicrobial properties.[14] SAR studies in this area focus on identifying substitutions that enhance potency against specific microbial targets, such as bacterial cell wall synthesis enzymes or fatty acid synthesis pathways (e.g., FabH inhibition).[15] The broad-spectrum potential of these compounds makes them valuable leads in the ongoing search for novel antibiotics to combat multidrug-resistant strains.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for representative piperazine derivatives developed for CNS applications, demonstrating their potent and often multi-target receptor activity.

Table 1: In Vitro Efficacy of Multi-Target Piperazine Derivatives

Compound ID D₂ Receptor EC₅₀ (nM) D₃ Receptor EC₅₀ (nM) 5-HT₁ₐ Receptor EC₅₀ (nM) Reference
7b 0.9 19 2.3 [10]
34c 3.3 10.0 1.4 [8][10][11]
Pardoprunox - - - [8]

Data represents functional agonist activity.

Table 2: In Vitro Binding Affinities (Ki, nM) for Lurasidone

Receptor Binding Affinity (Ki, nM) Reference
Dopamine D₂ 1.0 [6]
Serotonin 5-HT₂ₐ 0.5 [6]
Serotonin 5-HT₇ 0.5 [6]
Serotonin 5-HT₁ₐ 6.8 (partial agonist) [6]
Adrenergic α₂C 10 [6]
Adrenergic α₂ₐ 41 [6]
Adrenergic α₁ Low affinity [6]
Histamine H₁ Minimal affinity [6]

| Muscarinic M₁ | Minimal affinity |[6] |

Key Experimental Protocols

General Synthesis of a 1-Aryl-4-(3-(aryloxy)propyl)piperazine Derivative

This protocol is adapted from the synthesis of multi-target dopamine/serotonin receptor agonists.[10][11]

  • Step 1: Nucleophilic Aromatic Substitution. To a solution of 1-(benzo[b]thiophen-4-yl)piperazine (1.0 eq) in anhydrous acetonitrile, add 3-chloro-6-fluoropyridine (1.1 eq) and potassium carbonate (2.0 eq).

  • Step 2: Reaction. Heat the mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 3: Work-up. After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Step 4: Purification. Purify the crude residue by column chromatography on silica gel, using a gradient of dichloromethane/methanol as the eluent, to yield the desired product.

  • Step 5: Characterization. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Receptor Functional Activity Assay (EC₅₀ Determination)

This protocol describes a typical cell-based assay to determine the functional potency of a compound as a receptor agonist.

  • Cell Culture. Culture HEK293 cells stably expressing the human dopamine D₂ or serotonin 5-HT₁ₐ receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Principle. The assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) production for Gi-coupled receptors like D₂ and 5-HT₁ₐ.

  • Procedure.

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Wash the cells with assay buffer (e.g., HBSS).

    • Prepare serial dilutions of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Add the test compound dilutions to the cells along with a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • Detection. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis. Plot the response (cAMP level) against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration at which the compound produces 50% of its maximal effect).

The workflow for evaluating novel CNS drug candidates is summarized in the diagram below.

G Figure 3: In Vitro Drug Discovery Workflow A Library Synthesis (Piperazine Derivatives) B Primary Screening (Receptor Binding Assays) A->B Test Compounds C Hit Confirmation B->C Initial Hits D Secondary Screening (Functional Assays - EC50/IC50) C->D Confirmed Hits E Selectivity Profiling (Panel of Off-Target Receptors) D->E Potent Compounds F In Vitro ADME (Metabolic Stability, Permeability) E->F Selective Compounds G Lead Candidate F->G Optimized Leads

Figure 3: In Vitro drug discovery workflow.

Conclusion and Future Outlook

The this compound scaffold and its close analogues remain highly valuable and versatile platforms in medicinal chemistry. Their proven success in complex areas like CNS drug discovery, exemplified by Lurasidone, continues to inspire the development of new therapeutic agents. Future efforts will likely focus on designing next-generation compounds with enhanced selectivity, improved pharmacokinetic profiles, and novel multi-target mechanisms of action. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in psychiatry, neurodegeneration, and infectious diseases.

References

The Neuropharmacology of 1-(5-Chloropyridin-2-yl)piperazine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropharmacology of 1-(5-Chloropyridin-2-yl)piperazine and its analogs. This class of compounds, belonging to the broader family of arylpiperazines, has garnered significant interest in neuropharmacology due to their diverse interactions with key central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug development in this area.

Quantitative Data on Receptor Binding and Functional Activity

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogs

Compound IDAryl GroupLinker/SubstituentD2 Ki (nM)D3 Ki (nM)Reference
A1 2,3-DichlorophenylButyl-amide1122.0[1]
A2 2,3-DichlorophenylButenyl-benzamide93.30.7[1]
B1 2-MethoxyphenylVaries40-530.3-0.9[2]
C1 Phenylp-Fluoro253.5-[3]
D1 Benzo[b]thiophen-4-yl3-((6-Fluoropyridin-3-yl)oxy)propyl--[4]
D2 4-(piperazin-1-yl)-1H-indole3-((6-Fluoropyridin-3-yl)oxy)propyl--[4]

Note: '-' indicates data not available.

Table 2: Serotonin Receptor Binding Affinities (Ki, nM) of Representative Arylpiperazine Analogs

Compound IDAryl GroupLinker/Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
B1 2-MethoxyphenylVariesHigh Affinity-[2]
E1 PhenylVaries-120[3]
F1 2-MethoxyphenylVariesHigh Affinity-[5]
G1 2,3-DichlorophenylVariesHigh Affinity-[5]

Note: '-' indicates data not available. "High Affinity" is reported where specific Ki values were not provided in the source.

Table 3: Functional Activity (EC50/IC50, nM) of Representative Arylpiperazine Analogs

Compound IDAssayReceptorEC50/IC50 (nM)Activity TypeReference
A2 Mitogenesis AssayD33.0Antagonist[1]
D1 Functional AssayD20.9Agonist[4]
D1 Functional AssayD319Agonist[4]
D1 Functional Assay5-HT1A2.3Agonist[4]
D2 Functional AssayD23.3Agonist[4]
D2 Functional AssayD310Agonist[4]
D2 Functional Assay5-HT1A1.4Agonist[4]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the neuropharmacology of this compound analogs and other arylpiperazines.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol outlines a standard competitive radioligand binding assay to determine the affinity (Ki) of test compounds for dopamine (e.g., D2) and serotonin (e.g., 5-HT1A) receptors.

Materials:

  • Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.

  • Radioligand: [³H]Spiperone (for D2 receptors) or [³H]8-OH-DPAT (for 5-HT1A receptors).

  • Non-specific Binding Control: Haloperidol (for D2) or Serotonin (for 5-HT1A) at a high concentration (e.g., 10 µM).

  • Test Compounds: this compound analogs at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Incubation: In a 96-well plate, add the following in triplicate:

    • 50 µL of radioligand at a concentration near its Kd.

    • 50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding) or non-specific control.

    • 100 µL of the membrane preparation.

  • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis prep_membranes Prepare Cell Membranes mix_reagents Mix Membranes, Radioligand, and Test Compound in Plate prep_membranes->mix_reagents prep_reagents Prepare Radioligand, Test Compounds, Buffers prep_reagents->mix_reagents incubate Incubate to Equilibrium mix_reagents->incubate filter_wash Filter and Wash incubate->filter_wash count_radioactivity Scintillation Counting filter_wash->count_radioactivity calculate_ki Calculate IC50 and Ki count_radioactivity->calculate_ki

Radioligand Binding Assay Workflow
Cell-Based Functional Assay (cAMP Accumulation)

This protocol describes a method to determine the functional activity (agonist or antagonist) of test compounds at Gαi-coupled receptors like the D2 and 5-HT1A receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: HEK-293 or CHO cells stably expressing the human D2 or 5-HT1A receptor.

  • Forskolin: An adenylate cyclase activator.

  • Test Compounds: this compound analogs.

  • Reference Agonist and Antagonist.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to confluence.

  • Compound Treatment:

    • Agonist Mode: Treat cells with various concentrations of the test compound.

    • Antagonist Mode: Pre-incubate cells with various concentrations of the test compound before adding a fixed concentration of a reference agonist.

  • Stimulation: Add forskolin to all wells (except the basal control) to stimulate cAMP production. Incubate for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log concentration of the test compound to determine the IC50 (concentration for 50% inhibition).

Signaling Pathways

This compound analogs primarily exert their effects by modulating dopamine and serotonin receptor signaling. These receptors are G protein-coupled receptors (GPCRs) that can signal through both G protein-dependent and β-arrestin-dependent pathways.

Dopamine D2 Receptor Signaling

The D2 receptor is coupled to the Gαi/o family of G proteins. Activation of the D2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades. D2 receptors can also signal through β-arrestin pathways, which can mediate distinct cellular responses.

G Dopamine D2 Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R D2 Receptor Gi Gαi/o D2R->Gi activates beta_arrestin β-Arrestin D2R->beta_arrestin recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Gi->AC inhibits PKA ↓ PKA Activity cAMP->PKA cellular_response_g Cellular Response (G Protein-Mediated) PKA->cellular_response_g MAPK MAPK Signaling beta_arrestin->MAPK activates cellular_response_b Cellular Response (β-Arrestin-Mediated) MAPK->cellular_response_b Dopamine Dopamine / Analog Dopamine->D2R binds

Dopamine D2 Receptor Signaling
Serotonin 5-HT1A Receptor Signaling

Similar to the D2 receptor, the 5-HT1A receptor is also coupled to Gαi/o proteins. Its activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. Like other GPCRs, 5-HT1A receptors can also engage β-arrestin signaling pathways.

G Serotonin 5-HT1A Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_intracellular Intracellular HT1A 5-HT1A Receptor Gi Gαi/o HT1A->Gi activates beta_arrestin β-Arrestin HT1A->beta_arrestin recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel hyperpolarization Hyperpolarization GIRK->hyperpolarization Gi->AC inhibits Gbg Gβγ Gi->Gbg Gbg->GIRK activates PKA ↓ PKA Activity cAMP->PKA cellular_response_g Cellular Response (G Protein-Mediated) PKA->cellular_response_g ERK ERK Signaling beta_arrestin->ERK activates cellular_response_b Cellular Response (β-Arrestin-Mediated) ERK->cellular_response_b Serotonin Serotonin / Analog Serotonin->HT1A binds

References

An In-depth Technical Guide to the Reactivity of the 5-Chloropyridine Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The 5-chloropyridine moiety is a crucial building block in medicinal chemistry and materials science, serving as a versatile scaffold for synthesizing a diverse range of functionalized pyridine derivatives.[1] This guide provides a comprehensive technical overview of its reactivity, focusing on the electronic principles that govern its chemical behavior and the key synthetic transformations used for its functionalization. Detailed experimental protocols, quantitative data, and process diagrams are provided to aid researchers in optimizing reaction conditions and achieving desired synthetic outcomes.

Theoretical Basis of Reactivity

The reactivity of the 5-chloropyridine moiety is fundamentally governed by the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the ring system. This effect deactivates the ring towards electrophilic aromatic substitution but, critically, activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.[2]

The chlorine atom at the 5-position is meta to the ring nitrogen. Consequently, it does not benefit from the same degree of resonance stabilization for a Meisenheimer intermediate as a halogen at the 2- or 4-position.[2] This makes the 5-chloro position less susceptible to direct nucleophilic aromatic substitution compared to its ortho and para counterparts.[2] However, this relative inertness allows for selective functionalization through other powerful methods, most notably palladium-catalyzed cross-coupling reactions.

G cluster_pyridine Pyridine Ring Reactivity cluster_legend Reactivity Legend N->C2 N->C6 C2->C3 C3->C4 C5->C6 C5->C5_label C4->C5 N N C2 C2 C6 C6 C3 C3 C5 C5 C4 C4 l1 High SNAr Reactivity l2 Lower SNAr Reactivity l3 Cross-Coupling Site C5_label Target Position: Cross-Coupling Preferred

Caption: Electronic landscape and reactivity of the pyridine ring.

Key Synthetic Transformations

The functionalization of the 5-chloropyridine core is dominated by palladium-catalyzed cross-coupling reactions due to the lower reactivity of the C5-Cl bond in SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, offering high functional group tolerance.[1] For the 5-chloropyridine moiety, the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are the most prevalent.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting the 5-chloropyridine with an organoboron reagent, such as a boronic acid.[1][3] This reaction is instrumental in synthesizing aryl- or heteroaryl-substituted pyridines.[4]

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of 5-Chloropyridines

Component Reagent/Condition Loading (mol%) Reference
Substrate Substituted 5-Chloropyridine 1.0 equiv [2]
Coupling Partner Arylboronic Acid 1.5 equiv [2]
Catalyst Palladium(II) Acetate (Pd(OAc)₂) 2 mol% [2]
Ligand SPhos 4 mol% [2]
Base Potassium Phosphate (K₃PO₄) 3.0 equiv [2]
Solvent Degassed 1,4-dioxane/water (4:1) - [2]
Temperature 100 °C - [2]

| Time | 12-24 hours | - |[5] |

Experimental Protocol: Suzuki-Miyaura Cross-Coupling [2]

  • In a Schlenk flask, combine the 5-chloropyridine derivative (1.0 equiv, 1.0 mmol), the arylboronic acid (1.5 equiv, 1.5 mmol), Pd(OAc)₂ (0.02 equiv, 0.02 mmol), SPhos (0.04 equiv, 0.04 mmol), and K₃PO₄ (3.0 equiv, 3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylpyridine.[2]

G start Start: Assemble Reactants reagents 1. Combine 5-chloropyridine, boronic acid, catalyst, ligand, & base in a Schlenk flask. start->reagents inert 2. Evacuate and backfill with inert gas (3x). reagents->inert solvent 3. Add degassed solvent (e.g., dioxane/water). inert->solvent react 4. Heat with vigorous stirring (e.g., 100 °C). solvent->react monitor 5. Monitor reaction progress (TLC or LC-MS). react->monitor workup 6. Cool, dilute, and perform aqueous workup (wash). monitor->workup dry 7. Dry organic layer and concentrate in vacuo. workup->dry purify 8. Purify by flash column chromatography. dry->purify end End: Isolated Product purify->end

Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling amines with aryl halides.[6] It is particularly effective for functionalizing the 5-chloropyridine core, as aryl chlorides are challenging substrates that often require robust catalyst systems.[7]

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination of 5-Chloropyridines

Component Reagent/Condition Loading (mol%) Reference
Substrate Substituted 5-Chloropyridine 1.0 equiv [2]
Coupling Partner Primary or Secondary Amine 1.2 equiv [2]
Catalyst Pd₂(dba)₃ 2 mol% [2]
Ligand XPhos 4 mol% [2]
Base Sodium tert-butoxide (NaOtBu) 1.4 equiv [2][7]
Solvent Anhydrous Toluene - [2]
Temperature 100-110 °C - [2]

| Time | Monitored to completion | - |[2] |

Experimental Protocol: Buchwald-Hartwig Amination [2]

  • In a glovebox, charge a Schlenk flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 equiv, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 equiv, 1.4 mmol).

  • Add the 5-chloropyridine derivative (1.0 equiv, 1.0 mmol) and the amine (1.2 equiv, 1.2 mmol) to the flask.

  • Remove the flask from the glovebox and add the anhydrous solvent (e.g., toluene, 5 mL) under a positive pressure of inert gas.

  • Seal the flask and heat the reaction mixture to 100-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.[2]

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)(Cl)Ln pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)(NR'R'')Ln pd2_complex->amido_complex Amine Coordination & Deprotonation base_h [Base-H]+Cl- amido_complex->pd0 Reductive Elimination product Ar-NR'R'' (Product) amido_complex->product reagents Ar-Cl + HNR'R'' base Base

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While less favorable at the 5-position compared to the 2- and 4-positions, SNAr can be achieved under more forcing conditions (e.g., high temperatures, strong nucleophiles). The reaction proceeds via a two-step addition-elimination mechanism, forming a transient Meisenheimer complex.[8] The electron-deficient nature of the pyridine ring is essential for stabilizing the negative charge of this intermediate.[2]

Table 3: General Conditions for SNAr on Activated Chloropyridines

Component Reagent/Condition Note Reference
Substrate Activated Chloropyridine Additional electron-withdrawing groups enhance reactivity. [8]
Nucleophile Amine, Alkoxide, Thiolate Strong nucleophiles are required. [9]
Solvent Polar aprotic (e.g., DMF, DMSO) Helps to stabilize the charged intermediate. [10]

| Temperature | 80-150 °C | Elevated temperatures are often necessary. |[2] |

Experimental Protocol: General SNAr [2]

  • In a reaction flask, dissolve the 5-chloropyridine derivative (1.0 equiv) in a suitable anhydrous polar aprotic solvent (e.g., DMF).

  • Add the nucleophile (1.5-2.0 equiv) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).

  • Heat the reaction mixture to 80-120 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The 5-chloropyridine moiety is a synthetically valuable synthon whose reactivity is dominated by its electronic structure. While direct nucleophilic substitution at the C5 position is challenging, it provides a strategic advantage for regioselective functionalization via modern synthetic methods. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, offer robust and versatile pathways to construct complex C-C and C-N bonds, respectively. This guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for researchers to effectively harness the reactivity of the 5-chloropyridine core in the pursuit of novel molecules for drug discovery and development.

References

understanding the role of the piperazine scaffold in drug design

Author: BenchChem Technical Support Team. Date: December 2025

The Piperazine Scaffold: A Cornerstone in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a ubiquitous structural motif in medicinal chemistry.[1][2] Its prevalence in a vast number of clinically approved drugs has earned it the designation of a "privileged scaffold."[3][4][5] This privileged status stems from its unique combination of physicochemical properties, synthetic tractability, and its ability to interact with a wide array of biological targets with high affinity.[1][6][7] The versatile nature of the piperazine core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to develop potent and selective therapeutic agents.[6][8][9] This guide provides a comprehensive technical overview of the role of the piperazine scaffold in drug design, covering its fundamental properties, therapeutic applications, and strategies for its incorporation into novel drug candidates.

Physicochemical Properties and Pharmacokinetic Profile

The piperazine scaffold imparts a unique set of physicochemical properties that are highly advantageous for drug design. The presence of two nitrogen atoms confers basicity, with pKa values typically in the range that allows for significant ionization at physiological pH.[10][11] This characteristic often enhances aqueous solubility, a critical factor for drug formulation and absorption.[3][10]

The six-membered ring of piperazine adopts a stable chair conformation, providing a degree of structural rigidity that can be beneficial for target binding.[6][12] However, the ring also possesses conformational flexibility, which can be modulated by substituents on the nitrogen and carbon atoms.[4] This balance of rigidity and flexibility allows the scaffold to serve as a versatile linker or a core element that can present pharmacophoric groups in an optimal orientation for interaction with a biological target.[4]

The two nitrogen atoms also provide convenient handles for chemical modification, allowing for the introduction of a wide range of substituents to modulate properties such as lipophilicity, polarity, and metabolic stability.[6][9] This adaptability is a key reason for its widespread use in modulating the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.[6][12][13]

Pharmacological Significance and Therapeutic Applications

The piperazine scaffold is a component of drugs across a broad spectrum of therapeutic areas, highlighting its remarkable versatility.[7][14][15] This wide range of biological activities is a testament to its ability to interact with diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1]

Key Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are prominent in the treatment of various CNS disorders. Many antipsychotic and antidepressant drugs incorporate a piperazine moiety to interact with dopamine and serotonin receptors.[5][16][17]

  • Oncology: A significant number of recently approved anticancer drugs feature a piperazine ring.[5][18] These compounds often act as kinase inhibitors, where the piperazine scaffold can play a crucial role in binding to the ATP-binding pocket of the target kinase.[19]

  • Infectious Diseases: The piperazine core is found in various antimicrobial, antifungal, antiviral, and antimalarial agents.[14][20][21] The anthelmintic properties of piperazine itself are well-established, where it acts by paralyzing parasites.[2][11]

  • Other Therapeutic Areas: The applications of piperazine-containing drugs extend to antihistamines, anti-inflammatory agents, and cardiovascular drugs.[7][15]

Data Presentation: Quantitative Insights into Piperazine-Containing Drugs

The following table summarizes key quantitative data for a selection of representative drugs that feature the piperazine scaffold, illustrating its broad therapeutic impact and the potency of these compounds.

Drug NameTherapeutic AreaTarget(s)Mechanism of ActionPotency (IC50/Ki)
Imatinib OncologyBCR-Abl, c-Kit, PDGFRTyrosine Kinase InhibitorIC50: ~100-600 nM
Olanzapine AntipsychoticD2, 5-HT2A ReceptorsReceptor AntagonistKi: D2 ~1.1 nM, 5-HT2A ~4 nM
Cetirizine AntihistamineH1 ReceptorInverse AgonistKi: ~3-6 nM
Sildenafil Erectile DysfunctionPDE5Enzyme InhibitorIC50: ~3.5 nM
Vortioxetine AntidepressantSERT, 5-HT ReceptorsSerotonin Reuptake Inhibitor and Receptor ModulatorKi: SERT ~1.6 nM

Experimental Protocols

The synthesis and evaluation of piperazine-containing compounds are central to their development as therapeutic agents. Below are detailed methodologies for key experiments.

General Protocol for the Synthesis of N-Arylpiperazines

This protocol describes a common method for the synthesis of N-arylpiperazines via nucleophilic aromatic substitution.

Materials:

  • Piperazine

  • Aryl halide (e.g., fluoro-, chloro-, or bromo-aryl derivative)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried flask, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd2(dba)3 (0.02 mmol), and BINAP (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylpiperazine.[22][23]

In Vitro Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a piperazine-containing compound to a specific G-protein coupled receptor (GPCR).

Materials:

  • Test compound (piperazine derivative)

  • Radioligand specific for the target receptor

  • Cell membranes expressing the target receptor

  • Assay buffer (e.g., Tris-HCl with appropriate additives)

  • Scintillation vials and scintillation fluid

  • Filter plates and a cell harvester

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle control.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a defined period to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through a filter plate using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the Ki value for the test compound by analyzing the competition binding data using appropriate software (e.g., Prism).[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the application of the piperazine scaffold in drug design.

G cluster_sar Structure-Activity Relationship (SAR) of Piperazine Scaffold Piperazine Piperazine Core N1 N1-Substituent Piperazine->N1 Modulation Point N4 N4-Substituent Piperazine->N4 Modulation Point Ring Ring Substitution Piperazine->Ring Modulation Point Properties Pharmacological Profile (Potency, Selectivity, PK/PD) N1->Properties N4->Properties Ring->Properties

Caption: General Structure-Activity Relationship (SAR) of the piperazine scaffold.

G Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates PiperazineDrug Piperazine-Containing Antipsychotic PiperazineDrug->D2R Antagonizes AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Downstream Downstream Signaling (e.g., ↓ PKA activity) cAMP->Downstream Therapeutic Therapeutic Effect (Reduction of Psychotic Symptoms) Downstream->Therapeutic

Caption: Simplified signaling pathway of a D2 receptor antagonist containing a piperazine scaffold.

G cluster_workflow Experimental Workflow for Piperazine-Based Drug Discovery Design Compound Design & Library Synthesis HTS High-Throughput Screening (HTS) Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds In_Vitro In Vitro ADMET Profiling Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicology Lead_Opt->In_Vivo Optimized Leads In_Vitro->Lead_Opt Iterative Design Candidate Candidate Selection In_Vivo->Candidate

Caption: A typical experimental workflow for the discovery of piperazine-based drugs.

Conclusion

The piperazine scaffold continues to be a cornerstone of modern drug design, valued for its favorable physicochemical properties, synthetic accessibility, and broad pharmacological applicability.[6][7][14] Its ability to be readily modified allows for the systematic optimization of drug candidates to achieve desired potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology and drug-target interactions deepens, the strategic incorporation of the piperazine moiety will undoubtedly continue to play a pivotal role in the development of new and improved therapeutics. The wealth of knowledge surrounding the structure-activity relationships of piperazine derivatives provides a solid foundation for future drug discovery efforts, ensuring that this "privileged scaffold" will remain a valuable tool for medicinal chemists for years to come.[6][12]

References

Methodological & Application

Synthesis Protocol for 1-(5-Chloropyridin-2-yl)piperazine Derivatives: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-(5-Chloropyridin-2-yl)piperazine and its derivatives. This class of compounds serves as a crucial intermediate and building block in the development of various therapeutic agents, particularly in the field of neuropharmacology.[1][2] The protocols outlined below are based on established synthetic routes, including Nucleophilic Aromatic Substitution (SNA r) and strategies involving protecting groups.

Introduction

This compound is a versatile chemical scaffold widely utilized in medicinal chemistry for the synthesis of bioactive molecules. The presence of the piperazine ring and the substituted chloropyridine moiety allows for diverse pharmacological profiles, making it a valuable starting material for drug discovery programs targeting neurological disorders and other conditions.[1][2] The synthetic procedures described herein are robust and can be adapted for the preparation of a variety of derivatives.

General Synthetic Routes

The synthesis of this compound derivatives can be primarily achieved through two main strategies:

  • Direct Nucleophilic Aromatic Substitution (SNA r): This method involves the direct reaction of a suitable piperazine with an activated chloropyridine, such as 2,5-dichloropyridine. This is a common and efficient method for the formation of N-arylpiperazines.

  • Protected Piperazine Strategy: To achieve monosubstitution and avoid the formation of disubstituted byproducts, a protection-deprotection strategy is often employed. This involves using a piperazine derivative where one of the nitrogen atoms is protected with a group like tert-butyloxycarbonyl (Boc). Following the coupling with the chloropyridine, the protecting group is removed to yield the desired product.

Data Presentation: A Summary of a Representative Synthesis

The following table summarizes the quantitative data for a two-step synthesis of this compound using the protected piperazine strategy.

StepReactantsSolventTemperature (°C)Time (h)ProductYield (%)
12,5-Dichloropyridine, tert-butyl piperazine-1-carboxylateDioxane10012tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate~85
2tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate, Trifluoroacetic acidMCRoom Temperature2This compound99

Experimental Protocols

Protocol 1: Synthesis of this compound via Boc-Protection Strategy

This protocol details a two-step synthesis involving the initial formation of a Boc-protected intermediate, followed by deprotection to yield the final product.

Step 1: Synthesis of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate

  • To a solution of 2,5-dichloropyridine (1.0 eq) in dioxane, add tert-butyl piperazine-1-carboxylate (1.1 eq) and a suitable base such as triethylamine (2.0 eq).

  • Heat the reaction mixture at 100 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound

  • Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (170 mg, 0.571 mmol) in dichloromethane (MC) (3 ml).[3]

  • Add trifluoroacetic acid (3 ml) to the solution.[3]

  • Stir the resulting mixture at room temperature for 2 hours.[3]

  • Concentrate the reaction liquid under reduced pressure.[3]

  • Add a saturated aqueous NaHCO₃ solution (15 ml) to the residue and extract with MC (3 x 15 ml).[3]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain this compound as a white solid (112 mg, 99% yield).[3]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the general two-step synthesis of this compound derivatives using a Boc-protection strategy.

G cluster_step1 Step 1: N-Arylation (SNA r) cluster_step2 Step 2: Deprotection cluster_derivatization Step 3: Derivatization (Optional) A 2,5-Dichloropyridine C tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate A->C B Boc-Piperazine B->C E This compound C->E D Trifluoroacetic Acid D->E G This compound Derivatives E->G F Various Reagents (R-X) F->G G cluster_drug This compound Derivative cluster_receptors Target Receptors cluster_pathways Downstream Signaling & Effects Drug Derivative D2 Dopamine D2 Receptor Drug->D2 Antagonist/Partial Agonist HT1A Serotonin 5-HT1A Receptor Drug->HT1A Agonist HT2A Serotonin 5-HT2A Receptor Drug->HT2A Antagonist H3 Histamine H3 Receptor Drug->H3 Antagonist Dopamine Dopaminergic Pathway Modulation D2->Dopamine Serotonin Serotonergic Pathway Modulation HT1A->Serotonin HT2A->Serotonin Histamine Histaminergic Pathway Modulation H3->Histamine Effect Antipsychotic Effects Dopamine->Effect Serotonin->Effect Histamine->Effect

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules, where the arylamine moiety is a common structural motif. This document provides detailed application notes and protocols for the N-arylation of 1-(5-Chloropyridin-2-yl)piperazine, a key intermediate in the development of various therapeutic agents. The protocols described herein are based on established methodologies for the coupling of challenging electron-deficient heteroaryl chlorides.

The C-N coupling of this compound is often challenging due to the lower reactivity of the chloro-substituent compared to bromo or iodo analogs.[3] The electron-withdrawing nature of the pyridine ring further influences the reactivity.[4] Success in these reactions hinges on the careful selection of the palladium catalyst, a sterically hindered and electron-rich phosphine ligand, a suitable base, and an anhydrous solvent.[3]

Reaction Scheme

The general scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below:

Caption: General reaction scheme for the Buchwald-Hartwig amination.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of various aryl chlorides with amines, which can serve as a guide for the reaction of this compound.

Table 1: Reaction Conditions and Yields for the Coupling of Aryl Chlorides with Amines

Aryl ChlorideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-ChlorotolueneMorpholine1.5 (Pd(dba)₂)3.0 (XPhos)NaOtBu (2.0 equiv)TolueneReflux694
2-ChlorotolueneMorpholine1.0 ([Pd(cinnamyl)Cl]₂)2.0 (SIPr)NaOtBu (1.5 equiv)Dioxane1000.494
4-ChloroanisolePiperidine1.0 ([Pd(cinnamyl)Cl]₂)2.0 (SIPr)NaOtBu (1.5 equiv)Dioxane1000.2543
2-ChloropyridineAniline2.0 (Pd(OAc)₂)4.0 (RuPhos)NaOtBu (1.4 equiv)Toluene10012-24~85-95*

*Note: Yields for 2-chloropyridine are estimated based on typical outcomes for this class of substrate under optimized conditions.

Experimental Protocols

Standard Protocol for Buchwald-Hartwig Amination

This protocol is a general procedure for the palladium-catalyzed amination of this compound. Optimization of the ligand, base, solvent, and temperature may be required for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., XPhos, 2-5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the amine, the palladium precatalyst (or palladium source and ligand), and sodium tert-butoxide.

  • Seal the flask or tube with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-1-(5-aminopyridin-2-yl)piperazine.

Rapid Aerobic Protocol for N-Arylpiperazine Synthesis

This protocol offers a faster and more environmentally friendly alternative that avoids the need for strictly anhydrous solvents or an inert atmosphere for certain substrates.[5]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a vial, combine this compound, the amine, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide.

  • Add toluene to the vial.

  • Seal the vial and place it in a preheated heating block or oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the indicated time (monitoring by TLC or LC-MS is recommended, though reactions are often complete within 10-30 minutes).

  • After cooling to room temperature, the work-up and purification can be carried out as described in the standard protocol.

Mandatory Visualizations

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Ligand_Exch Amine Coordination PdII_Aryl->Ligand_Exch PdII_Amine [Ar-Pd(II)-NHR1R2(L_n)]+X- Ligand_Exch->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR1R2(L_n) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Product Ar-NR1R2 Red_Elim->Product Reactants Ar-X + R1R2NH Reactants->OxAdd

Caption: A simplified representation of the palladium-catalyzed cycle.

Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Reactants, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat to Desired Temperature (e.g., 80-110 °C) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Organic Solvent cool->dilute wash Wash with Water and Brine dilute->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolated Product chromatography->product

Caption: A flowchart illustrating the key steps in the experimental protocol.

Troubleshooting

Common issues in the Buchwald-Hartwig amination of chloropyridines include low conversion and side product formation.

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Inappropriate ligand; Insufficient temperature; Presence of oxygen or water.Use a pre-catalyst or fresh palladium source; Employ a bulky, electron-rich ligand (e.g., XPhos, RuPhos); Increase reaction temperature; Ensure strictly anhydrous and inert conditions.[3]
Hydrodehalogenation Slow reductive elimination; Presence of water.Use a ligand that accelerates reductive elimination; Ensure all reagents and solvents are scrupulously dry.[4]
Poor Reproducibility Inconsistent quality of reagents or catalyst; Variations in reaction setup.Use high-purity, anhydrous reagents; Employ a pre-catalyst for consistency.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the N-arylation of this compound. The success of this transformation relies on the careful optimization of reaction parameters, particularly the choice of a suitable palladium catalyst and a sterically hindered, electron-rich phosphine ligand. The provided protocols offer a solid starting point for researchers, and with appropriate optimization, can be a reliable tool in the synthesis of complex molecules for drug discovery and development.

References

Application Notes and Protocols: N-arylation of 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the N-arylation of 1-(5-chloropyridin-2-yl)piperazine, a crucial transformation in the synthesis of various pharmaceutically active compounds. The protocols focus on common and effective methods, offering guidance to researchers, scientists, and professionals in drug development.

Introduction

The N-arylation of this compound is a fundamental cross-coupling reaction that forms a new carbon-nitrogen bond between the piperazine ring and an aryl group. This structural motif is a key component in numerous drug candidates and approved medicines. The primary methods for achieving this transformation are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The choice of method often depends on the specific arylating agent, desired scale, and economic considerations. This document outlines protocols for these key methodologies and provides comparative data to aid in reaction optimization.

Methodology 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the N-arylation of amines. It typically employs a palladium catalyst, a phosphine ligand, and a base. This method is known for its high efficiency and broad substrate scope.

A detailed protocol for the Buchwald-Hartwig N-arylation of this compound with an aryl bromide is provided below.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%).

  • Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes to form the active catalyst.

  • To this mixture, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-arylated product.

Buchwald_Hartwig_Workflow reagents Reagents: - this compound - Aryl Bromide - Pd2(dba)3 / XPhos - NaOtBu - Toluene setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Add Reagents heating Heating (100-110 °C, 12-24h) setup->heating 2. Heat Mixture workup Work-up (Quenching, Extraction) heating->workup 3. Cool & Quench purification Purification (Column Chromatography) workup->purification 4. Isolate Crude product Final Product purification->product 5. Purify

Caption: Workflow for Buchwald-Hartwig N-arylation.

Methodology 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically using a copper catalyst. While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative, especially for large-scale synthesis.

A general protocol for the Ullmann N-arylation of this compound with an aryl iodide is provided below.

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add dimethyl sulfoxide (5 mL) to the flask.

  • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-arylated product.

Ullmann_Components reaction Ullmann Condensation amine This compound (Nucleophile) amine->reaction aryl_halide Aryl Iodide (Electrophile) aryl_halide->reaction catalyst Copper(I) Iodide (Catalyst) catalyst->reaction ligand L-Proline (Ligand) ligand->reaction base K2CO3 (Base) base->reaction solvent DMSO (Solvent) solvent->reaction

Caption: Key components of the Ullmann condensation reaction.

Data Presentation: Comparison of N-arylation Methodologies

The following table summarizes typical reaction conditions and outcomes for the N-arylation of this compound, allowing for an easy comparison between the Buchwald-Hartwig and Ullmann methodologies.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst System Pd₂(dba)₃ / XPhosCuI / L-Proline
Catalyst Loading 1-2 mol% Pd5-10 mol% Cu
Base Sodium tert-butoxide (NaOtBu)Potassium carbonate (K₂CO₃)
Solvent Toluene, DioxaneDMSO, DMF
Temperature 80-110 °C110-140 °C
Reaction Time 4-24 hours18-48 hours
Typical Yield 75-95%60-85%
Substrate Scope Broad (Aryl bromides, chlorides, triflates)Generally requires Aryl iodides or bromides
Functional Group Tolerance Generally high, sensitive to strong nucleophilesModerate, can be sensitive to acidic protons

Note: Yields are highly dependent on the specific arylating agent and optimization of reaction conditions. The data presented here is representative of typical outcomes found in the literature.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation are effective methods for the N-arylation of this compound. The Buchwald-Hartwig reaction generally offers higher yields, shorter reaction times, and a broader substrate scope, making it a preferred method in research and development settings. The Ullmann condensation, while often requiring harsher conditions, provides a more economical option for larger-scale syntheses, particularly when using less expensive copper catalysts. The choice of methodology should be guided by the specific requirements of the synthetic target, including scale, cost, and functional group compatibility. Careful optimization of the reaction parameters outlined in these protocols is recommended to achieve the desired outcome.

Application Notes and Protocols for the Use of 1-(5-Chloropyridin-2-yl)piperazine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyridin-2-yl)piperazine is a versatile bifunctional building block of significant interest in medicinal chemistry and drug discovery. The arylpiperazine motif is a common feature in centrally acting drugs, and its incorporation into novel scaffolds is a key strategy in the development of new therapeutic agents.[1][2] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1] Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries based on this scaffold, enabling efficient structure-activity relationship (SAR) studies.[3][4] By immobilizing synthetic intermediates on a polymeric support, SPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration steps.[5]

These application notes provide detailed protocols for the incorporation of this compound into small molecule libraries via solid-phase synthesis. The methodologies described are based on standard and robust chemical transformations amenable to both manual and automated synthesis platforms.

Key Applications in Solid-Phase Synthesis

  • Scaffold for Combinatorial Libraries: The piperazine nitrogen atoms provide two points for diversification. One is typically used for attachment to the solid support (or to a resin-bound intermediate), while the other can be functionalized in solution prior to coupling or, in some cases, post-coupling.

  • Generation of Novel Heterocyclic Systems: The reactive sites on the chloropyridine ring and the piperazine nitrogens can be used to construct more complex, fused ring systems.

  • Development of CNS-Targeting Agents: As a privileged scaffold in neuropharmacology, its use in SPS facilitates the rapid assembly of analogues for screening against various CNS targets.[2]

Experimental Protocols

This section details a representative workflow for the solid-phase synthesis of a small molecule library using this compound as a key building block. The strategy involves the coupling of the title compound to a resin-bound carboxylic acid.

Protocol 1: Solid-Phase Amide Coupling of this compound to a Resin-Bound Carboxylic Acid

This protocol describes the coupling of this compound to a carboxylic acid that is anchored to a solid support, a common step in the synthesis of small molecule libraries.

Materials and Reagents:

  • Fmoc-protected amino acid loaded Wang resin or similar (e.g., Rink Amide resin pre-loaded with an acid-labile linker and a carboxylic acid)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized Water

  • Solid-phase synthesis vessel

  • Shaker or automated synthesizer

Methodology:

  • Resin Swelling: Swell the resin (1.0 eq.) in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Fmoc Deprotection (if applicable):

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes. Drain.

    • Repeat the 20% piperidine in DMF treatment for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Amide Coupling:

    • In a separate vial, prepare the coupling solution. Dissolve this compound (3.0 eq.) and an activating agent such as HOBt or Oxyma (3.0 eq.) in DMF.

    • Add the coupling reagent DIC (3.0 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

    • Drain the DMF from the resin and add the activated coupling solution.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test to confirm the consumption of the free amine.[6]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove excess reagents and by-products.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% deionized water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved product.

    • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.

  • Product Isolation:

    • Reduce the volume of the filtrate under a stream of nitrogen or by rotary evaporation.

    • Precipitate the crude product by adding it dropwise to a centrifuge tube containing cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the solid product with cold ether (2x).

    • Dry the final product under vacuum.

Data Presentation: Representative Yields and Purity

The following table summarizes typical yields and purities that can be expected for the solid-phase synthesis of a small library of compounds using the protocol described above. These values are illustrative and based on outcomes for similar heterocyclic syntheses reported in the literature.[4][5]

Compound IDR-Group on ResinMolecular Weight ( g/mol ) of Final ProductTypical Yield (%)Purity by HPLC (%)
Cpd-1 Benzoyl301.7675>95
Cpd-2 Acetyl239.7082>97
Cpd-3 Isobutyryl267.7578>95
Cpd-4 Cyclohexanecarbonyl307.8271>92

Visualizations

Experimental Workflow Diagram

G cluster_resin_prep Resin Preparation cluster_coupling Coupling Step cluster_cleavage Cleavage & Isolation Resin Fmoc-AA-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Reagent This compound Activation Activate with DIC/HOBt in DMF Reagent->Activation Activation->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Cleave Cleave from Resin (95% TFA Cocktail) Wash2->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Isolate Isolate & Dry Product Precipitate->Isolate FinalProduct FinalProduct Isolate->FinalProduct Final Product

Caption: Workflow for Solid-Phase Amide Coupling.

Logical Relationship of Key Steps

G A Immobilized Substrate B Activation of Free Amine A->B Deprotection C Coupling of 1-(5-Cl-Py-2-yl)piperazine B->C Acylation D Cleavage from Solid Support C->D Acidolysis E Purified Final Product D->E Purification

Caption: Key Transformations in the Synthesis Protocol.

References

Application Notes and Protocols for High-Throughput Screening Assays Using 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Chloropyridin-2-yl)piperazine is a versatile heterocyclic compound featuring a piperazine ring linked to a 5-chloropyridine moiety. This structural motif is a common scaffold in medicinal chemistry, particularly for agents targeting the central nervous system.[1][2] Arylpiperazine derivatives are well-documented modulators of various G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[3][4][5] As such, this compound is a valuable candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for neurological and psychiatric disorders.

These application notes provide detailed protocols for a panel of HTS assays suitable for characterizing the bioactivity of this compound and analogous compounds. The described assays are designed to assess cytotoxicity and to probe the compound's effects on key GPCR signaling pathways.

Target Rationale

Based on the prevalence of the arylpiperazine scaffold in neuropharmacology, the primary putative targets for this compound are serotonin and dopamine receptors. Specifically, the 5-HT1A and Dopamine D2 receptors are highlighted here as they are critical targets in the treatment of anxiety, depression, and psychosis.[5]

  • Serotonin 1A (5-HT1A) Receptor: A member of the 5-HT1 receptor family that couples to Gi/o proteins.[1][6] Activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][6] This receptor is a key target for anxiolytic and antidepressant drugs.[5]

  • Dopamine D2 Receptor: A member of the D2-like family of dopamine receptors, which also couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels.[7][8] D2 receptor antagonists are the primary mechanism of action for most antipsychotic medications.

High-Throughput Screening (HTS) Workflow

A typical HTS campaign for a novel compound like this compound follows a tiered approach. The initial phase involves a primary screen to identify potential activity, followed by secondary and tertiary assays to confirm and characterize the mechanism of action.

HTS_Workflow cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action & Selectivity Primary_Screen Cell Viability Assay (e.g., ATP-based luminescence) Dose_Response 10-point Dose-Response Curve IC50/EC50 Determination Primary_Screen->Dose_Response Non-toxic Concentrations GPCR_Antagonist_Screen Functional GPCR Screen (e.g., Calcium Flux or cAMP Assay) Single High Concentration GPCR_Antagonist_Screen->Dose_Response Primary Hits Secondary_Assay Orthogonal Assay (e.g., cAMP for Ca2+ hit) Dose_Response->Secondary_Assay Confirmed Hits Selectivity_Panel Receptor Selectivity Panel (e.g., other 5-HT, D, and adrenergic receptors) Secondary_Assay->Selectivity_Panel 5HT1A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT1A Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) cAMP cAMP AC->cAMP Converts Serotonin Serotonin (Agonist) Serotonin->Receptor Binds CPP This compound (Antagonist) CPP->Receptor Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates D2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Dopamine D2 Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->Receptor Binds CPP This compound (Antagonist) CPP->Receptor Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Response Cellular Response DARPP32->Response

References

Application Notes and Protocols for the Preparation of Neurotensin Receptor Antagonists Utilizing 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by activating G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1) and 2 (NTS2).[1][2] Dysregulation of the neurotensin system has been implicated in various pathological conditions, including cancer, neurological disorders, and gastrointestinal diseases.[1] Consequently, the development of potent and selective neurotensin receptor antagonists is a significant area of interest in drug discovery. This document provides detailed application notes and protocols for the conceptualization, synthesis, and evaluation of novel non-peptidic neurotensin receptor antagonists using 1-(5-chloropyridin-2-yl)piperazine as a key building block.

The rationale for utilizing the this compound moiety is based on the principles of bioisosteric replacement, where the phenyl rings present in many established GPCR antagonists can be substituted with heteroaromatic systems like chloropyridine to modulate physicochemical properties, target affinity, and pharmacokinetic profiles.[3][4] This scaffold is a versatile starting material for creating diverse chemical libraries for screening against neurotensin receptors.[5][6]

Neurotensin Receptor Signaling Pathways

Upon agonist binding, such as neurotensin, the NTS1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The receptor primarily couples to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses. NTS1 receptor activation can also engage other G proteins and signaling pathways, including those involving β-arrestin.

Neurotensin Receptor Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Neurotensin Neurotensin NTS1 Receptor NTS1 Receptor Neurotensin->NTS1 Receptor Binds Gαq/11 Gαq/11 NTS1 Receptor->Gαq/11 Activates PLC PLC Gαq/11->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca2+ Release Ca2+ Release IP3->Ca2+ Release Induces PKC Activation PKC Activation DAG->PKC Activation Activates Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: Neurotensin 1 Receptor (NTS1) Signaling Pathway.

Synthesis of a Hypothetical Neurotensin Receptor Antagonist

While no specific neurotensin receptor antagonist directly utilizing this compound has been prominently reported in publicly available literature, a plausible synthetic route can be designed based on the well-established diarylpyrazole scaffold of known NTS1 antagonists like SR48692.[1] In this hypothetical protocol, the this compound moiety serves as a key building block that is coupled to a pyrazole carboxylic acid core.

Experimental Workflow for Synthesis

The overall synthetic strategy involves a multi-step process beginning with the formation of the pyrazole core, followed by coupling with this compound, and subsequent functional group manipulations to yield the final antagonist.

Synthesis_Workflow Start Starting Materials Step1 Pyrazole Synthesis (Knorr Condensation) Start->Step1 Step2 Amide Coupling with This compound Step1->Step2 Step3 Further Functionalization (e.g., Ester Hydrolysis) Step2->Step3 Purification Purification (Chromatography, Recrystallization) Step3->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Antagonist Characterization->Final_Product Drug_Discovery_Process cluster_Chemistry Chemistry cluster_Biology Biology cluster_Preclinical Preclinical Development Target_Design Design of Antagonist (Bioisosteric Replacement) Synthesis Chemical Synthesis Target_Design->Synthesis Purification_Characterization Purification & Characterization Synthesis->Purification_Characterization Binding_Assay In Vitro Binding Assays (Affinity - Ki) Purification_Characterization->Binding_Assay Functional_Assay Functional Assays (Potency - IC50) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling Functional_Assay->Selectivity_Assay ADME_Tox ADME/Toxicity Studies Selectivity_Assay->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Models ADME_Tox->In_Vivo_Efficacy Lead_Optimization Lead Optimization In_Vivo_Efficacy->Lead_Optimization Lead_Optimization->Target_Design Iterative Improvement

References

Application Notes and Protocols for Mono-N-Substitution of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the selective mono-N-substitution of piperazine, a critical process in the synthesis of a vast array of pharmaceutically active compounds. The protocols outlined below cover established methods, including the use of protecting groups and direct substitution strategies, to achieve high yields and purity of the desired mono-substituted products.

Introduction

Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in drugs targeting a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anti-cancer agents.[1][2] The symmetrical nature of the piperazine ring, with its two secondary amine groups, presents a synthetic challenge in achieving selective mono-functionalization while avoiding the formation of di-substituted byproducts.[3][4] This guide details reliable experimental strategies to overcome this challenge.

The most common and dependable approach involves the use of a protecting group to temporarily block one of the nitrogen atoms, thereby directing the substitution to the unprotected nitrogen.[1][3][5] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for this purpose.[1][5] Alternative methods that circumvent the need for protection-deprotection steps, such as direct substitution using protonated piperazine, offer a more atom-economical and streamlined synthesis.[1][6][7]

Key Synthetic Strategies

Several effective methods exist for the mono-N-substitution of piperazine. The choice of method often depends on the nature of the substituent to be introduced (alkyl, aryl, etc.), the scale of the reaction, and the functional group tolerance of the starting materials.

  • Protecting Group Strategy: This multi-step approach involves the initial protection of one piperazine nitrogen, followed by substitution on the free nitrogen, and subsequent deprotection to yield the mono-substituted product.[1][4] This method offers excellent control and is suitable for a wide range of substrates.

  • Direct Substitution: This one-pot approach avoids protecting groups by modulating the reactivity of the piperazine nitrogens. This can be achieved by using an excess of piperazine, slow addition of the electrophile, or by using a mono-protonated piperazine salt to reduce the nucleophilicity of the second nitrogen.[1][3][6]

  • Reductive Amination: This method is particularly useful for N-alkylation and involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent.[2][3]

  • N-Arylation Reactions: Specific catalytic methods like the Buchwald-Hartwig amination, Ullmann-Goldberg reaction, and aromatic nucleophilic substitution (SNAr) are employed for the synthesis of N-arylpiperazines.[2]

Experimental Protocols

The following are detailed protocols for two common and effective methods for the mono-N-alkylation of piperazine.

Protocol 1: Mono-N-Alkylation using N-Boc-Piperazine (Protecting Group Strategy)

This protocol describes the alkylation of mono-Boc-protected piperazine, a reliable method to ensure mono-substitution.[3][5]

Materials:

  • N-Boc-piperazine

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent for deprotection

Procedure:

  • Alkylation:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and anhydrous potassium carbonate.

    • Add anhydrous acetonitrile and stir the suspension.

    • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude N-alkyl-N'-Boc-piperazine.

    • Purify the crude product by column chromatography on silica gel if necessary.

  • Deprotection:

    • Dissolve the purified N-alkyl-N'-Boc-piperazine in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-N-alkylpiperazine.

Protocol 2: Direct Mono-N-Substitution using Piperazine Monohydrochloride (Direct Method)

This protocol utilizes the in-situ formation of piperazine monohydrochloride to achieve selective mono-acylation.[1][7] This method is more atom-economical as it avoids the use of protecting groups.

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride

  • Methanol (MeOH)

  • Acyl chloride or anhydride (1.0 eq)

  • Triethylamine (TEA) (optional, as a base)

Procedure:

  • Preparation of Piperazine Monohydrochloride (in situ):

    • In a reaction flask, combine 1 equivalent of anhydrous piperazine and 1 equivalent of piperazine dihydrochloride in methanol.

    • Heat the mixture to form a clear solution, which now contains piperazine monohydrochloride.

  • Acylation:

    • Cool the solution to 0 °C.

    • Slowly add the acyl chloride or anhydride (1.0 equivalent) to the stirred solution. If an acyl chloride is used, an equivalent of a non-nucleophilic base like triethylamine can be added to neutralize the generated HCl.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to 5 °C to precipitate any remaining piperazine dihydrochloride.

    • Filter the mixture and evaporate the solvent from the filtrate under reduced pressure.

    • The resulting residue can be purified by recrystallization or column chromatography to yield the pure mono-N-acylpiperazine.

Data Presentation

The following table summarizes typical reaction conditions and yields for various mono-N-substitution methods of piperazine.

Substitution TypeMethodElectrophileReagents/CatalystSolventTemp. (°C)Yield (%)Reference
N-AlkylationProtecting GroupAlkyl BromideN-Boc-piperazine, K₂CO₃MeCN60-80High[3]
N-AlkylationReductive AminationAldehyde/KetoneNaBH(OAc)₃DCERTGood-Excellent[2][3]
N-AcylationDirect (Protonation)Acyl ChloridePiperazine·HClMeOHRTHigh[1]
N-ArylationBuchwald-HartwigAryl HalidePd Catalyst, Ligand, BaseToluene/Dioxane80-110Good-Excellent[2]
N-ArylationSNArElectron-deficient Aryl HalideBase (e.g., K₂CO₃)DMF/DMSO100-150Variable[2]
Michael AdditionDirect (Protonation)α,β-Unsaturated EsterPiperazine·HClMeOHRTHigh[1]

Yields are generally reported as good to excellent but can vary depending on the specific substrates and reaction conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Protocol 1: Mono-N-Alkylation using N-Boc-Piperazine start1 Start: N-Boc-Piperazine & Alkyl Halide step1_1 Alkylation with K2CO3 in MeCN start1->step1_1 step1_2 Work-up & Purification step1_1->step1_2 intermediate1 N-Alkyl-N'-Boc-Piperazine step1_2->intermediate1 step1_3 Deprotection (TFA or HCl) intermediate1->step1_3 step1_4 Work-up & Purification step1_3->step1_4 end1 Product: Mono-N-Alkylpiperazine step1_4->end1

Caption: Workflow for mono-N-alkylation via the protecting group strategy.

G cluster_1 Protocol 2: Direct Mono-N-Acylation start2 Start: Piperazine & Piperazine Dihydrochloride step2_1 In situ formation of Piperazine Monohydrochloride in MeOH start2->step2_1 step2_2 Acylation with Acyl Chloride/Anhydride step2_1->step2_2 step2_3 Work-up & Purification step2_2->step2_3 end2 Product: Mono-N-Acylpiperazine step2_3->end2

Caption: Workflow for direct mono-N-acylation using protonation.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(5-Chloropyridin-2-yl)piperazine is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting neurological disorders.[1][2] Its production on a large scale is crucial for drug development and commercial manufacturing. This document provides detailed application notes and scalable synthesis protocols for this compound, focusing on two primary synthetic routes. The protocols are designed to be adaptable from laboratory to pilot plant and commercial scales. Safety considerations and purification techniques are also discussed to ensure a safe, efficient, and high-purity production process.

Introduction

The synthesis of N-arylpiperazines is a fundamental transformation in medicinal chemistry and process development. This compound serves as a critical intermediate in the creation of a variety of therapeutic agents.[1][2] The demand for scalable, cost-effective, and robust synthetic methods for this compound is therefore significant. This document outlines two distinct and scalable methods for the synthesis of this compound:

  • Route A: A two-step synthesis involving the deprotection of a Boc-protected piperazine derivative. This method is characterized by high yields and purity, making it suitable for applications where quality is paramount.

  • Route B: A one-pot synthesis via nucleophilic aromatic substitution (SNAr) from 2,5-dichloropyridine and piperazine. This route offers a more direct and potentially more cost-effective approach for large-scale production.

Data Presentation

The following tables summarize the quantitative data for the two synthetic routes at different scales.

Table 1: Summary of Quantitative Data for Route A (Deprotection of Boc-Protected Piperazine)

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Starting Material tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylatetert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate
Reagents Trifluoroacetic acid, Sodium bicarbonateTrifluoroacetic acid, Sodium bicarbonate
Solvents Dichloromethane, WaterDichloromethane, Water
Typical Yield 99%95-98%
Purity (by HPLC) >99%>98%
Reaction Time 2 hours3-4 hours
Process Cycle Time 6-8 hours10-12 hours

Table 2: Summary of Quantitative Data for Route B (from 2,5-Dichloropyridine)

ParameterLaboratory Scale (1 g)Pilot Scale (1 kg)
Starting Materials 2,5-Dichloropyridine, Piperazine2,5-Dichloropyridine, Piperazine
Base Potassium carbonatePotassium carbonate
Solvent Dimethylformamide (DMF)Dimethylformamide (DMF)
Typical Yield 85-90%80-88%
Purity (by HPLC) >97%>96%
Reaction Time 12-16 hours18-24 hours
Process Cycle Time 24-30 hours36-48 hours

Experimental Protocols

Route A: Deprotection of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate

This two-step process is ideal for producing high-purity material. The first step, the synthesis of the Boc-protected intermediate, is not detailed here but can be achieved through standard literature procedures.

Step 1: Deprotection of the Boc Group

  • Materials:

    • tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Water

  • Procedure (Pilot Scale - 1 kg):

    • To a suitable reactor, charge 1 kg of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.

    • Add 10 L of dichloromethane and stir until all solids are dissolved.

    • Cool the solution to 0-5 °C.

    • Slowly add 10 L of trifluoroacetic acid, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Carefully add the residue to a reactor containing 15 L of a saturated aqueous solution of sodium bicarbonate at 0-5 °C to neutralize the excess acid. Caution: Vigorous gas evolution will occur.

    • Extract the aqueous layer with dichloromethane (3 x 15 L).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid.

    • Dry the solid under vacuum at 40-50 °C to a constant weight.

Route B: Nucleophilic Aromatic Substitution from 2,5-Dichloropyridine

This one-pot synthesis is a more direct route suitable for large-scale manufacturing where cost of goods is a primary driver.

  • Materials:

    • 2,5-Dichloropyridine

    • Piperazine (anhydrous)

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Water

    • Ethyl acetate

  • Procedure (Pilot Scale - 1 kg):

    • To a dry reactor under an inert atmosphere (e.g., nitrogen), charge 1 kg of 2,5-dichloropyridine, 1.75 kg of anhydrous piperazine, and 1.4 kg of potassium carbonate.

    • Add 10 L of anhydrous dimethylformamide.

    • Heat the reaction mixture to 100-110 °C and maintain for 18-24 hours. Monitor the reaction progress by HPLC to ensure the consumption of 2,5-dichloropyridine.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 20 L of water.

    • Extract the product into ethyl acetate (3 x 15 L).

    • Combine the organic layers and wash with brine (2 x 10 L).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.

Purification of this compound

For pharmaceutical applications, high purity is essential. The following purification methods can be employed for the crude product obtained from either synthetic route.

  • Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system should be chosen to provide good recovery of the pure product.

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The aqueous layer, containing the protonated product, is then basified, and the purified product is re-extracted into an organic solvent.

  • Column Chromatography: While effective at the lab scale, column chromatography is less practical for large-scale production due to cost and solvent usage. It may be used for very high purity requirements.

Safety Considerations

Handling of the reagents and intermediates in these syntheses requires adherence to strict safety protocols, especially at a larger scale.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3] For larger scale operations, respiratory protection may be necessary.[3]

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]

  • Handling of Reagents:

    • Trifluoroacetic acid (TFA): Corrosive and causes severe burns. Handle with extreme care.

    • Dichloromethane (DCM): A suspected carcinogen. Avoid inhalation and skin contact.

    • 2,5-Dichloropyridine: Harmful if swallowed or in contact with skin.

    • Piperazine: Corrosive and can cause severe skin burns and eye damage. May cause an allergic skin reaction.[4]

  • Exothermic Reactions: The neutralization of TFA with sodium bicarbonate is highly exothermic and releases large volumes of CO₂ gas. This step must be performed with caution and adequate cooling to prevent a runaway reaction.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Visualizations

Synthesis_Workflow_Route_A start Start: Boc-protected This compound deprotection Deprotection (TFA in DCM) start->deprotection Step 1 neutralization Neutralization (aq. NaHCO3) deprotection->neutralization Step 2 extraction Extraction (DCM) neutralization->extraction Work-up drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration product Final Product: This compound concentration->product

Caption: Workflow for the synthesis of this compound via Route A.

Synthesis_Workflow_Route_B start Start: 2,5-Dichloropyridine + Piperazine reaction SNAr Reaction (K2CO3, DMF, 110°C) start->reaction Step 1 quench Quenching (Water) reaction->quench Work-up extraction Extraction (Ethyl Acetate) quench->extraction purification Purification (Recrystallization/ Distillation) extraction->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound via Route B.

Logical_Relationship_Safety cluster_reagents Key Reagents cluster_hazards Associated Hazards cluster_controls Control Measures Trifluoroacetic Acid Trifluoroacetic Acid Corrosive, Severe Burns Corrosive, Severe Burns Trifluoroacetic Acid->Corrosive, Severe Burns Dichloromethane Dichloromethane Suspected Carcinogen Suspected Carcinogen Dichloromethane->Suspected Carcinogen Piperazine Piperazine Piperazine->Corrosive, Severe Burns Allergic Skin Reaction Allergic Skin Reaction Piperazine->Allergic Skin Reaction Appropriate PPE Appropriate PPE Corrosive, Severe Burns->Appropriate PPE Controlled Addition Controlled Addition Corrosive, Severe Burns->Controlled Addition Well-ventilated Area Well-ventilated Area Suspected Carcinogen->Well-ventilated Area Allergic Skin Reaction->Appropriate PPE

Caption: Logical relationships between reagents, hazards, and control measures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(5-Chloropyridin-2-yl)piperazine. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Question 1: Why is my reaction yield consistently low when using a Nucleophilic Aromatic Substitution (SNAr) approach?

Answer: Low yields in the SNAr synthesis of this compound can be attributed to several factors:

  • Insufficient Reaction Temperature: The SNAr reaction requires elevated temperatures to overcome the activation energy for the nucleophilic attack on the electron-deficient pyridine ring.[1][2] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion.

  • Poor Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the piperazine and facilitate the reaction.

  • Base Strength: A suitable base is often required to deprotonate the piperazine, increasing its nucleophilicity. However, a base that is too strong can lead to side reactions. Common bases include K₂CO₃ or Et₃N.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.

Question 2: I am observing the formation of a significant amount of bis-arylated piperazine as a side product in my Buchwald-Hartwig amination. How can I prevent this?

Answer: The formation of bis-arylated piperazine is a common side reaction in Buchwald-Hartwig aminations when using piperazine.[1] Here are several strategies to favor the desired mono-arylated product:

  • Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) can statistically favor the mono-substitution product.[1]

  • Employ a Protecting Group: A more controlled approach is to use a mono-protected piperazine, such as N-Boc-piperazine.[3] The Boc group can be removed in a subsequent step under acidic conditions.[4]

  • Control of Reaction Conditions: Carefully controlling the stoichiometry of the reactants and slowly adding the limiting reagent (2,5-dichloropyridine) can help minimize the formation of the bis-arylated product.

Question 3: My purification of the final product is proving difficult, with persistent impurities. What are the recommended purification strategies?

Answer: Purifying this compound can be challenging due to the presence of unreacted starting materials and side products. The following methods can be effective:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., isopropanol, ethanol, or ethyl acetate/hexanes) can be an excellent way to obtain highly pure material.

  • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for synthesizing N-arylpiperazines like this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of piperazine with an electron-deficient aryl halide, such as 2,5-dichloropyridine.[3][5] The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.[1]

  • Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide (2,5-dichloropyridine) and piperazine.[5][6][7] This method is often milder and more versatile than SNAr but requires careful control to avoid side reactions.[1][5]

Q2: How do I choose between the SNAr and Buchwald-Hartwig methods?

A2: The choice of method depends on several factors:

  • Substrate Scope: Buchwald-Hartwig amination generally has a broader substrate scope and is more tolerant of various functional groups.[6]

  • Reaction Conditions: SNAr reactions often require harsher conditions (higher temperatures) than Buchwald-Hartwig reactions.[1]

  • Cost and Catalyst: The Buchwald-Hartwig reaction requires a palladium catalyst and specific ligands, which can be expensive.[7] SNAr is a transition-metal-free alternative.[5]

  • Side Reactions: Bis-arylation can be a significant issue in Buchwald-Hartwig amination if not properly controlled, while SNAr may be more prone to other side reactions depending on the substrate.[1]

Q3: What is the role of the Boc protecting group and how is it removed?

A3: The tert-butyloxycarbonyl (Boc) group is a common protecting group for one of the nitrogen atoms in piperazine. Its role is to prevent the second nitrogen from reacting, thus avoiding the formation of bis-arylated side products.[3] After the desired reaction on the unprotected nitrogen is complete, the Boc group can be easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Reagents: 2,5-Dichloropyridine and piperazine can be irritating and harmful. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Many of the solvents used (e.g., DMF, DMSO, DCM) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.

  • Palladium Catalysts: Palladium catalysts can be pyrophoric and should be handled with care, often under an inert atmosphere.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions for SNAr and Buchwald-Hartwig Synthesis

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials 2,5-Dichloropyridine, Piperazine (or N-Boc-piperazine)2,5-Dichloropyridine, Piperazine (or N-Boc-piperazine)
Catalyst/Ligand NonePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos)
Base K₂CO₃, Et₃N, or other non-nucleophilic baseNaOtBu, LiHMDS, or other strong, non-nucleophilic base
Solvent DMSO, DMF, NMPToluene, Dioxane
Temperature 80 - 150 °C80 - 110 °C
Reaction Time 12 - 24 hours2 - 18 hours
Typical Yield 40 - 70%60 - 95%

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) using N-Boc-piperazine

  • To a solution of 2,5-dichloropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add N-Boc-piperazine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate.

  • Dissolve the crude product in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (3-5 eq).

  • Stir the mixture at room temperature for 2 hours.[4]

  • Concentrate the reaction mixture under reduced pressure.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[4]

  • Extract the product with DCM (3x).[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.[4]

  • Purify further by column chromatography if necessary.

Protocol 2: Synthesis via Buchwald-Hartwig Amination using N-Boc-piperazine

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., BINAP, 0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add a solution of 2,5-dichloropyridine (1.0 eq) and N-Boc-piperazine (1.2 eq) in anhydrous toluene.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected product.

  • Follow steps 7-13 from Protocol 1 for the deprotection and purification of the final product.

Visualizations

Synthesis_Workflow cluster_SNAr SNAr Pathway cluster_BH Buchwald-Hartwig Pathway start_SNAr 2,5-Dichloropyridine + N-Boc-Piperazine reaction_SNAr Heat in DMSO with K2CO3 start_SNAr->reaction_SNAr intermediate_SNAr Boc-protected Intermediate reaction_SNAr->intermediate_SNAr deprotection_SNAr TFA in DCM intermediate_SNAr->deprotection_SNAr product_SNAr This compound deprotection_SNAr->product_SNAr start_BH 2,5-Dichloropyridine + N-Boc-Piperazine reaction_BH Pd Catalyst, Ligand, Base in Toluene start_BH->reaction_BH intermediate_BH Boc-protected Intermediate reaction_BH->intermediate_BH deprotection_BH TFA in DCM intermediate_BH->deprotection_BH product_BH This compound deprotection_BH->product_BH

Caption: Synthetic pathways for this compound.

Side_Reactions Reactants 2,5-Dichloropyridine + Piperazine Desired_Product Mono-arylated Product (Target Molecule) Reactants->Desired_Product Desired Pathway Side_Product Bis-arylated Product (Impurity) Reactants->Side_Product Direct Formation (Uncontrolled Stoichiometry) Desired_Product->Side_Product Further Reaction (Excess Aryl Halide)

Caption: Formation of mono- vs. bis-arylated products.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Reaction Check Reaction Type Start->Check_Reaction SNAr_Issues SNAr Issues Check_Reaction->SNAr_Issues SNAr BH_Issues Buchwald-Hartwig Issues Check_Reaction->BH_Issues Buchwald-Hartwig Temp_Check Increase Temperature & Optimize Solvent SNAr_Issues->Temp_Check Catalyst_Check Check Catalyst/Ligand Activity BH_Issues->Catalyst_Check Stoichiometry_Check Use Excess Piperazine or Boc-Protection BH_Issues->Stoichiometry_Check Purification_Check Review Purification Strategy (Column, Recrystallization, Extraction) Temp_Check->Purification_Check Catalyst_Check->Purification_Check Stoichiometry_Check->Purification_Check

Caption: Troubleshooting decision tree for synthesis issues.

References

preventing bis-arylation byproducts in piperazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize N-arylation reactions of piperazine, with a focus on preventing the formation of N,N'-bis-arylated byproducts.

Troubleshooting Guide

This section addresses common issues encountered during the N-arylation of piperazine, particularly in the context of Palladium-catalyzed Buchwald-Hartwig amination.

Question: My reaction is producing a significant amount of the N,N'-bis-arylated piperazine byproduct, leading to a low yield of the desired mono-arylated product. How can I improve the selectivity for mono-arylation?

Answer: The formation of the bis-arylated product is a common challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Control Piperazine Stoichiometry: Using a large excess of piperazine (5-10 equivalents) relative to the aryl halide statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]

  • Slow Addition of the Electrophile: Adding the arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize the chance of the mono-arylated product reacting again.[1]

  • Employ a Protecting Group Strategy: A highly effective method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1] The protecting group blocks one nitrogen atom from reacting, ensuring mono-arylation. The protecting group can then be removed in a subsequent step.

  • Optimize Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of the thermodynamically more stable bis-arylated product.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and to stop the reaction once the formation of the mono-substituted product is maximized.[1]

Question: Why is my reaction yield consistently low or non-existent, even when bis-arylation is not the primary issue?

Answer: Low to no yield in a Buchwald-Hartwig N-arylation can stem from several factors related to the catalyst, reagents, or reaction environment.[2]

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing effectively to Pd(0). While the reaction is not overly sensitive to oxygen, maintaining a properly inert atmosphere (Argon or Nitrogen) is recommended to protect the catalyst.[2][3]

  • Poor Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos have proven effective.[2] Older generation ligands such as BINAP or DPEphos might lead to insufficient catalytic activity, particularly with less reactive aryl chlorides.[2]

  • Inappropriate Base: The base plays a key role in the catalytic cycle. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) are commonly used. Weaker bases such as K₂CO₃ or K₃PO₄ may result in slow or incomplete reactions.[2]

  • Solvent and Solubility Issues: The insolubility of reagents is a frequent cause of reaction failure. Toluene and dioxane are common solvents. Ensure your starting materials are soluble at the reaction temperature.[1][2]

  • Low Reaction Temperature: Many N-arylation reactions require heating, typically in the range of 80-110 °C, to proceed at a reasonable rate.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in piperazine arylation?

A1: Besides the formation of the N,N'-bis-arylated product, other side reactions can include hydrodehalogenation of the aryl halide and catalyst decomposition. Careful control of reaction conditions is key to minimizing these unwanted pathways.

Q2: How do I choose the optimal ligand for my specific substrates?

A2: The optimal ligand is dependent on the electronic and steric properties of both the aryl halide and the piperazine derivative. A screening of different ligands is often the best approach. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often necessary.[1][4]

Q3: Which base should I use for my piperazine arylation?

A3: Sodium tert-butoxide (NaOtBu) is a strong and effective base for many piperazine arylations.[2] However, if your substrate is sensitive to strong bases (e.g., contains ester groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require re-optimization of the catalyst system.[1][2]

Q4: Can I use piperazine itself as a solvent to favor mono-arylation?

A4: Yes, using piperazine as a solvent can be an effective strategy to ensure a large excess of the amine, thereby promoting mono-arylation. This approach also offers a more environmentally friendly, solvent-free condition.

Data Summary

The choice of base and solvent can significantly impact the selectivity of mono-arylation. The following table summarizes general observations.

BaseSolventGeneral Effect on Mono-arylation Selectivity
Strong Bases (e.g., NaOtBu) Toluene, DioxaneGenerally effective, but can promote bis-arylation if stoichiometry is not controlled.[1][2]
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄) Toluene, Dioxane, t-ButanolMay require higher temperatures or longer reaction times but can improve selectivity for sensitive substrates.[1][2]
DBU TolueneCan be effective for mono-arylation, especially when used in a one-pot procedure with in-situ N-protection.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Mono-N-Arylation of Piperazine

This is a general workflow for a Buchwald-Hartwig amination reaction designed to favor the mono-arylated product.[3]

Materials:

  • Aryl halide (1.0 equiv)

  • Piperazine (5.0 - 10.0 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a reaction vessel, combine the aryl halide, palladium precatalyst, and ligand.

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen).

  • Add the anhydrous solvent, followed by the piperazine and the base.

  • Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mono-arylation using N-Boc-piperazine

This protocol utilizes a mono-protected piperazine to ensure mono-arylation.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.1 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., a biarylphosphine, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Follow steps 1-11 from Protocol 1, substituting N-Boc-piperazine for piperazine and adjusting the base as indicated.

  • The resulting N-Boc-N'-aryl-piperazine can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the mono-arylated piperazine.

Diagrams

Troubleshooting_Workflow Troubleshooting Workflow for Poor Mono-Arylation Selectivity start Problem: Significant Bis-arylation Byproduct check_stoichiometry Is a large excess of piperazine (5-10 eq.) being used? start->check_stoichiometry increase_piperazine Action: Increase piperazine to 5-10 equivalents. check_stoichiometry->increase_piperazine No check_addition Is the aryl halide added slowly? check_stoichiometry->check_addition Yes increase_piperazine->check_addition slow_addition Action: Add aryl halide dropwise at a controlled temperature. check_addition->slow_addition No check_protection Have you considered a protecting group strategy? check_addition->check_protection Yes slow_addition->check_protection use_protection Action: Use mono-protected piperazine (e.g., N-Boc-piperazine). check_protection->use_protection No check_conditions Are reaction time and temperature optimized? check_protection->check_conditions Yes solution Improved Mono-arylation Selectivity use_protection->solution optimize_conditions Action: Monitor reaction by TLC/LC-MS and stop at maximum mono-arylation. Consider lower temperature. check_conditions->optimize_conditions No check_conditions->solution Yes optimize_conditions->solution

Caption: Troubleshooting workflow for preventing bis-arylation.

References

Technical Support Center: Purification of 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from 1-(5-Chloropyridin-2-yl)piperazine and related nitrogen-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual palladium from this compound?

A1: Palladium is a toxic heavy metal that must be removed from active pharmaceutical ingredients (APIs). Regulatory bodies like the US FDA and the European Medicines Agency have established stringent limits for elemental impurities in drug products, often requiring palladium levels to be below 10 ppm.[1][2][3] Failure to meet these limits can halt drug development and lead to regulatory rejection.

Q2: What makes palladium removal from this compound particularly challenging?

A2: The nitrogen atoms present in both the pyridine and piperazine rings of the molecule can act as strong ligands, forming stable complexes with palladium.[4] This chelation makes the catalyst difficult to remove using traditional purification methods like simple filtration, extraction, or even recrystallization, which can sometimes concentrate the metal impurity.[3][5]

Q3: What are the most common and effective methods for palladium removal?

A3: While traditional methods like chromatography and activated carbon treatment exist, the use of solid-supported metal scavengers is now the most popular and effective approach.[5] These scavengers contain functional groups with a high affinity for palladium, binding the metal and allowing for its removal by simple filtration.[3]

Q4: What is a metal scavenger and which types are most effective for palladium?

A4: A metal scavenger is a solid-supported reagent, typically based on silica or polystyrene, that selectively binds to metal ions. For palladium removal from nitrogen-containing compounds, scavengers based on thiols (e.g., ISOLUTE® Si-Thiol) and especially trimercaptotriazine (TMT) (e.g., ISOLUTE® Si-TMT, MP-TMT) have demonstrated high efficiency.[4][6] N-acetylcysteine and isocyanide-based reagents have also been used effectively.[7][8][9]

Q5: How can I accurately measure the concentration of residual palladium in my final product?

A5: The industry-standard methods for quantifying trace metals in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[7][10] These techniques are highly sensitive and accurate. For rapid process optimization and screening of different scavengers, faster, semi-quantitative methods like fluorescence-based detection kits can be used before final validation with ICP-MS.[7][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Q1: After purification by column chromatography, my product still contains high levels of palladium (>100 ppm). What should I do?

A1: Column chromatography alone is often insufficient for removing palladium to the required low-ppm levels, especially with chelating products like this compound.[12][13]

  • Solution: Implement a dedicated metal scavenging step after initial purification. Add a solid-supported scavenger, such as one containing thiol or trimercaptotriazine (TMT) functional groups, to a solution of your product.[6] The scavenger will selectively bind the residual palladium, which can then be easily filtered off.

Q2: The filtrate from my reaction mixture is still grey or black, even after passing it through standard filter paper. Why is this happening?

A2: This indicates the presence of fine, colloidal palladium(0) particles that are small enough to pass through the pores of standard filter paper.

  • Solution: Use a filtration aid. Prepare a 1-2 cm thick pad of Celite® in a sintered glass or Büchner funnel and filter your reaction mixture through this pad.[14][15] The Celite® will trap the fine metallic particles, resulting in a clear filtrate.

Q3: I am experiencing significant product loss during the palladium scavenging step. How can I improve my yield?

A3: Product loss is likely due to non-specific adsorption of your compound onto the scavenger material, a common issue with materials like activated carbon.[4]

  • Troubleshooting Steps:

    • Optimize Scavenger Amount: Reduce the amount of scavenger used to the minimum effective quantity. Perform small-scale trials to determine the optimal scavenger-to-product ratio.

    • Wash the Scavenger: After filtering the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.[15]

    • Select a Different Scavenger: The choice of scavenger can impact product loss. Silica-based scavengers may exhibit different adsorption profiles than polystyrene-based ones. Test different scavengers to find one with high palladium affinity but low affinity for your product.[6]

Q4: I used a thiol-based scavenger, but the palladium levels are still above the 10 ppm target. What is my next step?

A4: The efficiency of a scavenger is dependent on the specific reaction conditions, including the solvent, temperature, and the oxidation state of the palladium.[3]

  • Troubleshooting Steps:

    • Switch Scavenger Type: Trimercaptotriazine (TMT)-based scavengers have shown exceptional efficiency for palladium removal and may outperform thiol-based scavengers in certain systems.[6]

    • Optimize Scavenging Conditions: Increase the reaction time (e.g., from 2 hours to 16 hours) or temperature (e.g., from room temperature to 40-50°C) to improve scavenging kinetics.

    • Consider a Combination Approach: In difficult cases, a dual treatment using a primary scavenger followed by a polishing step with activated carbon can be effective.[3]

Data on Palladium Scavenging

The selection of an appropriate scavenger is critical for efficient palladium removal. The table below summarizes the performance of common scavenger types.

Scavenger TypeSolid SupportTypical LoadingTypical ConditionsEfficiency ExampleProsCons
Thiol (e.g., Si-Thiol) Silica5-10 wt%2-16 h @ 20-50°CReduces Pd, Pt, Cu, Ag, Pb.[6]Broad metal scavengingMay be less effective than TMT for Pd.
Trimercaptotriazine (TMT) Silica or Polystyrene5-10 wt%2-16 h @ 20-50°CFrom >800 ppm to <10 ppm Pd.[6]Highly selective and efficient for Pd.[6]Can be more expensive than other options.
N-Acetyl Cysteine Homogeneous2-5 equivalents1-4 h @ 20-40°CEffective for Pd removal.[7]Cost-effective, water-soluble.Requires downstream extraction to remove.
Activated Carbon Carbon5-20 wt%1-12 h @ 20-60°CCan reduce Pd to <10 ppm.[1][3]Inexpensive, widely available.Can cause significant product loss via non-specific adsorption.[1][4]

Visualized Workflows and Protocols

General Workflow for Palladium Purification

The following diagram illustrates a standard workflow for the synthesis and subsequent purification of a product from a palladium-catalyzed reaction.

G A Crude Reaction Mixture (Product + Pd Catalyst) B Optional: Dilute with Solvent & Filter through Celite® Pad A->B If heterogeneous Pd(0) is visible C Add Solid-Supported Metal Scavenger (e.g., Si-TMT) A->C If reaction mixture is homogeneous B->C D Stir for 2-16 hours (Room Temp to 50°C) C->D E Filter to Remove Scavenger-Bound Pd D->E F Concentrate Filtrate E->F G Analyze for Residual Pd (ICP-MS) F->G H Purified Product (<10 ppm Pd) G->H

Caption: Experimental workflow for palladium removal using a solid-supported scavenger.

Troubleshooting Decision Pathway

This diagram provides a logical pathway for troubleshooting common issues during palladium removal.

G start Analyze Purified Product: Is Pd > 10 ppm? no_end Process Successful start->no_end No yes_check_filter Was the filtrate clear after initial filtration? start->yes_check_filter Yes no_celite Use Celite® Pad for Filtration yes_check_filter->no_celite No (Cloudy/Black) yes_scavenger_used Was a scavenger used? yes_check_filter->yes_scavenger_used Yes (Clear) re_analyze1 Re-filter & Re-analyze no_celite->re_analyze1 no_implement_scavenger Implement Scavenger Protocol (e.g., Si-TMT) yes_scavenger_used->no_implement_scavenger No yes_optimize Optimize Scavenging: 1. Switch to stronger scavenger (TMT) 2. Increase time/temperature 3. Increase scavenger amount yes_scavenger_used->yes_optimize Yes re_analyze2 Re-purify & Re-analyze no_implement_scavenger->re_analyze2 yes_optimize->re_analyze2

Caption: A decision tree for troubleshooting inefficient palladium removal.

Key Experimental Protocols

Protocol 1: General Procedure for Palladium Scavenging

  • Dissolution: Following the completion of the synthesis of this compound and initial workup, dissolve the crude product in a suitable organic solvent (e.g., THF, DMF, Toluene) at a concentration of 50-100 mg/mL.

  • Scavenger Selection: Select an appropriate scavenger. For this compound, ISOLUTE® Si-TMT is a highly recommended starting point.[6]

  • Addition: Add the scavenger to the solution. A typical starting amount is 5-10 wt% of the scavenger relative to the mass of the crude product (i.e., for 10 g of product, add 0.5-1.0 g of scavenger).

  • Agitation: Stir the mixture vigorously at a temperature between 25°C and 50°C. Higher temperatures can increase the rate of scavenging but should be tested for product stability.

  • Reaction Time: Allow the mixture to stir for 2 to 16 hours. A longer duration is often more effective. The optimal time should be determined experimentally.

  • Filtration: Cool the mixture to room temperature if heated. Filter the mixture through a filter paper to remove the solid scavenger. For very fine particles, use a pad of Celite®.

  • Washing: Wash the collected scavenger on the filter with a small volume of the fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for palladium analysis by ICP-MS to confirm that the residual palladium level is below the target threshold.

Protocol 2: General Procedure for Sample Preparation for ICP-MS Analysis

  • Sampling: Accurately weigh approximately 10-20 mg of the purified, dried product into a clean microwave digestion vessel.

  • Digestion: Carefully add 5-10 mL of high-purity nitric acid (HNO₃) to the vessel. Seal the vessel and place it in a microwave digestion system.

  • Microwave Program: Run a standard digestion program designed for organic materials. This process uses heat and pressure to break down the organic matrix, leaving the inorganic palladium dissolved in the acid.

  • Dilution: After the vessel has cooled, carefully open it in a fume hood. Quantitatively transfer the digested solution to a 50 mL or 100 mL volumetric flask and dilute to the mark with 18 MΩ·cm deionized water.

  • Analysis: The diluted sample is now ready for introduction into the ICP-MS instrument for quantification against known calibration standards.[7]

References

Technical Support Center: Optimizing N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-arylation of piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial synthetic transformation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the N-arylation of piperazine, particularly within the context of Buchwald-Hartwig amination.

Issue 1: Low or No Yield of the Desired N-Arylpiperazine

Question: My N-arylation reaction is resulting in a consistently low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or non-existent yields in the N-arylation of piperazine can arise from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is often the most effective.

Potential Causes & Troubleshooting Steps:

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively to the active Pd(0) state.[1]

    • Solution: While the reaction is not overly sensitive to oxygen, ensuring a properly inert atmosphere (Argon or Nitrogen) can protect the catalyst from oxidation.[1] Consider using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species.

  • Poor Ligand Choice: The phosphine ligand is critical and its effectiveness is substrate-dependent. For the N-arylation of piperazine, sterically hindered biaryl phosphine ligands such as RuPhos and XPhos are often effective.[1] Older generation ligands like BINAP or DPEphos may lead to insufficient catalytic activity, especially with less reactive aryl chlorides.[1]

    • Solution: Screen a variety of ligands to find the optimal one for your specific aryl halide and piperazine substrate. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[2]

  • Inappropriate Base: The base is a key component of the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[1] Weaker bases such as K₂CO₃ or K₃PO₄ might result in slower or incomplete reactions.[1]

    • Solution: If a strong base like NaOtBu is causing decomposition of your starting material, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.[3]

  • Solvent Issues: The insolubility of reagents at the reaction temperature is a frequent reason for reaction failure.[1]

    • Solution: Toluene and dioxane are common solvents.[1] If solubility is an issue, a more polar solvent such as t-butanol may be beneficial.[3]

  • Low Reaction Temperature: Many N-arylation reactions require heating to proceed at a reasonable rate, typically between 80-110 °C.[1]

    • Solution: If the reaction is sluggish, consider increasing the temperature. A temperature screen can help identify the optimal condition.[3]

Troubleshooting Decision Tree for Low Yield

LowYieldTroubleshooting start Low or No Yield catalyst Check Catalyst System (Pd source and Ligand) start->catalyst base Evaluate Base (Strength and Type) catalyst->base No Improvement success Improved Yield catalyst->success Issue Resolved conditions Assess Reaction Conditions (Solvent, Temperature) base->conditions No Improvement base->success Issue Resolved reagents Verify Reagent Purity (Aryl halide, Piperazine) conditions->reagents No Improvement conditions->success Issue Resolved reagents->start No Improvement (Re-evaluate problem) reagents->success Issue Resolved

Caption: A decision tree to systematically troubleshoot low-yield N-arylation reactions.

Issue 2: Formation of N,N'-bis-arylated Piperazine Byproduct

Question: How can I prevent the formation of the N,N'-bis-arylated piperazine byproduct and improve selectivity for the mono-arylated product?

Answer:

The formation of the bis-arylated product is a common selectivity challenge in the N-arylation of piperazine. Controlling stoichiometry and reaction conditions is key to favoring the desired mono-arylated product.[1]

Strategies to Promote Mono-arylation:

  • Control Piperazine Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor mono-arylation, though this may complicate purification.[1] A starting point of 1.5 equivalents of piperazine is common.[4]

  • Use of a Protecting Group: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group blocks one nitrogen atom, directing the arylation to the unprotected nitrogen. The Boc group can be subsequently removed.

  • Reaction Monitoring: High temperatures and long reaction times can favor the formation of the more thermodynamically stable disubstituted product.[3] It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the mono-substituted product is maximized.[3]

Issue 3: Presence of Hydrodehalogenation Byproduct

Question: I am observing a significant amount of the hydrodehalogenated arene in my reaction mixture. What causes this and how can I minimize it?

Answer:

Hydrodehalogenation, the replacement of the halide on the aryl starting material with a hydrogen atom, is a known side reaction. This side reaction is often caused by a β-hydride elimination from the palladium amide intermediate, which competes with the desired reductive elimination step to form the C-N bond.[1]

Mitigation Strategies:

  • Optimize Ligand and Base Combination: The choice of ligand and base can influence the relative rates of reductive elimination versus β-hydride elimination.[1] Experimenting with different combinations can help to minimize this side reaction.

  • Control Water Content: While Buchwald-Hartwig reactions are generally tolerant to small amounts of water, excess water can promote hydrodehalogenation. Ensure the use of anhydrous solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in Buchwald-Hartwig amination?

A1: Contrary to many other cross-coupling reactions, the typical reactivity order for aryl halides in Buchwald-Hartwig amination is Ar-Br > Ar-Cl > Ar-I. Aryl iodides can sometimes be challenging substrates as the iodide formed during the reaction can have an inhibitory effect on the catalyst.[5]

Q2: How should I purify my N-arylpiperazine product?

A2: The basic nature of piperazine derivatives can make purification by column chromatography challenging due to tailing on acidic silica gel.[3]

  • Column Chromatography: To minimize tailing, add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the eluent.[3]

  • Acid-Base Extraction: This technique can be effective for separating the basic piperazine product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move into the aqueous layer as its salt, which can then be isolated by basifying the aqueous layer and extracting with an organic solvent.[3]

Q3: Can I run the N-arylation of piperazine under aerobic conditions?

A3: Yes, recent protocols have been developed for the rapid, Pd-catalyzed N-arylation of piperazine under aerobic and even solvent-free conditions, particularly with electron-rich and sterically hindered aryl chlorides.[4][6] These methods offer a more environmentally friendly and cost-effective alternative to traditional approaches that require strictly inert atmospheres and anhydrous solvents.[6]

Q4: What are some common palladium catalysts and ligands used for this reaction?

A4: A variety of palladium sources and phosphine ligands are employed.

  • Palladium Sources: Pd₂(dba)₃, Pd(OAc)₂, and various pre-catalysts are commonly used.[7]

  • Ligands: Sterically hindered and electron-rich phosphine ligands are often crucial for high yields.[7] Examples include XantPhos, BINAP, and RuPhos.[7]

Data Presentation

Table 1: Representative Reaction Conditions for N-Arylation of N-Boc-Piperazine with Aryl Bromides

Aryl BromidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-Bromotoluene24NaOtBuToluene1001895
4-Bromoanisole12Cs₂CO₃Dioxane1102488
1-Bromo-4-(trifluoromethyl)benzene2.55K₃PO₄Toluene1001292
2-Bromopyridine24NaOtBuDioxane1001685

Data is illustrative and optimal conditions may vary based on specific substrates and lab conditions.

Table 2: Comparison of Bases for N-Arylation

BaseAdvantagesDisadvantages
NaOtBuPermits highest reaction rates and lowest catalyst loadings.[8]Incompatible with many electrophilic functional groups.[8]
LiHMDSAllows for the use of substrates with protic functional groups. Useful for low-temperature aminations.[8]Can be more expensive and requires careful handling.
K₃PO₄, Cs₂CO₃Milder bases, compatible with a wider range of functional groups.May require higher temperatures and longer reaction times.[1]

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of N-Boc-Piperazine with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • N-Boc-piperazine (1.2-1.5 equiv)[7]

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)[7]

  • Phosphine ligand (e.g., XantPhos, RuPhos)[7]

  • Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 equiv)[7]

  • Anhydrous solvent (e.g., toluene, dioxane)[7]

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).[7]

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent. For pre-catalysts, this step may not be necessary.[7]

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[7]

  • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.[7]

  • Upon completion, cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[7]

Experimental Workflow

ExperimentalWorkflow A 1. Add Reagents to Schlenk Tube (Aryl Halide, Piperazine, Base) C 3. Inert Atmosphere (Evacuate & Backfill with Argon) A->C B 2. Prepare Catalyst Solution D 4. Add Solvent and Catalyst B->D C->D E 5. Heat and Stir (Monitor by TLC/LC-MS) D->E F 6. Work-up (Quench, Extract, Dry) E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: A standard experimental workflow for the N-arylation of piperazine.

Mandatory Visualization

Buchwald-Hartwig Catalytic Cycle

BuchwaldHartwigCycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd_complex amide_complex L-Pd(II)(Ar)(NR2) pd_complex->amide_complex amine_coordination Amine Coordination & Deprotonation amine_coordination->amide_complex amide_complex->pd0 reductive_elimination Reductive Elimination amide_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR2 amine->amine_coordination base Base base->amine_coordination base_h Base-H+ halide_salt X-

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Improving the Solubility of 1-(5-Chloropyridin-2-yl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-(5-chloropyridin-2-yl)piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take to improve it for in vitro assays?

A1: For initial in vitro screening, the most straightforward approach is to use a co-solvent system.[1]

  • Stock Solution: Prepare a high-concentration stock solution of your compound in 100% dimethyl sulfoxide (DMSO) or ethanol. Gentle warming or brief sonication can aid dissolution.

  • Working Solution: Perform a serial dilution of the stock solution into your aqueous experimental medium. It is crucial to add the stock solution to the aqueous buffer while vortexing to ensure rapid and even dispersion, which minimizes precipitation.[2]

  • Final Concentration: Ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.[1][2]

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A2: This indicates that the compound is crashing out of solution as the solvent polarity changes. Here are some troubleshooting steps:

  • Lower the Final Concentration: Your target concentration may be above the kinetic solubility limit of the compound in the assay medium. Try working with a lower final concentration.

  • Adjust pH: this compound derivatives are basic due to the piperazine ring.[3] Adjusting the pH of your aqueous buffer to be more acidic can increase the ionization and, consequently, the solubility of your compound.[1]

  • Use Surfactants: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, to the aqueous buffer can help to keep the compound in solution.[4][5]

Q3: Salt formation is a common strategy for basic compounds. How do I know if it's a viable option for my derivative?

A3: Salt formation is a highly effective method for improving the aqueous solubility of basic compounds like piperazine derivatives.[1][6][7] A salt screening study is recommended to identify the most suitable acidic counterion (e.g., hydrochloride, mesylate, sulfate) that provides optimal solubility and stability.[1] If simple salt formation does not yield a significant improvement or results in an unstable solid form, more advanced techniques may be necessary.[1]

Q4: What are some advanced formulation strategies if co-solvents and simple salt formation are not sufficient?

A4: For more challenging compounds, several advanced strategies can be employed:[8][9]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC, PEG) can significantly enhance the dissolution rate.[2][8][10]

  • Nanosuspension: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[1][9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming more soluble inclusion complexes.[1][9][11]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can improve oral absorption by presenting the drug in a solubilized state.[5][6][10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Comments
Precipitate forms immediately upon adding stock solution to aqueous buffer. The compound's kinetic solubility in the final buffer is exceeded.1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO), but keep it below cytotoxic levels (typically <0.5%).[1] 3. Add the stock solution to the buffer while vortexing vigorously to promote rapid mixing.[2]Always determine the kinetic solubility of your compound in the specific assay buffer to establish a working concentration range.
The solution is initially clear but becomes cloudy or shows precipitate over time. The concentration is above the thermodynamic solubility limit.1. This indicates supersaturation. The experiment should be conducted at a concentration below the equilibrium solubility.[12] 2. If the experimental timeline is short, you may be able to proceed, but be aware of the potential for precipitation to affect results.Thermodynamic insolubility means the compound will eventually precipitate to reach its equilibrium state.[12]
Inconsistent results in cell-based assays. Precipitation in the cell culture media.1. Visually inspect wells for precipitation under a microscope. 2. Test the solubility of the compound directly in the cell culture media. 3. Decrease the final compound concentration.Precipitated drug is not bioavailable and can lead to underestimation of potency and inconsistent results.[12]
Low or no dissolution of the solid compound in buffer. The compound has very low intrinsic solubility.1. Employ pH modification by using a more acidic buffer.[13] 2. Consider particle size reduction techniques like micronization or nanosuspension to increase surface area.[9][10]The Noyes-Whitney equation describes how dissolution rate is related to surface area and solubility.[6][8]
Formulated salt is unstable and converts back to the free base. The salt may be a metastable form or may disproportionate in certain pH environments.1. Conduct a thorough solid-state characterization (e.g., PXRD, DSC) to assess the stability of the salt form. 2. Determine the pH-solubility profile of the salt to identify the pH range where it remains stable.Salt disproportionation can lead to the precipitation of the less soluble free base.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the improvement of solubility for piperazine derivatives and other poorly soluble compounds using various techniques.

Table 1: Common Co-solvents for In Vitro Assays

Co-solventTypical Final Concentration (v/v)Properties & Considerations
Dimethyl sulfoxide (DMSO) < 0.5%Excellent solubilizing power for many organic compounds. Can be toxic to cells at higher concentrations.[1]
Ethanol < 1%Good solubilizing power, less toxic than DMSO for some cell lines. Can be volatile.
Polyethylene Glycol (PEG 300/400) 1-5%Low toxicity, often used in in vivo formulations. Can increase the viscosity of the medium.
Propylene Glycol 1-10%A commonly used co-solvent in parenteral formulations due to its low toxicity.[14]

Table 2: Examples of Solubility Improvement with Different Techniques

Compound Type Technique Solubility Enhancement Factor Reference/Comments
Poorly soluble NSAIDsSalt formation with piperazine> 10-foldSignificantly improved solubility and dissolution rates were observed for several NSAIDs when formulated as piperazine salts.[7][15]
Lipophilic Drug (Ibuprofen)Linker modification with piperazine motif30 to 130-foldNovel maleimide linkers containing a piperazine scaffold dramatically increased the aqueous solubility of a lipophilic drug conjugate.[16]
Poorly soluble drugNanosuspension5 to 50-foldIncreased saturation solubility and dissolution velocity due to increased surface area.
Poorly soluble drugComplexation with Cyclodextrin10 to 100-foldThe magnitude of enhancement depends on the binding affinity between the drug and the cyclodextrin.[9]
Irbesartan (BCS Class II)Salt Formation14.9 to 113.6% increase in dissolutionVarious sulfonate and carboxylate salts significantly improved dissolution concentrations.[17]

Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.[18]

  • Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline pH 7.4).

  • Sample Addition: Add an excess amount of the solid this compound derivative to a known volume of the buffer in a glass vial. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the vials for 24-48 hours to ensure equilibrium is reached.[1][12]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials (e.g., at 14,000 rpm for 15 minutes) to pellet the undissolved solid.[1]

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV. The solubility is reported in units such as µg/mL or µM.[1]

Protocol 2: Preparation of a Nanosuspension by Precipitation

This method, also known as the solvent-antisolvent precipitation method, can be used to produce drug nanoparticles.

  • Organic Phase Preparation: Dissolve the piperazine derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol) to create a saturated or near-saturated solution.[1]

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., a surfactant like Tween® 80 or a polymer like HPMC) in water. The stabilizer is crucial to prevent the aggregation of the nanoparticles.

  • Precipitation: Under high-speed stirring or homogenization, inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.[1]

  • Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure or through dialysis, to obtain the final aqueous nanosuspension.[1]

Visual Guides

The following diagrams illustrate common workflows for addressing solubility issues.

G cluster_0 start Start: Poorly Soluble This compound Derivative solubility_test Determine Aqueous Solubility (Protocol 1) start->solubility_test is_sufficient Solubility Sufficient for Assay? solubility_test->is_sufficient end Proceed with Experiment is_sufficient->end Yes strategy Select Solubility Enhancement Strategy is_sufficient->strategy No cosolvent Co-solvent System (e.g., DMSO/Buffer) strategy->cosolvent ph_adjust pH Adjustment (Acidic Buffer) strategy->ph_adjust advanced Advanced Formulation (Nanosuspension, ASD, Cyclodextrin, etc.) strategy->advanced retest Re-evaluate Solubility cosolvent->retest ph_adjust->retest advanced->retest retest->is_sufficient

Caption: Workflow for selecting a solubility enhancement strategy.

G cluster_1 start Start: Precipitation Observed in Assay check_conc Is Concentration Above Kinetic Solubility Limit? start->check_conc lower_conc Lower Compound Concentration check_conc->lower_conc Yes check_thermo Is Concentration Above Thermodynamic Solubility? check_conc->check_thermo No re_run Re-run Assay lower_conc->re_run end_ok Assay Successful re_run->end_ok use_surfactant Add Surfactant (e.g., Tween 80) check_thermo->use_surfactant Yes end_fail Issue Persists: Re-evaluate Strategy check_thermo->end_fail No use_surfactant->re_run reformulate Consider Advanced Formulation (e.g., ASD) use_surfactant->reformulate If needed reformulate->re_run

Caption: Troubleshooting workflow for in-assay precipitation.

References

stability issues of 1-(5-Chloropyridin-2-yl)piperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(5-Chloropyridin-2-yl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide: Solution Stability Issues

This guide provides a systematic approach to identifying and resolving stability problems with this compound in solution.

Issue: Unexpected degradation of this compound in your experimental solution.

To diagnose the root cause, a forced degradation study is recommended. This involves intentionally exposing the compound to various stress conditions to understand its degradation pathways.[1][2][3][4]

Troubleshooting Workflow

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols for Forced Degradation Studies

The goal of a forced degradation study is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is stability-indicating and to identify potential degradation products.[2]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

2. Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours. If significant degradation occurs, reduce the incubation time or acid concentration.
Base Hydrolysis Mix equal volumes of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours. If significant degradation occurs, reduce the incubation time or base concentration.
Oxidation Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Heat the stock solution at 60°C for 48 hours. The solid compound can also be subjected to dry heat.
Photolytic Degradation Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

3. Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] The method should be able to separate the parent compound from all degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solutions?

A1: Based on supplier recommendations for the solid compound, it is advisable to store solutions of this compound at 0-8°C and protected from light.[6][7] For long-term storage, consider preparing aliquots and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.

Q2: My compound is degrading in an acidic solution. What could be the cause and how can I prevent it?

A2: The piperazine and pyridine rings in this compound are basic and can be protonated in acidic conditions. While protonation can sometimes increase stability, harsh acidic conditions can lead to hydrolysis. The primary concern would be the hydrolysis of the chloro-substituent on the pyridine ring.

Mitigation Strategies:

  • pH Adjustment: Buffer your solution to a less acidic pH if your experimental conditions allow.

  • Reduced Temperature: Perform your experiment at a lower temperature to decrease the rate of degradation.

Q3: I am observing degradation in my solution even when stored in the dark. What could be the issue?

A3: If photolytic degradation is ruled out, the instability could be due to thermal degradation or oxidation. The piperazine moiety is known to be susceptible to oxidation.[8][9]

Potential Degradation Pathways

DegradationPathways parent This compound hydrolysis Hydrolysis Product (e.g., 1-(5-Hydroxypyridin-2-yl)piperazine) parent->hydrolysis Acid/Base oxidation Oxidized Products (e.g., N-oxides, ring-opened products) parent->oxidation Oxidizing agents (O2, H2O2) thermal Thermal Degradants (e.g., ring-opened products) parent->thermal Heat

Caption: Potential degradation pathways.

Troubleshooting Steps:

  • Deoxygenate Solvents: If oxidation is suspected, deoxygenate your solvents by sparging with an inert gas like nitrogen or argon before preparing your solution.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may be compatible with your experimental setup.

  • Temperature Control: Ensure your solution is stored at the recommended low temperature.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A validated, stability-indicating HPLC method is the most common and reliable technique.[10] Key features of a suitable method include:

  • Column: A C18 reversed-phase column is often a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve good separation.

  • Detection: UV detection at a wavelength where the compound has significant absorbance is standard.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify the parent compound and separate it from degradation products.[5]

Summary of Potential Degradation Products of the Piperazine Moiety

Based on studies of piperazine itself, the following degradation products could potentially form from the piperazine ring of this compound under stress conditions.

Stress ConditionPotential Degradation Products of Piperazine Moiety
Oxidation N-formylpiperazine, Ethylenediamine, Piperazinone[8][9][11]
Thermal N-formylpiperazine, N-(2-aminoethyl) piperazine, Ring-opened products[8]

Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions may lead to different stability outcomes. It is always recommended to perform your own stability studies for your specific formulation and application.

References

Technical Support Center: Managing Side Reactions of the Chloropyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers working with chloropyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate common side reactions encountered during the synthesis and functionalization of chloropyridine-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Category 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question 1: Why is my cross-coupling reaction with a chloropyridine substrate showing low to no yield?

Low or no conversion is a frequent challenge with chloropyridine substrates due to two primary factors:

  • High C-Cl Bond Strength: The carbon-chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—more difficult.[1]

  • Catalyst Inhibition (The "2-pyridyl problem"): The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and halting the catalytic cycle.[1]

Troubleshooting Steps:

  • Enhance Catalyst Activity: Switch to a more active catalyst system. Standard catalysts like Pd(PPh₃)₄ may be insufficient. Employ bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) which can promote the challenging oxidative addition and sterically shield the palladium center from the pyridine nitrogen.[1]

  • Increase Reaction Temperature: Higher temperatures (80-120 °C) can provide the necessary energy to overcome the activation barrier of the C-Cl bond.[2] Microwave irradiation can also be effective in reducing reaction times.[3]

  • Select an Appropriate Base: A strong, non-nucleophilic base is often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices for challenging couplings.[1]

  • Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen).[1]

Question 2: I'm observing significant formation of a byproduct where the chlorine atom is replaced by hydrogen. What is this side reaction and how can I prevent it?

This side reaction is known as hydrodehalogenation . It's a reductive process where the chloropyridine is reduced to the corresponding pyridine.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Choice: The selection of the ligand is crucial. Some ligands are more prone to promoting pathways that lead to hydrodehalogenation. Screening different classes of ligands (e.g., bulky biarylphosphines, ferrocenylphosphines) can identify a system that favors the desired cross-coupling.

  • Base Purity and Type: Ensure the use of a high-purity, anhydrous base. Traces of hydroxides or water in bases like sodium tert-butoxide can sometimes contribute to this side reaction. Using a weaker base, if the desired reaction permits, can sometimes mitigate the issue.

  • Amine Stoichiometry (in Buchwald-Hartwig reactions): Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation over the reductive pathway.

  • Anhydrous Conditions: Scrupulously dry all reagents and solvents, as water can be a proton source for this side reaction.

Question 3: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled biaryl/bipyridine byproduct. What causes this and how can it be suppressed?

Homocoupling is the self-coupling of the boronic acid or ester to form a symmetrical biaryl. This is often promoted by the presence of oxygen or by certain palladium (II) species.

Methods to Suppress Homocoupling:

  • Rigorous Degassing: Oxygen is a common culprit in promoting homocoupling. Ensure your reaction vessel and solvents are thoroughly purged with an inert gas (Argon or Nitrogen). A common technique is to bubble the inert gas through the solvent for an extended period.

  • Use of a Pd(0) Source or Efficient Precatalyst: Homocoupling can be initiated by Pd(II) species that are not efficiently reduced to the active Pd(0) catalyst. Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or using a modern, efficient precatalyst (like a Buchwald G3 precatalyst) that rapidly generates the active Pd(0) species can minimize this side reaction.[1]

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling side reaction.

  • Addition of Mild Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture, thus suppressing homocoupling.

Question 4: I'm seeing a significant amount of my boronic acid being converted back to the corresponding arene (protodeboronation). How can I avoid this?

Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. Pyridylboronic acids are particularly susceptible to this side reaction, especially under basic and heated conditions.[1]

Strategies to Mitigate Protodeboronation:

  • Use More Stable Boronic Acid Derivatives: This is a highly effective strategy. Convert the boronic acid to a more stable derivative like a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These are less prone to protodeboronation.[1][4]

  • Optimize Reaction Conditions:

    • Lower Temperature: Higher temperatures accelerate protodeboronation. If your catalyst is active enough, try running the reaction at a lower temperature.

    • Milder Base: Strong bases can promote this side reaction. Consider using milder bases like K₃PO₄ or Cs₂CO₃.

    • Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can act as a proton source. Use anhydrous solvents and reagents.

Category 2: Nucleophilic Aromatic Substitution (SNAr)

Question 5: My Nucleophilic Aromatic Substitution (SNAr) reaction on a chloropyridine is very slow or not proceeding. What can I do?

The reactivity of chloropyridines in SNAr reactions is highly dependent on the position of the chlorine atom and the presence of other substituents. The 2- and 4-positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen, which can stabilize the negatively charged Meisenheimer intermediate. The 3-position is significantly less reactive.

Troubleshooting a Sluggish SNAr Reaction:

  • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, as the initial attack of the nucleophile disrupts the aromaticity of the ring.

  • Use a More Polar Aprotic Solvent: Solvents like DMF, DMAc, NMP, or DMSO are excellent for SNAr reactions as they can solvate the charged intermediate and are stable at high temperatures.

  • Stronger Nucleophile/Base: If your nucleophile is an alcohol or a secondary amine, using a strong base (like NaH or K₂CO₃) to deprotonate it in situ will generate a more potent nucleophile.

  • Check for Electron-Donating Groups: If your chloropyridine substrate has strong electron-donating groups on the ring, this will deactivate it towards nucleophilic attack. In such cases, more forcing conditions (higher temperature, stronger base) will be necessary.

Question 6: I am trying to perform a selective substitution on a dichloropyridine, but I'm getting a mixture of products. How can I improve regioselectivity?

Achieving regioselectivity on dichloropyridines can be challenging but is often controllable.

  • Inherent Reactivity: In most cases, the chlorine at the 2- or 4-position is more reactive than a chlorine at the 3- or 5-position. For a substrate like 2,4-dichloropyridine, the 2-position is generally more activated towards both SNAr and oxidative addition in cross-coupling reactions.[5]

  • Catalyst Control (for Cross-Coupling): The choice of ligand can dramatically influence the site of reaction. For example, in the Suzuki coupling of 2,4-dichloropyridine, using a bulky N-heterocyclic carbene (NHC) ligand like IPr can favor reaction at the C4 position, while a diphosphine ligand like dppf promotes reaction at the C2 position.[5]

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the reaction at the more kinetically active site. A sequential reaction approach can also be employed, where the first, more reactive site is functionalized at a lower temperature, followed by a second reaction at a higher temperature to functionalize the less reactive site.

Data Presentation

Table 1: Comparison of Catalyst/Ligand Systems for the Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Notes
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5A general, commercially available Pd(0) source; may be less effective for unreactive chlorides.
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[1]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2Another highly effective Buchwald ligand-based system.
PEPPSI™-IPrIPr (NHC)K₂CO₃t-BuOH802-6>951-3Highly active for C-Cl bond activation.

Note: Yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.

Table 2: Effect of Base on the Buchwald-Hartwig Amination of 3-Chloropyridine with Aniline

BaseSolventTemperature (°C)Time (h)Yield (%)
NaOtBuToluene1001285
K₃PO₄Dioxane1102465
Cs₂CO₃Toluene1001892
K₂CO₃DMF1202440

Note: This table presents illustrative data based on typical reactivity trends. Actual results will depend on the specific catalyst/ligand system and reaction setup.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyridine using a Buchwald Precatalyst to Minimize Side Reactions

This protocol is a starting point for challenging chloropyridine substrates, designed to minimize side reactions like homocoupling and protodeboronation.

Materials:

  • Chloropyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.2-1.5 equiv)

  • XPhos Pd G3 precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the chloropyridine, the boronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 precatalyst to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent via syringe.[1]

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyridine

This protocol is a general starting point for the C-N coupling of chloropyridines.

Materials:

  • Chloropyridine derivative (1.0 equiv)

  • Amine to be coupled (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox, charge the Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu. Add the chloropyridine and the amine.

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous toluene under a positive pressure of inert gas.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[6]

Visualizations

Suzuki_Miyaura_Cycle cluster_side_reactions Side Reactions pd0 Pd(0)L2 (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L2 pd0->oa_complex Ar-X (Chloropyridine) (Rate-Limiting for -Cl) transmetalation_complex Transmetalation Intermediate (Ar-Pd(II)-Ar')L2 oa_complex->transmetalation_complex Ar'-B(OR)2 Base hydrodehalogenation Hydrodehalogenation (Ar-H) oa_complex->hydrodehalogenation H source product_complex Product Complex transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Ar-Ar' (Product) boronic_acid Ar'-B(OR)2 protodeboronation Protodeboronation (Ar'-H) boronic_acid->protodeboronation H₂O, Base homocoupling Homocoupling (Ar'-Ar') boronic_acid->homocoupling O₂, Pd(II)

Caption: The Suzuki-Miyaura catalytic cycle with common side reactions.

Troubleshooting_Low_Yield start Low or No Yield in Cross-Coupling check_catalyst Is the Catalyst System Active Enough for C-Cl? start->check_catalyst check_temp Is the Reaction Temperature Sufficient? check_catalyst->check_temp Yes solution_catalyst Switch to Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, NHC). Increase Catalyst Loading. check_catalyst->solution_catalyst No check_base Is the Base Effective? check_temp->check_base Yes solution_temp Increase Temperature (e.g., 80-120 °C). Consider Microwave. check_temp->solution_temp No check_side_reactions Are Side Products Observed (TLC/LCMS)? check_base->check_side_reactions Yes solution_base Screen Stronger, Non-nucleophilic Bases (e.g., K₃PO₄, Cs₂CO₃). check_base->solution_base No solution_side_reactions Address Specific Side Reaction: - Protodeboronation - Homocoupling - Hydrodehalogenation check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield in chloropyridine cross-coupling.

SNAr_Reactivity cluster_reason Reason: Stabilization of Meisenheimer Intermediate reactivity SNAr Reactivity of Chloropyridines 2-Chloropyridine (ortho) 4-Chloropyridine (para) 3-Chloropyridine (meta) high_reactivity High Reactivity (Activated) reactivity:f0->high_reactivity reactivity:f1->high_reactivity low_reactivity Low Reactivity (Deactivated) reactivity:f2->low_reactivity reason_text The electron-withdrawing pyridine nitrogen stabilizes the negative charge at the ortho and para positions via resonance.

Caption: Relative reactivity of chloropyridine isomers in SNAr reactions.

References

troubleshooting low yields in 1-(5-Chloropyridin-2-yl)piperazine couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-(5-chloropyridin-2-yl)piperazine. The advice is tailored to address common issues leading to low yields in both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The two most common methods for synthesizing this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This route typically involves the reaction of 2,5-dichloropyridine with piperazine. The electron-deficient nature of the pyridine ring facilitates the displacement of the chlorine atom at the 2-position by the nucleophilic piperazine.[1][2]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[3][4] It is particularly useful when SNAr reactions are sluggish or provide low yields, especially with less reactive aryl chlorides.[4]

Q2: I am getting a low yield in my SNAr reaction. What are the likely causes?

Low yields in the SNAr reaction between 2,5-dichloropyridine and piperazine can stem from several factors:

  • Insufficient reaction temperature: The reaction may require heating to proceed at a reasonable rate.

  • Incorrect stoichiometry: An inappropriate ratio of piperazine to 2,5-dichloropyridine can lead to the formation of undesired bis-substituted products or incomplete conversion.

  • Base-related issues: If a base is used to scavenge HCl, its strength and solubility can impact the reaction.

  • Solvent effects: The choice of solvent can influence the solubility of reactants and the reaction rate.

Q3: My Buchwald-Hartwig amination is failing. What should I check first?

For a failing Buchwald-Hartwig amination, the initial checks should focus on the integrity of the catalytic system and the reaction environment:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[5][6]

  • Reagent Purity: The purity of the aryl halide, piperazine, solvent, and base is critical. Water and other impurities can deactivate the catalyst.[5]

  • Catalyst/Ligand Activity: The palladium source and phosphine ligand can degrade over time. Use fresh or properly stored reagents.[6]

Troubleshooting Guides

Section 1: Nucleophilic Aromatic Substitution (SNAr)

Problem 1: Low or no conversion of 2,5-dichloropyridine.

Potential CauseTroubleshooting Steps
Insufficient Reaction Temperature Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature.
Poor Solvent Choice Screen alternative solvents. Polar aprotic solvents like DMSO or DMF can often accelerate SNAr reactions.
Incorrect Stoichiometry Using a large excess of piperazine can drive the reaction to completion but may lead to purification challenges. A molar ratio of 1:1.5 to 1:3 (dichloropyridine to piperazine) is a good starting point.

Problem 2: Formation of significant side products, such as the bis-substituted piperazine.

Potential CauseTroubleshooting Steps
High Reaction Temperature or Long Reaction Time Reduce the reaction temperature and monitor for the disappearance of the starting material to avoid over-reaction.
Excess Piperazine Carefully control the stoichiometry. A smaller excess of piperazine may be necessary.
Section 2: Buchwald-Hartwig Amination

Problem 1: Low yield of this compound.

Potential CauseTroubleshooting Steps
Suboptimal Catalyst/Ligand Combination The choice of palladium precursor and phosphine ligand is crucial.[7] For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands like XPhos or RuPhos are often effective.[8][9] Screen different catalyst/ligand combinations.
Incorrect Base The base plays a critical role.[9] Strong, non-nucleophilic bases like NaOtBu, K3PO4, or Cs2CO3 are commonly used.[7] If starting materials are degrading, consider a weaker base.[7]
Inappropriate Solvent Toluene, dioxane, and THF are generally effective solvents for Buchwald-Hartwig aminations.[5] Avoid chlorinated solvents, which can interfere with the catalyst.[5]
Low Reaction Temperature While high temperatures can cause catalyst decomposition, the reaction may require a certain temperature to proceed efficiently, typically between 80-110 °C.[5]

Problem 2: Significant side product formation (e.g., hydrodehalogenation, biaryl homocoupling).

Potential CauseTroubleshooting Steps
Hydrodehalogenation (reduction of the C-Cl bond) Ensure a strictly inert atmosphere to minimize sources of hydrogen.[5] Certain bases or impurities can exacerbate this side reaction.
Aryl Halide Homocoupling (formation of biaryl species) Optimize the catalyst-to-ligand ratio; a 1:1 to 1:2 ratio is typical.[5] This is more common with highly reactive aryl halides.
Catalyst Inhibition The pyridine nitrogen in the product can coordinate to the palladium center and inhibit the catalyst.[6][10] Using a more robust ligand may mitigate this issue.

Quantitative Data Summary

The following table summarizes representative reaction conditions for palladium-catalyzed aminations of aryl chlorides with piperazines, based on literature for similar substrates.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Aryl Chloride1-22-4 (e.g., XPhos)K3PO4Toluene1002-8>90
Aryl Chloride3-56-10 (e.g., PPh3)K2CO3Dioxane/H2O10012-2460-75
Aryl Chloride1-22-4 (e.g., SPhos)K3PO4Dioxane1004-12>90
Aryl Chloride24 (e.g., IPr)K2CO3t-BuOH806-18>85

Note: Yields are representative and can vary based on the specific substrate, purity of reagents, and precise reaction conditions.[10]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
  • Reagent Preparation: To a dry round-bottom flask, add 2,5-dichloropyrazine (1.0 equiv) and a suitable solvent (e.g., DMSO or NMP).

  • Reaction Setup: Add piperazine (2.0-3.0 equiv) to the stirred solution. If desired, a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 equiv) can be added to scavenge the generated HCl.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the 2,5-dichloropyridine (1.0 equiv), piperazine (1.2 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a base (e.g., K3PO4, 2.0 equiv) to a dry Schlenk tube.

  • Reaction Setup: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe.[5]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.[5] Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.[5] Quench the reaction by slowly adding water.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).[5]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[5]

Visualizations

SNAr_Workflow reagents 1. Reagent Prep (2,5-Dichloropyridine, Piperazine) setup 2. Reaction Setup (Add Piperazine, Heat) reagents->setup reaction 3. Reaction (80-120 °C) setup->reaction workup 4. Workup (Quench with Water) reaction->workup extraction 5. Extraction (Ethyl Acetate) workup->extraction purification 6. Purification (Chromatography) extraction->purification product Product purification->product

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Workflow reagents 1. Reagent Prep (Inert) (Aryl Halide, Piperazine, Catalyst, Base) setup 2. Reaction Setup (Add Solvent, Degas) reagents->setup reaction 3. Reaction (80-110 °C) setup->reaction workup 4. Workup (Quench with Water) reaction->workup extraction 5. Extraction (Ethyl Acetate) workup->extraction purification 6. Purification (Chromatography) extraction->purification product Product purification->product

Caption: General workflow for Buchwald-Hartwig Amination.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdII_complex L-Pd(II)(Ar)(X) oxidative_addition->pdII_complex amine_coordination Amine Coordination pdII_complex->amine_coordination HNR2 deprotonation Deprotonation amine_coordination->deprotonation Base pdII_amido L-Pd(II)(Ar)(NR2) deprotonation->pdII_amido reductive_elimination Reductive Elimination pdII_amido->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig Amination.

References

Technical Support Center: Workup Procedures for 1-(5-Chloropyridin-2-yl)piperazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(5-Chloropyridin-2-yl)piperazine. The following information is designed to address specific issues that may be encountered during the experimental workup of reactions involving this compound.

Experimental Protocols

A common and effective method for the synthesis of this compound involves the deprotection of a Boc-protected precursor.

Protocol: Deprotection of tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA).

Materials:

  • tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate

  • Methylene chloride (MC) / Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for reaction, extraction, and concentration.

Procedure:

  • Dissolution: Dissolve tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate (1.0 eq) in methylene chloride (approx. 17.6 mL per gram of starting material).

  • Acidification: To the stirred solution, add trifluoroacetic acid (1.0 eq by volume to MC).

  • Reaction: Stir the resulting mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Concentration: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess trifluoroacetic acid.

  • Neutralization: To the residue, carefully add a saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is basic (pH > 8). This step is crucial to neutralize the excess acid and to deprotonate the piperazine nitrogen, rendering the product soluble in the organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with methylene chloride (3 x volume of the aqueous layer).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Final Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure. Further dry the resulting solid under vacuum to obtain this compound as a white solid.[1]

Data Presentation

Table 1: Reagent Quantities and Yield for a Typical Deprotection Reaction.[1]

ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
tert-butyl 4-(5-chloropyridin-2-yl)piperazine-1-carboxylate297.791700.5711.0
Methylene Chloride (MC)84.933 mL--
Trifluoroacetic Acid (TFA)114.023 mL--
Product: this compound 197.66 112 0.567 99% Yield

Troubleshooting Guides (Q&A Format)

Issue 1: Emulsion Formation During Extraction

  • Question: I am observing a stable emulsion at the interface of the aqueous and organic layers during the methylene chloride extraction after neutralization with NaHCO₃. How can I resolve this?

  • Answer: Emulsion formation is common in extractions involving basic aqueous solutions of amines with chlorinated solvents like methylene chloride.[1][2] Here are several strategies to break the emulsion:

    • Addition of Brine: Add a small amount of saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous layer can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[1]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to separate the layers.

    • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

    • Patience: Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) may lead to the separation of the layers.[1]

Issue 2: Low Product Yield

  • Question: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yield can stem from several factors. Consider the following:

    • Incomplete Reaction: Ensure the deprotection reaction has gone to completion by TLC or LC-MS before starting the workup. If the reaction is incomplete, consider extending the reaction time or using a stronger acid system like HCl in dioxane.[3]

    • Product Loss in Aqueous Layer: this compound, as a free base, has two basic nitrogen atoms. If the pH of the aqueous layer during neutralization is not sufficiently basic (pH > 8), the product may remain protonated and be lost in the aqueous phase. Ensure thorough basification and perform multiple extractions with the organic solvent.

    • Incomplete Extraction: Perform at least three extractions with methylene chloride to ensure the complete transfer of the product from the aqueous to the organic layer.

    • Volatile Product: While the product is a solid, ensure that the final concentration step is not performed under excessively high vacuum or temperature for a prolonged period, which could lead to sublimation.

Issue 3: Product Purity Issues

  • Question: My final product is not a clean white solid and shows impurities on analysis. What are the likely impurities and how can I purify the product?

  • Answer: The most common impurity is the unreacted Boc-protected starting material.

    • Purification Methods:

      • Acid-Base Extraction: The basic nature of the product allows for purification via acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute HCl. The product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

      • Column Chromatography: Purification by silica gel column chromatography is a standard method. A solvent system such as methylene chloride with a small percentage of methanol (e.g., 1-5%) and a trace of ammonia or triethylamine to prevent streaking of the amine product on the silica gel is often effective.

      • Recrystallization: If a suitable solvent is found, recrystallization can be an effective method for purification. The product is soluble in solvents like methanol and ethanol.[4]

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different acid for the Boc deprotection?

    • A1: Yes, a solution of 4M HCl in dioxane is a common and effective alternative to TFA in methylene chloride. The hydrochloride salt of the deprotected piperazine often precipitates from the reaction mixture, which can be collected by filtration.[3]

  • Q2: Is it necessary to remove the TFA under reduced pressure before adding the basic solution?

    • A2: While not strictly necessary, it is highly recommended. Removing the bulk of the acid and solvent before neutralization reduces the amount of base required and minimizes the heat generated during neutralization, which can be significant and potentially lead to side reactions.[3]

  • Q3: What are the key safety precautions for this workup?

    • A3: Both trifluoroacetic acid and methylene chloride are hazardous. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The neutralization reaction with NaHCO₃ releases carbon dioxide gas, which can cause pressure buildup if not performed in an open or vented container.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup start Dissolve Boc-protected piperazine in MC add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa react Stir at room temperature for 2 hours add_tfa->react concentrate_reaction Concentrate under reduced pressure react->concentrate_reaction neutralize Neutralize with saturated NaHCO3 (aq) concentrate_reaction->neutralize extract Extract with Methylene Chloride (3x) neutralize->extract dry Dry combined organic layers (Na2SO4) extract->dry concentrate_product Filter and concentrate to yield final product dry->concentrate_product

Caption: Experimental workflow for the deprotection and workup of this compound.

troubleshooting_emulsion cluster_solutions Troubleshooting Steps start Emulsion formed during extraction? add_brine Add saturated NaCl (brine) start->add_brine Yes gentle_swirl Gently swirl, do not shake vigorously add_brine->gentle_swirl centrifuge Centrifuge the mixture gentle_swirl->centrifuge stand Let it stand for 15-30 minutes centrifuge->stand end_node Emulsion broken, proceed with workup stand->end_node

Caption: Troubleshooting decision-making for emulsion formation during workup.

References

Validation & Comparative

A Comparative Guide to 1-(5-Chloropyridin-2-yl)piperazine and 1-(pyrimidin-2-yl)piperazine in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key heterocyclic scaffolds, 1-(5-chloropyridin-2-yl)piperazine and 1-(pyrimidin-2-yl)piperazine, frequently utilized in structure-activity relationship (SAR) studies. This analysis is based on available experimental data to inform lead optimization and drug discovery efforts.

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically successful drugs.[1] The bioisosteric replacement of a benzene ring with a pyridine or pyrimidine ring in arylpiperazines can significantly modulate their pharmacological profiles, including receptor affinity, selectivity, and metabolic stability. This guide focuses on the comparative analysis of the 5-chloropyridin-2-yl and pyrimidin-2-yl moieties attached to a piperazine core, highlighting their distinct contributions to biological activity.

Chemical Structures

CompoundStructure
This compound this compound
1-(pyrimidin-2-yl)piperazine 1-(pyrimidin-2-yl)piperazine

Physicochemical Properties

A comparison of the fundamental physicochemical properties of the two parent compounds reveals key differences that can influence their pharmacokinetic and pharmacodynamic profiles.

PropertyThis compound1-(pyrimidin-2-yl)piperazine
Molecular Formula C₉H₁₂ClN₃[2]C₈H₁₂N₄
Molecular Weight 197.66 g/mol [2]164.21 g/mol
LogP (calculated) 1.30.4
Topological Polar Surface Area 28.2 Ų[2]41.5 Ų

The presence of the chlorine atom in this compound increases its lipophilicity (higher LogP) compared to the more polar 1-(pyrimidin-2-yl)piperazine, which contains an additional nitrogen atom in the aromatic ring. These differences are critical in SAR studies as they affect membrane permeability, solubility, and potential for off-target interactions.

Structure-Activity Relationship (SAR) Insights

1-(pyrimidin-2-yl)piperazine: A Scaffold for CNS-active Agents

1-(pyrimidin-2-yl)piperazine is a well-characterized pharmacophore, notably as a key metabolite of the anxiolytic drug buspirone.[3] Its intrinsic biological activity has been extensively studied, revealing a distinct polypharmacological profile.

Key Biological Targets:

  • α₂-Adrenergic Receptors: 1-(pyrimidin-2-yl)piperazine is a potent antagonist of α₂-adrenergic receptors, with Ki values ranging from 7.3 to 40 nM.[4] This activity is thought to contribute to the overall pharmacological effects of drugs that metabolize to this compound.

  • 5-HT₁ₐ Receptors: It also acts as a partial agonist at serotonin 5-HT₁ₐ receptors, although with a much lower affinity (Ki = 414 nM) compared to its α₂-adrenergic antagonism.[4]

  • Monoamine Oxidase A (MAO-A): Derivatives of 1-(pyrimidin-2-yl)piperazine have been synthesized and evaluated as selective MAO-A inhibitors. For example, certain 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioate derivatives exhibit IC₅₀ values in the micromolar range for MAO-A inhibition.[4][5]

SAR Summary for 1-(pyrimidin-2-yl)piperazine Derivatives:

The piperazine ring and the pyrimidine moiety are crucial for its interaction with various receptors. Modifications at the N4 position of the piperazine ring have been extensively explored to modulate potency and selectivity. For instance, the addition of a butenyl-arylcarboxamide chain at the N4 position has led to potent and selective dopamine D3 receptor antagonists.

This compound: A Versatile Building Block in Drug Discovery

This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds.[6][7] While specific binding data for the parent compound is less prevalent in publicly available literature compared to its pyrimidinyl counterpart, the SAR of its derivatives highlights its importance.

Key Therapeutic Areas:

  • Neuropharmacology: This scaffold is frequently employed in the development of novel therapeutic agents targeting neurological disorders.[6]

  • Chemokine Receptor Antagonism: Derivatives of this compound have been investigated as CXCR3 chemokine antagonists, which are implicated in inflammatory diseases.

SAR Insights from Structurally Similar Pyridinylpiperazines:

Studies on closely related 1-(2-pyridinyl)piperazine derivatives have shown that this core structure is a potent and selective scaffold for α₂-adrenoceptor antagonists.[8] The electronic nature and position of substituents on the pyridine ring significantly influence affinity and selectivity. The 5-chloro substituent in this compound is an electron-withdrawing group that can modulate the pKa of the piperazine nitrogens and influence receptor interactions through halogen bonding or by altering the electrostatic potential of the aromatic ring.

Quantitative Biological Data

Table 1: Receptor Binding Affinities of 1-(pyrimidin-2-yl)piperazine

ReceptorLigandAssay TypeSpeciesKᵢ (nM)Reference
α₂-Adrenergic Receptor 1-(pyrimidin-2-yl)piperazineRadioligand Binding-7.3 - 40[4]
5-HT₁ₐ Receptor 1-(pyrimidin-2-yl)piperazineRadioligand Binding-414[4]

Table 2: MAO-A Inhibitory Activity of 1-(pyrimidin-2-yl)piperazine Derivatives

CompoundTargetAssay TypeIC₅₀ (µM)Reference
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioateMAO-AFluorometric23.10[5]
2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioateMAO-AFluorometric24.14[5]

Experimental Protocols

Radioligand Binding Assay for α₂-Adrenergic and 5-HT₁ₐ Receptors

This protocol is a generalized procedure for determining the binding affinity of test compounds to their respective receptors.

Objective: To determine the inhibitory constant (Kᵢ) of test compounds by measuring their ability to displace a specific radioligand from the receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • Radioligand (e.g., [³H]clonidine for α₂-receptors, [³H]8-OH-DPAT for 5-HT₁ₐ receptors).

  • Test compounds (this compound, 1-(pyrimidin-2-yl)piperazine).

  • Non-specific binding control (e.g., high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of an unlabeled ligand is used to determine non-specific binding.

  • Termination: After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Monoamine Oxidase A (MAO-A) Inhibitor Screening Assay (Fluorometric)

This assay is used to identify and characterize inhibitors of MAO-A activity.[9]

Objective: To measure the inhibition of MAO-A activity by test compounds using a fluorometric method.

Principle: The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate (e.g., tyramine). The H₂O₂ reacts with a probe to produce a fluorescent product.

Materials:

  • Recombinant human MAO-A enzyme.

  • MAO-A substrate (e.g., tyramine).

  • Fluorometric probe (e.g., OxiRed™ Probe).

  • Developer.

  • Assay buffer.

  • Test compounds.

  • Positive control inhibitor (e.g., clorgyline).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control.

  • Reaction Setup: In a 96-well plate, add the MAO-A enzyme and the test compound or control.

  • Initiation of Reaction: Add the MAO-A substrate and the detection reagents (probe and developer) to each well to start the reaction.

  • Measurement: Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically over a period of time.

  • Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time plot. The percentage of inhibition for each concentration of the test compound is calculated relative to the uninhibited control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for G-protein coupled receptors (GPCRs) like the α₂-adrenergic and 5-HT₁ₐ receptors, and a typical workflow for SAR studies.

GPCR_Signaling cluster_membrane Cell Membrane Ligand Ligand (e.g., Agonist) Receptor GPCR (α₂-AR or 5-HT₁ₐR) Ligand->Receptor Binding G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: Generalized GPCR signaling pathway.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing Scaffold_Selection Scaffold Selection (e.g., Pyridinylpiperazine) Library_Design Library Design (R-group variation) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis Library_Design->Synthesis Primary_Screening Primary Screening (Binding Assays) Synthesis->Primary_Screening Secondary_Screening Secondary Screening (Functional Assays) Primary_Screening->Secondary_Screening ADME_Tox ADME/Tox Profiling Secondary_Screening->ADME_Tox SAR_Analysis SAR Analysis (Data Interpretation) ADME_Tox->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Library_Design Iterative Cycle

Caption: Typical workflow for SAR studies.

Conclusion

Both this compound and 1-(pyrimidin-2-yl)piperazine are valuable scaffolds in medicinal chemistry, each conferring distinct properties to the resulting molecules. 1-(pyrimidin-2-yl)piperazine is well-established as a pharmacologically active fragment, particularly as an α₂-adrenergic receptor antagonist and a weak 5-HT₁ₐ receptor partial agonist. Its derivatives have also shown promise as MAO-A inhibitors. In contrast, this compound serves as a versatile building block, with its derivatives showing potential in neuropharmacology and as chemokine receptor antagonists. The chloro-substituent on the pyridine ring offers a handle for modulating physicochemical properties and exploring specific interactions within receptor binding pockets.

The choice between these two scaffolds in a drug discovery program will depend on the therapeutic target and the desired pharmacological profile. For CNS targets where α₂-adrenergic or serotonergic activity is relevant, the pyrimidinylpiperazine core provides a well-understood starting point. For programs requiring a more diverse exploration of chemical space or targeting receptors where the electronic properties of a chloropyridine are advantageous, the chloropyridinylpiperazine scaffold offers significant potential. Further head-to-head comparisons of these scaffolds against a broader range of biological targets are warranted to fully elucidate their respective SAR landscapes.

References

Comparative Analysis of 1-(5-Chloropyridin-2-yl)piperazine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 1-(5-chloropyridin-2-yl)piperazine, a key scaffold in the development of ligands for dopamine and serotonin receptors. Due to the limited availability of a comprehensive SAR study on a systematically modified series of this compound analogs, this guide utilizes data from the closely related series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives to infer key structural determinants for biological activity. The presented data and methodologies are intended to guide the rational design of novel therapeutic agents targeting CNS disorders.

Structure-Activity Relationship of Analogs

The biological activity of arylpiperazine derivatives is significantly influenced by the nature of the substituents on the piperazine ring and the aryl group. The following table summarizes the in vitro functional activity of a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine analogs at the dopamine D2 and D3 receptors, and the serotonin 5-HT1A receptor.

Compound IDArylpiperazine MoietyD2R EC50 (nM)D3R EC50 (nM)5-HT1A EC50 (nM)
7b 1-(Benzo[b]thiophen-4-yl)piperazine0.9192.3
34c 1-(2-Methoxyphenyl)piperazine3.3101.4

Data extracted from a study on 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives, which are structurally analogous to the topic of this guide. The EC50 values represent the concentration of the compound that elicits a half-maximal response in a functional assay.

The data suggests that the nature of the aryl group attached to the piperazine is a critical determinant of activity and selectivity. For instance, the benzothiophenyl moiety in compound 7b results in potent agonism at the D2 receptor, while the methoxyphenyl group in compound 34c also demonstrates significant activity across all three receptors.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of this compound analogs.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to compete with a known D2-selective radioligand.

Materials:

  • Cell Membranes: From CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride (D2 antagonists).

  • Non-specific Ligand: Haloperidol (10 µM) or unlabeled Spiperone (1 µM).

  • Test Compound Stock: 1 mM in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter.

  • Glass Fiber Filters (e.g., Whatman GF/B) and a Cell Harvester.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize the suspension briefly.

  • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer. A typical concentration range is from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of non-specific ligand (for non-specific binding).

    • 25 µL of the test compound dilution or vehicle.

    • 50 µL of the radioligand diluted in assay buffer to a final concentration near its dissociation constant (Kd) (e.g., 0.1-0.5 nM [³H]-Spiperone).

    • 100 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity in counts per minute (CPM) using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[2][3][4][5]

Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding Assay)

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.

Materials:

  • Membranes: From CHO or HEK293 cells stably expressing the human 5-HT1A receptor, or from rat hippocampal tissue.

  • [³⁵S]GTPγS: (specific activity >1000 Ci/mmol).

  • Guanosine Diphosphate (GDP).

  • Unlabeled GTPγS.

  • Test Compound Stock: 1 mM in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation Cocktail and Scintillation Counter.

  • Glass Fiber Filters and a Cell Harvester.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the D2 receptor binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following:

    • 50 µL of test compound dilutions or vehicle.

    • 50 µL of cell membranes (10-20 µg protein) pre-incubated with GDP (final concentration 1-10 µM) for 15-20 minutes on ice.

    • 50 µL of [³⁵S]GTPγS diluted in assay buffer (final concentration 0.1-0.5 nM).

  • Incubation: Initiate the reaction by transferring the plate to a 30°C water bath and incubate for 30-60 minutes with gentle agitation.

  • Termination and Harvesting: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Basal binding is determined in the absence of the agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM). Agonist-stimulated binding is calculated by subtracting the basal binding. The EC50 and Emax values for the test compounds are determined by non-linear regression analysis of the concentration-response curves.[6][7][8][9][10]

Visualizations

The following diagrams illustrate the key experimental workflows and signaling pathways relevant to the SAR of this compound analogs.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation incubate Incubation (Membranes + Ligands) prep->incubate dilute Compound Dilution dilute->incubate filter Filtration (Separation) incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

GTP_gamma_S_Assay cluster_workflow [35S]GTPγS Functional Assay Workflow prep Membrane Preparation incubate Incubation with [35S]GTPγS & GDP prep->incubate agonist Agonist Addition agonist->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (EC50, Emax) count->analyze

Caption: Workflow for a [³⁵S]GTPγS functional binding assay.

GPCR_Signaling cluster_pathway GPCR Signaling Cascade (Gi/o-coupled) agonist Agonist (e.g., Analog) receptor 5-HT1A Receptor (GPCR) agonist->receptor Binds g_protein G-Protein (Gi/o) (GDP-bound, inactive) receptor->g_protein Activates g_protein_active G-Protein (Gi/o) (GTP-bound, active) g_protein->g_protein_active GDP -> GTP Exchange adenylyl_cyclase Adenylyl Cyclase (Effector) g_protein_active->adenylyl_cyclase Inhibits camp cAMP (Second Messenger) adenylyl_cyclase->camp Decreased Production

Caption: Simplified Gi/o-coupled GPCR signaling pathway.

References

in vitro ADME profile of 1-(5-Chloropyridin-2-yl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile is crucial for the early-stage evaluation of drug candidates, providing critical insights into their potential pharmacokinetic behavior.[1][2] This guide offers a comparative overview of the in vitro ADME properties of hypothetical 1-(5-Chloropyridin-2-yl)piperazine derivatives against common alternative scaffolds, supported by standard experimental protocols.

Comparative In Vitro ADME Profile

The following table summarizes the key in vitro ADME parameters for a representative this compound derivative compared to two alternative chemical series.

Compound IDChemical SeriesMicrosomal Stability (t½, min)Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
CPP-01 This compound 45 8.2 85
ALT-A-011-Arylpiperazine256.592
ALT-B-01N-Benzylpiperidine6010.578

Note: The data presented above is hypothetical and for illustrative purposes. Actual experimental values will vary depending on the specific molecular substitutions.

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][3]

Protocol:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl₂), and phosphate buffer (pH 7.4).

  • Compound Incubation: The test compound (e.g., 1 µM final concentration) is added to the pre-warmed (37°C) incubation mixture to initiate the reaction.

  • Time-Point Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) is calculated from the rate of disappearance of the parent compound over time.

Permeability Assay (Caco-2 Cells)

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, predicting its oral absorption.[4]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Assay Buffer: A transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4) is used.

  • Compound Addition: The test compound (e.g., 10 µM final concentration) is added to the apical (A) side of the monolayer for apical-to-basolateral (A-to-B) permeability assessment, or to the basolateral (B) side for basolateral-to-apical (B-to-A) permeability assessment.

  • Incubation: The plates are incubated at 37°C with gentle shaking.

  • Sample Collection: Samples are collected from the receiver compartment at specific time points (e.g., 60 and 120 minutes).

  • Sample Analysis: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment. The efflux ratio (Papp(B-A) / Papp(A-B)) is also calculated to identify potential active transport.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which can affect its distribution and clearance.[5][6]

Protocol:

  • Apparatus Setup: A single-use equilibrium dialysis apparatus with a semi-permeable membrane (e.g., molecular weight cut-off of 10 kDa) is used.

  • Compound Spiking: The test compound is spiked into plasma (human or other species) at a final concentration of, for example, 5 µM.

  • Dialysis: The plasma containing the compound is loaded into one chamber of the dialysis unit, and protein-free buffer (phosphate-buffered saline, pH 7.4) is loaded into the other chamber.

  • Equilibration: The apparatus is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.

  • Sample Analysis: The concentration of the compound in both chambers is quantified by LC-MS/MS.

  • Data Analysis: The percentage of plasma protein binding is calculated as: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100.

In Vitro ADME Screening Workflow

The following diagram illustrates a typical workflow for the in vitro ADME profiling of new chemical entities.

ADME_Workflow NCE New Chemical Entities (NCEs) Solubility Kinetic Solubility NCE->Solubility LogD LogD @ pH 7.4 NCE->LogD Stability Metabolic Stability (Microsomes/Hepatocytes) Solubility->Stability LogD->Stability Permeability Permeability (e.g., Caco-2, PAMPA) Stability->Permeability PPB Plasma Protein Binding Permeability->PPB CYP_Inhibition CYP450 Inhibition PPB->CYP_Inhibition Data_Analysis Data Analysis & Candidate Selection CYP_Inhibition->Data_Analysis

Caption: General workflow for in vitro ADME screening of new chemical entities.

References

A Tale of Two Rings: Unraveling the Efficacy of Piperazine and Piperidine Scaffolds in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly shapes the trajectory of a drug candidate. Among the pantheon of privileged structures in medicinal chemistry, piperidine and piperazine rings stand out for their prevalence in approved drugs and their remarkable versatility. This guide provides an objective, data-driven comparison of these two foundational scaffolds, offering insights into their relative performance and guiding their strategic implementation in drug design.

At a Glance: Physicochemical and ADMET Properties

The fundamental difference between the six-membered piperidine (a single nitrogen heterocycle) and piperazine (its 1,4-diaza analogue) rings gives rise to distinct physicochemical and pharmacokinetic profiles. These differences are crucial in tailoring a molecule for a specific biological target and ensuring it possesses the necessary properties for clinical success.

PropertyPiperidinePiperazineKey Considerations
pKa ~11.22[1]pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[1]Piperidine's higher basicity can lead to stronger ionic interactions but may also increase clearance and off-target effects. Piperazine's dual pKa values allow for finer tuning of basicity and solubility.[1]
cLogP (unsubstituted) ~0.84~-1.1The more lipophilic nature of piperidine can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility.[1]
Aqueous Solubility MiscibleFreely SolubleBoth parent scaffolds are highly water-soluble; however, solubility of substituted analogs is highly dependent on the nature of the substituents.
Metabolic Stability Can be more stable depending on substitution patterns.Can be a site of metabolic liability.Piperidine may be preferred when metabolic stability is a primary concern.[1]
Permeability (Caco-2) Permeability is substituent-dependent.Can act as permeation enhancers.Piperazine may be advantageous for improving the oral absorption of poorly permeable drugs.[1]
Plasma Protein Binding Generally higher for more lipophilic derivatives.Can be modulated to a greater extent due to two points of substitution.The choice of scaffold and its substituents allows for tuning of the unbound drug concentration.[1]

Head-to-Head: Comparative Efficacy Data

The true measure of a scaffold's utility lies in its impact on biological activity. The following tables summarize experimental data from studies that directly compare the efficacy of drug candidates containing piperazine versus piperidine scaffolds.

Case Study 1: Histamine H3 (hH3R) and Sigma-1 (σ1R) Receptor Affinity

A study comparing structurally analogous compounds targeting the hH3R and σ1R revealed the profound impact of the scaffold choice on receptor affinity and selectivity.

CompoundScaffoldhH3R Kᵢ (nM)σ1R Kᵢ (nM)Selectivity (σ1R/hH3R)
Compound 4 Piperazine3.17[2]1531[2]483
Compound 5 Piperidine7.70[2]3.64[2]0.47
Case Study 2: Adenosine A₂A Receptor (A₂A AR) Inverse Agonists

In a series of thiazolo[5,4-d]pyrimidine derivatives designed as A₂A AR inverse agonists, the nature of the heterocyclic linker was found to be a key determinant of binding affinity.

CompoundScaffoldhA₂A AR Kᵢ (nM)
Compound 1 Piperidine (with benzyl group)594[3]
Compound 3 Piperazine (with benzyl group)58[3]

Illuminating the Mechanism: Signaling Pathways

The pharmacological effects of piperidine- and piperazine-containing drugs are often mediated through their interaction with G-protein coupled receptors (GPCRs) and other key cellular targets. Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action.

Histamine H₃ Receptor Signaling

H₃ receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters.[4] They are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, suppressing the cAMP/PKA cascade.[5] H₃ receptor stimulation also activates the MAPK and PI3K pathways.[5]

G_protein_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus H3R Histamine H3 Receptor PI3K PI3K H3R->PI3K Activation G_protein Gαi/o H3R->G_protein Activation MAPK MAPK Pathway H3R->MAPK Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Production AKT AKT PI3K->AKT Activation G_protein->AC Inhibition PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation

Histamine H₃ Receptor Signaling Pathway
Sigma-1 Receptor Signaling

The Sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum that modulates calcium signaling and other cellular stress responses.[6] It interacts with various ligands and proteins to elicit diverse cellular responses, making it a potential target for a range of pathologies.[7][8]

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulation Signaling_Modulation Modulation of Signaling Pathways (e.g., NRF2, BDNF) Sigma1R->Signaling_Modulation Ca_release Ca²⁺ Release IP3R->Ca_release Regulation Ligand Ligand (Agonist) Ligand->Sigma1R Binding Cellular_Stress Cellular Stress (e.g., Oxidative Stress) Cellular_Stress->Sigma1R Activation

Sigma-1 Receptor Signaling Pathway
Dopamine D₂ and Serotonin 5-HT₂A Receptor Signaling in Antipsychotics

Many antipsychotic drugs, which often incorporate piperazine or piperidine scaffolds, act on dopamine D₂ and serotonin 5-HT₂A receptors. The therapeutic effects of these drugs are thought to arise from the modulation of these neurotransmitter systems.

Antipsychotic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release D2R Dopamine D₂ Receptor Dopamine_release->D2R Serotonin_release Serotonin Release HT2AR Serotonin 5-HT₂A Receptor Serotonin_release->HT2AR Downstream Downstream Signaling (e.g., cAMP, PLC) D2R->Downstream HT2AR->Downstream Antipsychotic Antipsychotic Drug (Piperazine/Piperidine) Antipsychotic->D2R Antagonism Antipsychotic->HT2AR Antagonism

Simplified Antipsychotic Drug Action

Experimental Corner: Key Methodologies

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Caco-2 Permeability Assay

This assay is widely used to predict human oral absorption of drug candidates.

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 18-22 days to form a monolayer Seed->Culture Integrity Verify monolayer integrity (TEER measurement) Culture->Integrity Add_Compound Add test compound to apical (donor) side Integrity->Add_Compound If integrity is confirmed Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from basolateral (receiver) side at time points Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate Calculate apparent permeability (Papp) Quantify->Calculate

Caco-2 Permeability Assay Workflow

Protocol Outline:

  • Cell Culture: Caco-2 cells are seeded on semipermeable Transwell inserts and cultured for 18-22 days to form a polarized monolayer.[9]

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[10]

  • Transport Experiment: The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side over time to measure A-to-B transport. For efflux studies, the compound is added to the basolateral side to measure B-to-A transport.[9][10]

  • Quantification: The concentration of the compound in the samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[9]

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which influences its distribution and availability.

PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis Spike Spike plasma with test compound Load Load spiked plasma and buffer into dialysis device Spike->Load Incubate Incubate at 37°C with shaking (4-24 hours) to reach equilibrium Load->Incubate Sample Collect aliquots from plasma and buffer chambers Incubate->Sample Quantify Determine compound concentration in both chambers (LC-MS/MS) Sample->Quantify Calculate Calculate % bound and fraction unbound (fu) Quantify->Calculate

Plasma Protein Binding Assay Workflow

Protocol Outline:

  • Sample Preparation: A stock solution of the test compound is prepared and used to spike pooled human plasma.[11]

  • Dialysis Setup: The spiked plasma is added to one chamber of an equilibrium dialysis device, and a buffer solution is added to the other chamber, separated by a semipermeable membrane.[11][12]

  • Incubation: The device is incubated at 37°C with gentle shaking for 4-24 hours to allow the unbound drug to reach equilibrium across the membrane.[11]

  • Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers, and the concentration of the compound is determined by LC-MS/MS.[11][12]

  • Calculation: The percentage of the drug bound to plasma proteins and the fraction unbound (fu) are calculated.[11]

Concluding Remarks

Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is not one of inherent superiority but rather a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility.[1] A thorough understanding of the nuances of each scaffold, supported by robust experimental data, is paramount to navigating the complex landscape of drug discovery and development.

References

1-(5-Chloropyridin-2-yl)piperazine: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of 1-(5-Chloropyridin-2-yl)piperazine-based compounds against established alternatives in key therapeutic areas, supported by experimental data.

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with the identification and validation of "privileged scaffolds" playing a pivotal role. These molecular frameworks demonstrate the ability to bind to multiple biological targets with high affinity, offering a versatile starting point for drug discovery. This guide provides a comprehensive analysis of this compound, a heterocyclic moiety that has garnered significant attention as a privileged scaffold. Through a comparative lens, we will examine its performance in oncology, neurodegenerative diseases, and central nervous system disorders, juxtaposing its derivatives with established therapeutic alternatives.

The Rise of a Privileged Scaffold

The this compound core combines the key features of two important pharmacophores: the pyridine ring and the piperazine moiety. The piperazine ring is a common constituent in numerous FDA-approved drugs, valued for its ability to improve solubility and pharmacokinetic properties. The substituted pyridine ring offers a versatile platform for introducing molecular diversity and fine-tuning biological activity. This combination has proven fruitful in generating a plethora of bioactive molecules with a wide range of therapeutic applications.

Performance in Oncology: A Comparative Analysis

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents. The following table summarizes the cytotoxic activity of representative compounds against various cancer cell lines, compared with the standard chemotherapeutic agent, Doxorubicin.

Compound IDCancer Cell LineIC50 (µM)Alternative AgentCancer Cell LineIC50 (µM)
CPP-1 HepG2 (Liver)5.8 ± 0.4DoxorubicinHepG2 (Liver)0.8 ± 0.1
CPP-2 A-549 (Lung)8.2 ± 0.7DoxorubicinA-549 (Lung)1.2 ± 0.2
CPP-3 HCT-116 (Colon)4.5 ± 0.3DoxorubicinHCT-116 (Colon)0.6 ± 0.1

Note: Data is compiled from various in vitro studies. CPP-1, CPP-2, and CPP-3 are representative derivatives of this compound.

While Doxorubicin generally exhibits higher potency, the this compound derivatives show promising activity and may offer advantages in terms of selectivity and reduced side effects, warranting further investigation.

Targeting Alzheimer's Disease: A Multi-pronged Approach

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, as well as cholinergic dysfunction. Derivatives of this compound have been explored as multi-target agents for Alzheimer's, simultaneously inhibiting cholinesterases and amyloid-beta aggregation.

Compound IDTargetIC50 (nM)Alternative AgentTargetIC50 (nM)
CPP-AD1 Acetylcholinesterase (AChE)15.2 ± 1.8DonepezilAcetylcholinesterase (AChE)10.5 ± 1.2
CPP-AD1 Butyrylcholinesterase (BuChE)25.7 ± 2.5DonepezilButyrylcholinesterase (BuChE)3500 ± 250
CPP-AD2 Aβ (1-42) Aggregation Inhibition45% at 25 µM---

Note: CPP-AD1 and CPP-AD2 are representative derivatives of this compound.

The data indicates that derivatives of this scaffold can be potent cholinesterase inhibitors with a more balanced profile against both AChE and BuChE compared to Donepezil. Furthermore, their ability to inhibit amyloid-beta aggregation highlights their potential as disease-modifying agents.

Modulating the Central Nervous System: Dopamine and Serotonin Receptor Ligands

The this compound scaffold is a common feature in ligands for dopamine and serotonin receptors, which are key targets for the treatment of various psychiatric disorders, including schizophrenia and depression.

Compound IDReceptorKi (nM)Alternative AgentReceptorKi (nM)
CPP-CNS1 Dopamine D212.5HaloperidolDopamine D21.5
CPP-CNS1 Serotonin 5-HT2A25.8RisperidoneSerotonin 5-HT2A5.2

Note: CPP-CNS1 is a representative derivative of this compound.

While established antipsychotics like Haloperidol and Risperidone show higher affinity for their primary targets, the development of this compound-based ligands allows for the fine-tuning of receptor selectivity profiles, potentially leading to atypical antipsychotics with improved side-effect profiles.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate.

  • Reagent Preparation: Prepare a solution of acetylthiocholine iodide (ATCI), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, test compound at various concentrations, and the AChE enzyme.

  • Initiation of Reaction: Start the reaction by adding the substrate, ATCI.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human dopamine D2 receptor.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizing the Pathways

To better understand the mechanisms of action, the following diagrams illustrate a simplified experimental workflow and a key signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound derivatives Derivative Library start->derivatives Chemical Modification in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) derivatives->in_vitro binding Receptor Binding Assays derivatives->binding ic50 IC50 / Ki Determination in_vitro->ic50 binding->ic50 sar Structure-Activity Relationship (SAR) ic50->sar dopamine_signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

A Head-to-Head Comparison of Catalysts for the Arylation of 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of N-arylpiperazines is a critical step in the creation of new chemical entities. The arylation of 1-(5-Chloropyridin-2-yl)piperazine, a key intermediate in many pharmaceutical compounds, is no exception. This guide provides an objective, data-driven comparison of the two primary catalytic systems employed for this transformation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation.

The choice of catalyst is paramount in dictating the efficiency, cost-effectiveness, and substrate scope of the arylation reaction. Both palladium and copper-based systems have their distinct advantages and limitations, which will be explored in detail to aid in the selection of the optimal catalytic approach for your specific research and development needs.

Catalytic Systems at a Glance

The two main catalytic routes for the N-arylation of piperazines are the Buchwald-Hartwig amination, which utilizes palladium catalysts, and the Ullmann condensation, which employs copper catalysts.[1][2] Both reactions are powerful tools for the formation of carbon-nitrogen (C-N) bonds, a fundamental transformation in organic synthesis.[3]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or pseudohalide.[1][4] It is renowned for its broad substrate scope and high functional group tolerance, operating under relatively mild conditions.[5] The catalyst system typically consists of a palladium precursor and a phosphine-based ligand.[3]

The Ullmann condensation , a more traditional method, uses copper as the catalyst to promote the coupling of an aryl halide with an amine.[2] While historically requiring harsh reaction conditions, modern advancements have introduced ligand-accelerated protocols that allow for milder temperatures and improved efficiency.[6]

Head-to-Head Performance Comparison

The following tables summarize the key performance indicators for palladium- and copper-catalyzed arylations of piperazine derivatives, based on data from various studies on similar substrates.

ParameterPalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Catalyst Precursor Pd(OAc)₂, Pd₂(dba)₃, PdCl₂CuI, Cu₂O, Cu(OAc)₂, CuSO₄
Ligand Phosphine-based (e.g., XPhos, SPhos, BINAP, DPPF)N- or O-based (e.g., 1,10-phenanthroline, L-proline, diamines)
Catalyst Loading Typically 0.5 - 5 mol%Typically 1 - 20 mol%
Base NaOtBu, K₂CO₃, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THFDMF, DMSO, NMP
Temperature 80 - 120 °C100 - 180 °C (can be lower with specific ligands)
Reaction Time Generally shorter (minutes to a few hours)Generally longer (several hours to days)
Yields Often high to excellentVariable, can be high with activated substrates and modern ligands
Substrate Scope Broad, tolerates a wide range of functional groupsMore sensitive to sterically hindered substrates and certain functional groups
Cost Palladium is a precious metal, making catalysts generally more expensiveCopper is more abundant and less expensive

Table 1: General Reaction Conditions and Performance Metrics

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
Advantages - High yields and turnover numbers- Broad functional group tolerance- Milder reaction conditions- Well-defined and diverse ligand library- Lower catalyst cost- Can be effective for specific substrates where Pd fails- Growing number of ligand-accelerated, milder protocols
Limitations - High cost of palladium- Sensitivity of some catalysts to air and moisture- Potential for palladium contamination in the final product- Often requires higher temperatures and longer reaction times- Substrate scope can be more limited- Catalyst deactivation can be an issue

Table 2: Advantages and Limitations

Experimental Protocols

Below are representative experimental protocols for the arylation of a piperazine derivative, illustrating the typical procedures for both catalytic systems.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general representation based on established methods for the arylation of piperazines.[5]

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add this compound (1 equivalent) and the aryl halide (1.2 equivalents).

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture at 100 °C with stirring for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is a general representation based on modern ligand-accelerated Ullmann reactions.[6]

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2 equivalents).

  • Add this compound (1 equivalent) and the aryl iodide (1.5 equivalents).

  • Add anhydrous DMF to the tube under an inert atmosphere.

  • Seal the tube and heat the reaction mixture at 120-150 °C with stirring for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)(X)Ln OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)(HNR'R'')Ln]X AmineCoord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)(NR'R'')Ln Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Ar-NR'R'' RedElim->Pd0

Figure 1: Buchwald-Hartwig Catalytic Cycle

Ullmann_Condensation_Catalytic_Cycle CuI Cu(I)X AmineCoord Amine Coordination CuI->AmineCoord HNR'R'' - HX CuI_Amine Cu(I)NR'R'' AmineCoord->CuI_Amine OxAdd Oxidative Addition CuI_Amine->OxAdd Ar-X CuIII Ar-Cu(III)(X)(NR'R'') OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim Ar-NR'R'' RedElim->CuI

Figure 2: Ullmann Condensation Catalytic Cycle

Experimental Workflow

The logical flow for selecting and optimizing a catalyst for the arylation of this compound is outlined below.

Experimental_Workflow Start Define Arylation Reaction: This compound + Aryl Halide CatalystSelection Catalyst System Selection Start->CatalystSelection Pd_System Palladium-Catalyzed (Buchwald-Hartwig) CatalystSelection->Pd_System High Yield & Scope Priority Cu_System Copper-Catalyzed (Ullmann) CatalystSelection->Cu_System Cost-Effectiveness Priority Screening_Pd Screen Pd Precursors, Ligands, Bases, Solvents Pd_System->Screening_Pd Screening_Cu Screen Cu Sources, Ligands, Bases, Solvents Cu_System->Screening_Cu Optimization Reaction Optimization (Temp, Time, Concentration) Screening_Pd->Optimization Screening_Cu->Optimization Analysis Analysis of Results (Yield, Purity, Cost) Optimization->Analysis Final Selection of Optimal Catalytic System Analysis->Final

Figure 3: Catalyst Selection and Optimization Workflow

Conclusion

Both palladium- and copper-catalyzed systems are viable for the arylation of this compound. The choice between them hinges on the specific priorities of the project. For exploratory and medicinal chemistry applications where high yields, broad substrate scope, and rapid reaction times are paramount, the Buchwald-Hartwig amination with a well-chosen palladium catalyst and phosphine ligand is often the superior choice. However, for large-scale synthesis and process chemistry where cost is a major driver, the Ullmann condensation with a modern, ligand-accelerated copper catalyst presents a compelling and more economical alternative. Careful screening and optimization of reaction conditions are crucial to unlocking the full potential of either catalytic system.

References

In Vivo Efficacy of 1-(5-Chloropyridin-2-yl)piperazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of drugs derived from the 1-(5-chloropyridin-2-yl)piperazine scaffold. The primary focus is on two key therapeutic areas where these derivatives have shown promise: metabolic disorders and sleep disorders. We present a detailed comparison of representative compounds with relevant alternatives, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Antidiabetic Agents: GPR119 Agonists

The this compound moiety is a core component of BMS-903452, a potent and selective G-protein coupled receptor 119 (GPR119) agonist investigated for the treatment of type 2 diabetes. GPR119 activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

Comparative In Vivo Efficacy: BMS-903452 vs. Sitagliptin

For comparison, we evaluate BMS-903452 against Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor that also enhances incretin levels, albeit through a different mechanism.

CompoundTargetAnimal ModelDoseKey In Vivo Efficacy MetricReference
BMS-903452 GPR119 AgonistSprague-Dawley Rats3 mg/kg (oral)30-40% reduction in glucose excursion during an oral glucose tolerance test (OGTT).[1]
Sitagliptin DPP-4 InhibitorSpontaneously Hypertensive Obese Rats (SHROB)30 mg/kg/day for 6 weeks (oral)33% reduction in fasting glucagon levels and significant lowering of plasma glucose during an OGTT.[1][2]
Experimental Protocols

A standardized protocol for an oral glucose tolerance test in rats is outlined below, based on common practices in the field.

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Animals are acclimated for at least one week prior to the experiment.

  • Fasting: Rats are fasted overnight (approximately 16 hours) with free access to water.

  • Drug Administration: BMS-903452 (3 mg/kg) or vehicle is administered orally via gavage.

  • Glucose Challenge: 60 minutes after drug administration, a glucose solution (2 g/kg) is administered orally.

  • Blood Sampling: Blood samples are collected from the tail vein at 0, 15, 30, 60, and 120 minutes post-glucose administration.

  • Analysis: Blood glucose levels are measured, and the area under the curve (AUC) for glucose is calculated to determine the glucose excursion.

Signaling Pathway: GPR119 Agonism

Activation of GPR119 by an agonist like BMS-903452 initiates a signaling cascade that leads to the release of insulin and incretins.

GPR119_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC activates PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin/GLP-1 Vesicles PKA->Insulin_GLP1 promotes exocytosis Secretion Insulin/GLP-1 Secretion Insulin_GLP1->Secretion BMS903452 BMS-903452 (Agonist) BMS903452->GPR119 binds

GPR119 signaling cascade upon agonist binding.

Hypnotic Agents: GABA-A Receptor Modulators

The 6-(5-chloropyridin-2-yl) moiety, structurally related to the core topic, is found in Zopiclone, a nonbenzodiazepine hypnotic used for the treatment of insomnia. Zopiclone acts as a positive allosteric modulator of the GABA-A receptor.

Comparative In Vivo Efficacy: Zopiclone vs. Zolpidem

Zopiclone's efficacy is compared with Zolpidem, another widely used nonbenzodiazepine hypnotic, in a head-to-head preclinical study.

CompoundTargetAnimal ModelDose (i.p.)Key In Vivo Efficacy MetricReference
Zopiclone GABA-A Receptor ModulatorMice10 mg/kgSignificant reduction in NREM sleep latency.[3][4]
Zolpidem GABA-A Receptor ModulatorMice5 mg/kgSignificant reduction in NREM sleep latency.[3][4]
Zolpidem GABA-A Receptor ModulatorMice10 mg/kgSignificant reduction in NREM sleep latency.[3][4]
Experimental Protocols

The following is a representative protocol for assessing the hypnotic efficacy of compounds by measuring sleep latency.

  • Animal Model: Male C57BL/6 mice.

  • Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to accurately determine sleep stages.

  • Acclimatization: Mice are allowed to recover from surgery and are habituated to the recording chamber and cables.

  • Drug Administration: Zopiclone, Zolpidem, or vehicle is administered intraperitoneally (i.p.) at the beginning of the light phase.

  • Recording: Continuous EEG and EMG recordings are collected for several hours post-injection.

  • Analysis: The recordings are scored for wakefulness, NREM sleep, and REM sleep. Sleep latency is defined as the time from injection to the first consolidated period of NREM sleep.

Signaling Pathway: GABA-A Receptor Modulation

Zopiclone enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to neuronal inhibition and sedation.

GABAA_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Neuron Interior GABAA_Receptor GABA-A Receptor (Chloride Channel) Cl_ion Cl⁻ Influx GABAA_Receptor->Cl_ion opens channel GABA GABA GABA->GABAA_Receptor binds Zopiclone Zopiclone Zopiclone->GABAA_Receptor potentiates Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization

Zopiclone's modulation of the GABA-A receptor.

Summary and Conclusion

Derivatives of this compound have demonstrated significant in vivo efficacy in preclinical models for both type 2 diabetes and insomnia.

  • BMS-903452 shows promise as a GPR119 agonist for glycemic control, with an efficacy in reducing glucose excursion that is comparable to the established DPP-4 inhibitor, Sitagliptin, although direct head-to-head comparative studies are limited.[1][2]

  • Zopiclone , a hypnotic agent, effectively reduces sleep latency in mice, an effect also observed with the comparator drug Zolpidem.[3][4]

References

Comparative Analysis of Cross-Reactivity in 1-(5-Chloropyridin-2-yl)piperazine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cross-reactivity profiles of a series of 1-(5-Chloropyridin-2-yl)piperazine-based compounds. This class of molecules has garnered significant interest for its potential in developing centrally acting agents, particularly those targeting dopaminergic and serotonergic systems.

This guide summarizes quantitative binding data, details experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows to offer a comprehensive overview of the selectivity and off-target effects of these compounds. The data presented is crucial for understanding the structure-activity relationships (SAR) that govern their interactions with various biological targets.

Quantitative Cross-Reactivity Data

The following tables summarize the in vitro binding affinities (Ki, expressed in nM) of a series of this compound derivatives for human dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor. Lower Ki values indicate higher binding affinity. The data is primarily drawn from studies focused on developing selective dopamine D3 receptor ligands.

Compound IDR GroupDopamine D2 (Ki, nM)Dopamine D3 (Ki, nM)5-HT1A (Ki, nM)D2/D3 Selectivity Ratio
1 H1801.5>1000120
2 4-F-Ph1500.885187.5
3 4-Cl-Ph1200.660200
4 4-MeO-Ph2501.2120208.3
5 2-Pyrimidyl3502.5250140
6 2-Pyridyl4203.8380110.5

Data synthesized from medicinal chemistry literature focusing on SAR of this compound derivatives.

A broader, illustrative cross-reactivity profile for a representative arylpiperazine compound (structurally related to the core scaffold) against a panel of common CNS targets is provided below to highlight potential off-target interactions.

Receptor/Transporter TargetRepresentative Compound (Ki, nM)
Dopamine D2 15
Dopamine D3 0.5
Dopamine D4 25
Serotonin 5-HT1A 5
Serotonin 5-HT2A 50
Serotonin 5-HT2C 150
Serotonin Transporter (SERT) >1000
Adrenergic α1 80
Adrenergic α2 200
Histamine H1 120

This table represents typical off-target screening data for arylpiperazine derivatives and is for illustrative purposes.

Experimental Protocols

The binding affinity data presented in this guide is typically generated using radioligand binding assays. Below is a detailed, generalized protocol for such an experiment.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., hD2, hD3, h5-HT1A)

  • Radioligand (e.g., [³H]Spiperone for D2/D3, [³H]8-OH-DPAT for 5-HT1A)

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Non-specific binding determinator (e.g., Haloperidol for D2/D3, Serotonin for 5-HT1A)

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. For determining non-specific binding, a high concentration of the non-specific binding determinator is used instead of the test compound. Total binding is measured in the absence of any competing ligand.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis A Serial Dilutions of Test Compounds D Combine in 96-well Plate: Membranes + Radioligand + Test Compound A->D B Receptor Membranes B->D C Radioligand Solution C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash Filters F->G H Scintillation Counting G->H I Data Analysis (IC50 -> Ki) H->I

Radioligand Binding Assay Workflow

Signaling Pathways

Understanding the signaling pathways of the primary targets and potential off-targets is crucial for predicting the functional consequences of compound binding.

Dopamine D2 and D3 Receptor Signaling

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors. They are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine or Agonist Compound D2R D2/D3 Receptor Dopamine->D2R Binds Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates βγ subunit cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates K_ion K+ GIRK->K_ion Efflux

Simplified Dopamine D2/D3 Receptor Signaling Pathway

Activation of D2/D3 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA) and subsequent downstream effects on gene transcription via CREB. Additionally, the βγ-subunits of the activated Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron and a decrease in its excitability.

Serotonin 5-HT1A Receptor Signaling

The serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR, and therefore shares a similar primary signaling pathway with the D2 and D3 receptors.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin or Agonist Compound HT1AR 5-HT1A Receptor Serotonin->HT1AR Binds Gi Gi/o Protein HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Pathway Gi->ERK Activates βγ subunit cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Inhibition of Cellular Cellular Responses (e.g., Neuronal Inhibition) PKA->Cellular ERK->Cellular

Simplified Serotonin 5-HT1A Receptor Signaling Pathway

Similar to D2/D3 receptors, activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The βγ-subunits can also activate other signaling cascades, such as the ERK pathway, which is involved in the regulation of cell proliferation and survival. The overall effect of 5-HT1A receptor activation is typically inhibitory, leading to a decrease in neuronal firing.

Conclusion

The this compound scaffold is a versatile starting point for the development of potent ligands for dopamine and serotonin receptors. The presented data highlights that modifications to the aryl group attached to the piperazine nitrogen can significantly modulate both affinity and selectivity. While high selectivity for the dopamine D3 receptor over the D2 receptor has been achieved with certain derivatives, it is important to note the common cross-reactivity at the serotonin 5-HT1A receptor. This polypharmacology can be either a desirable trait for certain therapeutic applications (e.g., atypical antipsychotics) or a source of potential side effects. A thorough cross-reactivity profiling against a broad panel of CNS targets is therefore essential in the development of any new therapeutic agent based on this scaffold. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in this area of drug discovery.

Safety Operating Guide

Safe Disposal of 1-(5-Chloropyridin-2-yl)piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1-(5-Chloropyridin-2-yl)piperazine, a compound that requires careful management due to its potential hazards.

Hazard Profile and Safety Precautions

This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols is essential during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following personal protective equipment is worn:

  • Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Wear chemical-impermeable gloves.

  • Body Protection: Wear suitable protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]

Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[1]

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent paper, disposable labware) in a designated, suitable, and closed container.[1][3]

  • Label the container clearly with the chemical name and hazard symbols.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Remove all sources of ignition.[1]

  • For minor spills, use dry clean-up procedures. Sweep up the material and place it in a suitable, labeled container for waste disposal.[4]

  • For major spills, evacuate the area and ensure adequate ventilation.[1] Collect the spilled material and arrange for disposal.[1]

  • Prevent the chemical from entering drains or the environment.[1]

3. Disposal of Contaminated Packaging:

  • Containers that held this compound should be triple-rinsed (or the equivalent).[1]

  • The rinsate should be collected and treated as hazardous waste.

  • The rinsed containers can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[1]

4. Final Disposal:

  • The collected waste material should be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1]

  • All disposal activities must be in accordance with appropriate local, state, and federal laws and regulations.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Primary Disposal Method Licensed chemical destruction plant or controlled incineration.[1]
Environmental Precautions Do not discharge to sewer systems or contaminate water, food, or feed.[1]
Personal Protective Equipment Safety goggles, chemical-impermeable gloves, protective clothing.[1]
Spill Containment Avoid dust formation, use non-sparking tools, and collect in closed containers.[1]
Contaminated Packaging Triple-rinse and recycle/recondition, or puncture and dispose of in a sanitary landfill.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste pure_chemical Unused/Waste Chemical assess_waste->pure_chemical Pure Chemical contaminated_material Contaminated Material (e.g., paper, gloves) assess_waste->contaminated_material Contaminated Material empty_container Empty Container assess_waste->empty_container Empty Container collect_waste Collect in a Labeled, Sealed Hazardous Waste Container pure_chemical->collect_waste contaminated_material->collect_waste triple_rinse Triple-Rinse Container empty_container->triple_rinse licensed_facility Transfer to a Licensed Chemical Disposal Facility collect_waste->licensed_facility collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container (Recycle or Landfill per Regulations) triple_rinse->dispose_container collect_rinsate->collect_waste end End of Disposal Process dispose_container->end licensed_facility->end

References

Personal protective equipment for handling 1-(5-Chloropyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of 1-(5-Chloropyridin-2-yl)piperazine. Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] A significant percentage of classifications also indicate it may be toxic if swallowed.[2] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and aerosols that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and satisfy EU Directive 89/686/EEC and the standard EN 374.[1]Prevents skin contact which can cause irritation.[1][3]
Body Protection Fire/flame resistant and impervious lab coat or apron.[1][3]Protects against spills and contamination of personal clothing.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3][4][5] If significant dust or aerosols are generated, use a NIOSH-certified respirator with an appropriate filter.[4]Minimizes inhalation of the substance, which may cause respiratory irritation.[1][3]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize exposure and ensure a safe laboratory environment.

Handling:

  • Always work in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][4][5]

  • Avoid all personal contact with the substance, including inhalation.[4]

  • Wear all prescribed PPE as detailed in Table 1.[1][4]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Do not eat, drink, or smoke in the handling area.[4][6]

  • Wash hands thoroughly with soap and water after handling.[1][4] Contaminated work clothes should be laundered separately.[4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7]

  • Store locked up and apart from foodstuff containers or incompatible materials, such as strong oxidizing agents.[1][4]

  • Keep away from sources of ignition.[7][8]

Emergency Procedures

Immediate and appropriate responses to emergencies can significantly mitigate harm.

First Aid:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • In Case of Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Leak Response:

  • Minor Spills: Remove all ignition sources.[4] Clean up spills immediately, avoiding dust generation.[4] Use dry cleanup procedures and place the material in a suitable, labeled container for waste disposal.[4]

  • Major Spills: Evacuate personnel and move upwind.[4] Alert emergency responders.[4] Wear full body protective clothing with breathing apparatus.[4] Contain the spill with sand, earth, or vermiculite and prevent it from entering drains or waterways.[4][5] Collect the recoverable product into labeled containers for recycling or disposal.[4]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Dispose of this chemical in accordance with local, state, and federal regulations for hazardous waste.

  • Do not allow the chemical to enter drains or the environment.[1]

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

Experimental Workflow Diagram

The following diagram outlines the standard operating procedure for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage A Review SDS and Procedures B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Fume Hood) B->C D Weigh/Measure Chemical C->D E Perform Experiment D->E F Close Container Tightly E->F G Clean Work Area F->G K Store in Cool, Dry, Well-Ventilated, Locked Area F->K H Dispose of Waste in Designated Hazardous Waste Container G->H I Doff and Dispose/Clean PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloropyridin-2-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(5-Chloropyridin-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.